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  • Product: N-Benzyl-4-bromo-2-isopropylbenzamide
  • CAS: 2364585-12-4

Core Science & Biosynthesis

Foundational

N-Benzyl-4-bromo-2-isopropylbenzamide CAS 2364585-12-4

An in-depth technical analysis of N-Benzyl-4-bromo-2-isopropylbenzamide (CAS 2364585-12-4), focusing on its structural utility, synthetic applications, and strategic role in modern drug discovery. Executive Summary In co...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-Benzyl-4-bromo-2-isopropylbenzamide (CAS 2364585-12-4), focusing on its structural utility, synthetic applications, and strategic role in modern drug discovery.

Executive Summary

In contemporary medicinal chemistry, the rapid generation of diverse, high-quality chemical libraries relies heavily on versatile building blocks. N-Benzyl-4-bromo-2-isopropylbenzamide (CAS 2364585-12-4) is a highly specialized, multifunctional intermediate designed for advanced synthetic workflows[1]. Featuring a reactive aryl bromide handle, a sterically demanding isopropyl group, and a stable benzylamide pharmacophore, this molecule serves as an ideal starting point for the divergent synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper dissects the physicochemical profile of this building block, details its synthetic utility in palladium-catalyzed cross-coupling reactions, and explains the mechanistic rationale behind its structural features in drug design.

Structural Anatomy & Physicochemical Profiling

The strategic value of N-Benzyl-4-bromo-2-isopropylbenzamide lies in its tripartite structure:

  • The 4-Bromo Substituent: Acts as a highly reactive electrophilic vector for transition-metal-catalyzed C–C and C–N bond formations.

  • The 2-Isopropyl Group: Provides critical steric bulk adjacent to the amide bond. This restricts the rotation of the amide, locking the molecule into a specific conformation that is often required for tight binding in protein pockets (e.g., kinase hinge regions)[2]. Furthermore, it sterically shields the amide from enzymatic hydrolysis, thereby improving metabolic stability.

  • The N-Benzylamide Core: A privileged pharmacophore known for its ability to act as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating deep interactions within target binding sites (such as dopamine receptors and histone deacetylases)[3].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the building block, which are critical for predicting its behavior in both synthetic reactions and biological systems.

PropertyValueImplication for Drug Design
Molecular Formula C₁₇H₁₈BrNODefines the atomic composition and isotopic distribution.
Molecular Weight 332.24 g/mol Well within the Lipinski Rule of 5 limit (<500 Da), allowing room for further functionalization.
Hydrogen Bond Donors 1 (Amide NH)Facilitates targeted protein-ligand interactions.
Hydrogen Bond Acceptors 1 (Amide C=O)Contributes to target binding and aqueous solubility.
Rotatable Bonds 4Balances conformational flexibility with the rigidity imposed by the ortho-isopropyl group.
Topological Polar Surface Area 29.1 ŲHighly lipophilic; ideal for crossing cell membranes and the blood-brain barrier (BBB).

Synthetic Utility: The Aryl Bromide Handle

Aryl bromides are the workhorses of palladium-catalyzed cross-coupling reactions. They undergo oxidative addition to Pd(0) species much faster than aryl chlorides, making them ideal substrates for late-stage functionalization and library generation[4][5].

N-Benzyl-4-bromo-2-isopropylbenzamide can be subjected to a variety of transformations to yield diverse pharmacophores. The two most prominent pathways are the Suzuki-Miyaura cross-coupling (for C–C bond formation) and the Buchwald-Hartwig amination (for C–N bond formation).

SyntheticWorkflow A N-Benzyl-4-bromo- 2-isopropylbenzamide (CAS 2364585-12-4) B Suzuki-Miyaura Cross-Coupling A->B Pd(0), R-B(OH)2, Base, Heat C Buchwald-Hartwig Amination A->C Pd(0), R-NH2, Buchwald Ligand, Base D Biaryl Pharmacophores (C-C Bond Formation) B->D E Aniline Derivatives (C-N Bond Formation) C->E

Figure 1: Divergent synthetic pathways utilizing the 4-bromo handle of CAS 2364585-12-4.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is crucial to understand not just the how, but the why behind experimental conditions. Below is a detailed, self-validating protocol for the Suzuki-Miyaura cross-coupling of N-Benzyl-4-bromo-2-isopropylbenzamide.

Protocol: Suzuki-Miyaura Cross-Coupling to Yield Biaryl Derivatives

Objective: To couple CAS 2364585-12-4 with a generic aryl boronic acid to form a biaryl compound.

Reagents:

  • N-Benzyl-4-bromo-2-isopropylbenzamide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Benzyl-4-bromo-2-isopropylbenzamide (1.0 eq) and the aryl boronic acid (1.2 eq).

    • Causality: A slight excess of boronic acid is used to compensate for potential protodeboronation, a common side reaction where the boronic acid degrades into the corresponding arene under basic conditions[5].

  • Addition of Catalyst and Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and K₂CO₃ (2.5 eq).

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the reductive elimination step. K₂CO₃ is a mild base that effectively activates the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step without hydrolyzing the sensitive amide bond.

  • Solvent Introduction and Degassing: Add the solvent mixture (1,4-Dioxane/H₂O, 4:1). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing is critical because oxygen can irreversibly oxidize the electron-rich Pd(0) active catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C under an inert atmosphere for 4–8 hours. Monitor the reaction progress via TLC or LC-MS.

    • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the sterically hindered, electron-rich aryl bromide to the Pd(0) center.

  • Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Medicinal Chemistry & Pharmacophore Applications

The structural motifs within N-Benzyl-4-bromo-2-isopropylbenzamide are not merely synthetic conveniences; they are deeply rooted in rational drug design.

The Role of the Isopropyl Group (Steric Shielding)

The isopropyl group exerts a profound steric influence on the molecule's biological function. In medicinal chemistry, introducing steric bulk adjacent to a rotatable bond (like the amide bond) restricts the number of accessible conformations[2]. This "conformational locking" reduces the entropic penalty upon binding to a target protein, often leading to a significant increase in binding affinity (lower IC₅₀/K_d). Furthermore, the bulky isopropyl group physically blocks metabolic enzymes (e.g., amidases and cytochrome P450s) from accessing the amide bond, thereby increasing the drug's half-life in vivo.

The Benzamide Pharmacophore

Benzamides are privileged structures in pharmacology. They are frequently utilized as core scaffolds for targeting dopamine receptors (e.g., antipsychotics like sulpiride), histone deacetylases (HDAC inhibitors like entinostat), and various kinases[3]. The N-benzyl extension provides additional lipophilicity and a phenyl ring capable of engaging in π-π stacking interactions with aromatic amino acid residues (like Tyrosine or Phenylalanine) deep within binding pockets.

PharmacophoreModel Target Protein Binding Pocket Amide Amide Core (H-Bond Donor/Acceptor) Amide->Target Anchoring IsoPropyl Ortho-Isopropyl (Steric Shield / Lipophilic) IsoPropyl->Target Conformational Lock Benzyl N-Benzyl Group (π-π Stacking) Benzyl->Target Hydrophobic Interaction Bromo 4-Bromo / Biaryl Vector (Deep Pocket Extension) Bromo->Target Vector Trajectory

Figure 2: Pharmacophore interaction model detailing how each moiety engages with a biological target.

Conclusion

N-Benzyl-4-bromo-2-isopropylbenzamide (CAS 2364585-12-4) is a highly optimized building block that bridges the gap between synthetic feasibility and rational drug design. Its 4-bromo handle ensures compatibility with a vast array of palladium-catalyzed cross-coupling methodologies, while its 2-isopropyl and N-benzylamide motifs provide the necessary physicochemical properties (conformational rigidity, metabolic stability, and lipophilicity) required for modern therapeutics. For drug development professionals, integrating this scaffold into library design offers a robust pathway to discovering novel, high-affinity ligands.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from:[Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from:[Link]

  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-benzyl-4-bromo-2-isopropylbenzamide

This guide provides a comprehensive technical overview of N-benzyl-4-bromo-2-isopropylbenzamide, a compound of interest for researchers, scientists, and drug development professionals. The document details a robust synth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-benzyl-4-bromo-2-isopropylbenzamide, a compound of interest for researchers, scientists, and drug development professionals. The document details a robust synthetic pathway, in-depth characterization methodologies, and a discussion of its potential biological significance based on analogous structures.

Introduction: The Significance of Substituted Benzamides

Benzamides are a cornerstone of medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents.[1] The strategic placement of various substituents on the benzamide scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The title compound, N-benzyl-4-bromo-2-isopropylbenzamide, incorporates several key features: a bromine atom, which can modulate lipophilicity and metabolic stability, and an isopropyl group, which can influence binding to biological targets. The N-benzyl substituent is also a common moiety in bioactive molecules. While the specific biological profile of N-benzyl-4-bromo-2-isopropylbenzamide is not extensively documented, related bromo- and N-benzyl-benzamide derivatives have shown promise as antimicrobial and anti-inflammatory agents.[2][3] This guide serves as a foundational resource for the synthesis and detailed characterization of this molecule, enabling further investigation into its potential applications.

Molecular Structure and Properties

N-benzyl-4-bromo-2-isopropylbenzamide is an organic compound with the chemical formula C₁₇H₁₈BrNO. Its structure is characterized by a central benzamide core. The benzene ring is substituted with a bromine atom at the 4-position and an isopropyl group at the 2-position. The amide nitrogen is substituted with a benzyl group.

PropertyValueSource
IUPAC Name N-benzyl-4-bromo-2-isopropylbenzamide
CAS Number 2364585-12-4
Molecular Formula C₁₇H₁₈BrNO
Molecular Weight 332.24 g/mol

digraph "N-benzyl-4-bromo-2-isopropylbenzamide_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents on the main ring C_amide [label="C", pos="1.5,0!"]; O_amide [label="O", pos="2.0,-0.5!"]; N_amide [label="N", pos="2.0,0.5!"]; H_amide [label="H", pos="2.5,0.5!"]; C_benzyl [label="CH₂", pos="2.5,1.0!"]; C_benzyl_ring1 [label="C", pos="3.5,1.0!"]; C_benzyl_ring2 [label="C", pos="4.0,1.5!"]; C_benzyl_ring3 [label="C", pos="4.0,2.0!"]; C_benzyl_ring4 [label="C", pos="3.5,2.5!"]; C_benzyl_ring5 [label="C", pos="3.0,2.0!"]; C_benzyl_ring6 [label="C", pos="3.0,1.5!"];

Br [label="Br", pos="-1.5,0!"]; C_iso1 [label="C", pos="0.5,1.5!"]; H_iso [label="H", pos="0.8,1.8!"]; C_iso2 [label="CH₃", pos="0,2.0!"]; C_iso3 [label="CH₃", pos="1.0,2.0!"];

// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Amide group bonds C1 -- C_amide [label=""]; C_amide -- O_amide [label="="]; C_amide -- N_amide [label=""]; N_amide -- H_amide [label=""]; N_amide -- C_benzyl [label=""];

// Benzyl group bonds C_benzyl -- C_benzyl_ring1 [label=""]; C_benzyl_ring1 -- C_benzyl_ring2 [label=""]; C_benzyl_ring2 -- C_benzyl_ring3 [label=""]; C_benzyl_ring3 -- C_benzyl_ring4 [label=""]; C_benzyl_ring4 -- C_benzyl_ring5 [label=""]; C_benzyl_ring5 -- C_benzyl_ring6 [label=""]; C_benzyl_ring6 -- C_benzyl_ring1 [label=""];

// Other substituent bonds C4 -- Br [label=""]; C2 -- C_iso1 [label=""]; C_iso1 -- H_iso [label=""]; C_iso1 -- C_iso2 [label=""]; C_iso1 -- C_iso3 [label=""];

// Position the nodes C1 [pos="0,0!"]; C2 [pos="0,1!"]; C3 [pos="-0.866,0.5!"]; C4 [pos="-0.866,-0.5!"]; C5 [pos="0,-1!"]; C6 [pos="0.866,-0.5!"];

}

Caption: Chemical structure of N-benzyl-4-bromo-2-isopropylbenzamide.

Synthetic Strategy and Experimental Protocol

The most direct and reliable method for the synthesis of N-benzyl-4-bromo-2-isopropylbenzamide is through the nucleophilic acyl substitution reaction between 4-bromo-2-isopropylbenzoyl chloride and benzylamine. This approach is favored due to the high reactivity of the acyl chloride, which facilitates amide bond formation, even with the steric hindrance presented by the ortho-isopropyl group.[4]

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Work-up and Purification Start 4-Bromo-2-isopropylbenzoic Acid Product1 4-Bromo-2-isopropylbenzoyl Chloride Start->Product1 Reflux Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Product1 Product1_ref 4-Bromo-2-isopropylbenzoyl Chloride Product2 N-benzyl-4-bromo-2-isopropylbenzamide Product1_ref->Product2 0°C to rt Reagent2 Benzylamine Reagent2->Product2 Base Triethylamine (Et₃N) Base->Product2 Solvent Dichloromethane (DCM) Solvent->Product2 Workup Aqueous Work-up Product2->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of N-benzyl-4-bromo-2-isopropylbenzamide.

Step 1: Synthesis of 4-Bromo-2-isopropylbenzoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture.[5]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-isopropylbenzoic acid (1.0 eq).

  • Under a fume hood, add an excess of thionyl chloride (SOCl₂) (2.0-3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-bromo-2-isopropylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of N-benzyl-4-bromo-2-isopropylbenzamide

Rationale: The Schotten-Baumann reaction conditions, involving the reaction of an acyl chloride with an amine in the presence of a base, are ideal for this synthesis.[6] Dichloromethane is a suitable solvent as it is inert and dissolves both reactants. Triethylamine is used as a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude 4-bromo-2-isopropylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-4-bromo-2-isopropylbenzamide.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized N-benzyl-4-bromo-2-isopropylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of the molecule.[7]

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl CH₃~1.2Doublet6H
Isopropyl CH~3.0-3.5Septet1H
Benzyl CH₂~4.6Doublet2H
Amide NH~6.5-7.0Broad singlet1H
Aromatic CH (benzyl)~7.2-7.4Multiplet5H
Aromatic CH (benzamide)~7.3-7.7Multiplet3H

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Isopropyl CH₃~24
Isopropyl CH~30
Benzyl CH₂~44
Aromatic C-Br~122
Aromatic CH~125-135
Aromatic C-C=O~138
Aromatic C-isopropyl~150
Carbonyl C=O~167
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[8]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretch3370-3170
C-H (Aromatic)Stretch3100-3000
C-H (Aliphatic)Stretch3000-2850
C=O (Amide I)Stretch1680-1630
N-H (Amide II)Bend1570-1515
C-BrStretch~600-500
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under Electron Ionization (EI), the molecular ion peak may be weak or absent.[9] The fragmentation is expected to be dominated by benzylic cleavage.

Expected Fragmentation Pattern:

  • Molecular Ion [M]⁺: m/z = 331/333 (due to bromine isotopes)

  • Base Peak: m/z = 91 ([C₇H₇]⁺, tropylium ion from benzylic cleavage)

  • Other significant fragments: m/z = 240/242 ([M - C₇H₇]⁺), m/z = 106 ([C₇H₇N]⁺)

MS_Fragmentation Parent N-benzyl-4-bromo-2-isopropylbenzamide [M]⁺ m/z = 331/333 Fragment1 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) Parent->Fragment1 Benzylic Cleavage Fragment2 [M - C₇H₇]⁺ m/z = 240/242 Parent->Fragment2 Loss of Benzyl Radical Fragment3 [C₇H₇N]⁺ m/z = 106 Parent->Fragment3 Rearrangement and Cleavage

Caption: Predicted mass spectrometry fragmentation pathway for N-benzyl-4-bromo-2-isopropylbenzamide.

Conclusion and Future Outlook

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of N-benzyl-4-bromo-2-isopropylbenzamide. The presented protocols are based on established and reliable chemical transformations, ensuring a high probability of successful synthesis. The predicted spectroscopic data serves as a valuable reference for researchers undertaking the characterization of this compound. Given the known biological activities of structurally related benzamides, N-benzyl-4-bromo-2-isopropylbenzamide represents a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. The methodologies outlined herein provide a solid foundation for the production of this compound in sufficient quantities for such biological evaluations.

References

  • Benchchem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Angewandte Chemie International Edition. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • Benchchem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Slideshare. (Date not available). Synthesis of benzamide from benzyl chloride.
  • HepatoChem. (Date not available). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ChemicalBook. (Date not available). N-BENZYLBENZAMIDE(1485-70-7) 13C NMR spectrum.
  • Scribd. (Date not available). Benzamide Synthesis and Recrystallization.
  • Benchchem. (2025). Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Whitepaper.
  • Benchchem. (2025). 4-Bromobenzoyl chloride synthesis from 4-bromobenzoic acid.
  • Benchchem. (2025). N-Methyl-N-(3-thien-2-ylbenzyl)amine troubleshooting mass spectrometry fragmentation patterns.
  • Royal Society of Chemistry. (Date not available). Supporting Information.
  • Royal Society of Chemistry. (Date not available). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • PubMed. (Date not available). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
  • eGyanKosh. (Date not available). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (Date not available). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... | Download Scientific Diagram.
  • Benchchem. (2025). Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Whitepaper.
  • Benchchem. (2025). 4-Bromobenzoyl chloride synthesis from 4-bromobenzoic acid.
  • Royal Society of Chemistry. (Date not available). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • PubMed. (Date not available). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
  • eGyanKosh. (Date not available). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (Date not available). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... | Download Scientific Diagram.
  • ResearchGate. (Date not available). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a).
  • PrepChem.com. (Date not available). Preparation of 4-bromobenzoyl chloride.
  • MDPI. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
  • American Chemical Society. (Date not available). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (2025, August 6). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity.
  • Bentham Science. (2022, March 15). Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective.
  • MDPI. (2026, February 11). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs.
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Sources

Foundational

Technical Guide: 4-Bromo-2-isopropylbenzoic Acid Amide Derivatives

Executive Summary: The "Twisted" Scaffold The 4-bromo-2-isopropylbenzoic acid scaffold represents a high-value pharmacophore in modern drug discovery.[1] Its utility stems from a unique structural duality: the ortho-isop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Twisted" Scaffold

The 4-bromo-2-isopropylbenzoic acid scaffold represents a high-value pharmacophore in modern drug discovery.[1] Its utility stems from a unique structural duality: the ortho-isopropyl group imposes a significant steric lock, forcing the amide bond out of planarity with the phenyl ring (the "ortho-effect"), while the para-bromine serves as a versatile handle for late-stage diversification via cross-coupling reactions.

This guide provides a rigorous technical analysis of this scaffold, focusing on overcoming the synthetic challenges posed by steric hindrance and leveraging its properties for designing selective kinase inhibitors, GPCR modulators, and antimicrobial agents.

Chemical Architecture & Synthesis

Retrosynthetic Logic

The core acid (CAS: 741698-83-9) is typically accessed via the oxidation of 4-bromo-2-isopropyltoluene .[1] Direct electrophilic bromination of 2-isopropylbenzoic acid is regiochemically ambiguous, often yielding mixtures. Therefore, the preferred route relies on constructing the substitution pattern before the carboxylic acid oxidation state is established.

Synthesis of the Core Acid

Objective: Preparation of 4-bromo-2-isopropylbenzoic acid from commercially available precursors.

StepReagentsConditionsMechanism
1. Bromination 2-Isopropyltoluene (Cumene deriv.),

, Fe
0°C to RT, DCMElectrophilic Aromatic Substitution (

).[1] Para-directing due to sterics of isopropyl.
2.[1] Oxidation

, Pyridine/Water
Reflux, 4-12 hBenzylic oxidation.[1] The isopropyl group is robust but requires careful temp control to avoid tertiary C-H oxidation.
3.[1] Workup HCl (aq)pH < 2Precipitation of the free acid.
The Amide Coupling Challenge

The primary bottleneck in utilizing this scaffold is the amide coupling . The isopropyl group at the ortho position creates a "steric wall," shielding the carbonyl carbon from nucleophilic attack. Standard coupling reagents (EDC, DCC) often result in sluggish kinetics, incomplete conversion, or extensive racemization of chiral amines.

Recommended Protocol: The Acid Chloride Route Rationale: Converting the acid to the highly reactive acid chloride minimizes the entropic penalty of the nucleophilic attack.

Step-by-Step Methodology:

  • Activation: Dissolve 4-bromo-2-isopropylbenzoic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2-3 drops).[1]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours (monitor gas evolution).

  • Concentration: Evaporate solvent/excess reagent in vacuo to yield the crude acid chloride (yellow oil). Do not purify on silica.[1]

  • Coupling: Redissolve in DCM. Add the target Amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C.

  • Completion: Stir at RT for 12 hours. The high reactivity of the acyl chloride overcomes the steric barrier of the isopropyl group.

Structural Visualization & Workflows[2]

Synthesis Workflow Diagram

The following diagram illustrates the critical path from raw materials to the diversified amide library, highlighting the "Handle" (Br) and "Lock" (iPr) logic.

SynthesisWorkflow cluster_0 Critical Bottleneck Start 2-Isopropyltoluene Inter1 4-Bromo-2-isopropyltoluene Start->Inter1 Br2, Fe (Para-selective) Core CORE ACID (4-Bromo-2-isopropylbenzoic acid) Inter1->Core KMnO4 Oxidation Activated Acid Chloride (Highly Reactive) Core->Activated (COCl)2, DMF cat. (Overcomes Sterics) Amide SCAFFOLD AMIDE (Sterically Locked) Activated->Amide R-NH2, DIPEA Library Diversified Library (Biaryls/Amines) Amide->Library Suzuki/Buchwald (Pd Catalysis)

Caption: Synthetic workflow prioritizing the acid chloride route to overcome ortho-isopropyl steric hindrance.

Medicinal Chemistry & SAR Logic

The Ortho-Isopropyl "Twist"

In many kinase inhibitors and GPCR ligands, a planar conformation leads to promiscuous binding (poor selectivity).[1] The ortho-isopropyl group forces the amide carbonyl to twist approximately 60-90° out of plane relative to the phenyl ring.[1]

  • Benefit: This creates a distinct 3D shape that fits into specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • Metabolic Stability: The steric bulk protects the amide bond from rapid hydrolysis by amidases.

The Para-Bromine "Handle"

The bromine atom is not just a lipophilic substituent; it is a placeholder for Late-Stage Functionalization (LSF) .[1]

  • Suzuki-Miyaura Coupling: Converts the Br into aryl/heteroaryl groups to extend into solvent-exposed regions of the protein target.[1]

    • Catalyst Choice: Due to the sterics of the nearby amide (if N-substituted), use active phosphine ligands like XPhos or SPhos to facilitate the oxidative addition/transmetallation cycle.

  • Buchwald-Hartwig Amination: Converts the Br into an aniline or morpholine derivative, modulating solubility and hERG liability.[1]

SAR Decision Matrix
FeatureModificationBiological Consequence
Isopropyl (R2) Change to MethylReduces steric twist; increases planarity.[1]
Isopropyl (R2) Change to t-ButylExcessive sterics; may prevent amide coupling entirely.[1]
Amide (CO-NH-R) N-MethylationForces cis/trans rotamers; impacts permeability.[1]
Bromine (R4) RetentionHalogen bonding capability (Sigma-hole).[1]
Bromine (R4) Suzuki CouplingIncreases MW and potency; accesses new pockets.[1]

Experimental Protocols

Protocol A: Optimized Amide Coupling (Sterically Hindered)

Reagents: 4-bromo-2-isopropylbenzoic acid (1.0 eq), Oxalyl Chloride (1.5 eq), DMF (cat.), Amine (1.2 eq),


 (2.5 eq), DCM (anhydrous).[1]
  • Acid Chloride Formation: To a stirred suspension of acid (500 mg, 2.06 mmol) in DCM (10 mL) at 0°C, add DMF (20 µL) followed by oxalyl chloride (0.26 mL, 3.09 mmol) dropwise.

  • Reaction: Stir at RT for 2 h. Solvent is removed under reduced pressure to give a yellow residue.[1]

  • Coupling: Dissolve residue in DCM (5 mL). Add solution of Amine (2.47 mmol) and

    
     (0.72 mL) in DCM (5 mL) dropwise at 0°C.
    
  • Workup: Stir 16 h. Wash with 1N HCl, sat.

    
    , and brine.[2] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Diversification

Reagents: Amide Scaffold (1.0 eq), Boronic Acid (1.5 eq),


 (0.05 eq), 

(2.0 eq), Dioxane/Water (4:1).
  • Degassing: Combine reagents in a microwave vial. Sparge with Argon for 5 mins.

  • Heating: Heat to 100°C (conventional) or 120°C (microwave) for 1-4 h.

  • Note: For extremely hindered boronic acids, switch catalyst to Pd-XPhos-G3 .

Biological Applications & Case Studies

Kinase Inhibition

The 2-isopropylbenzamide motif is structurally analogous to the "tail" regions of several Type II kinase inhibitors.[1] The isopropyl group occupies the hydrophobic pocket adjacent to the ATP binding site, while the amide H-bond donor interacts with the hinge region or the conserved Glu/Asp residues.

Antimicrobial Activity

Derivatives where the bromine is retained (or swapped for a chloro/iodo group) and the amide is linked to a salicylic acid or hydrazide mimic have shown potency against Gram-positive bacteria (S. aureus).[1] The lipophilicity of the isopropyl group aids in membrane penetration.[3]

Diagram: Structure-Activity Relationship (SAR)[1]

SAR_Logic Center 4-Bromo-2-isopropylbenzamide (SCAFFOLD) Isopropyl 2-Isopropyl Group (The Lock) Center->Isopropyl Ortho-Substitution Amide Amide Linker (The H-Bond) Center->Amide Core Linker Bromine 4-Bromo Group (The Handle) Center->Bromine Para-Substitution Conformational Twist\n(Selectivity) Conformational Twist (Selectivity) Isopropyl->Conformational Twist\n(Selectivity) Metabolic Stability\n(Steric Shield) Metabolic Stability (Steric Shield) Isopropyl->Metabolic Stability\n(Steric Shield) Receptor Binding\n(H-Donor/Acceptor) Receptor Binding (H-Donor/Acceptor) Amide->Receptor Binding\n(H-Donor/Acceptor) Cross-Coupling\n(Library Expansion) Cross-Coupling (Library Expansion) Bromine->Cross-Coupling\n(Library Expansion) Halogen Bonding\n(Target Affinity) Halogen Bonding (Target Affinity) Bromine->Halogen Bonding\n(Target Affinity)

Caption: SAR map detailing the functional role of each pharmacophore component.[1]

References

  • Synthesis of Hindered Amides: Schäfer, G., & Bode, J. W. (2011). "The Synthesis of Sterically Hindered Amides." CHIMIA, 65(4), 215–219. Link

  • Suzuki Coupling of Hindered Substrates: Liu, Y., et al. (2019). "Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling."[1][4] Organic Letters, 21(19), 7888–7892. Link

  • Biological Activity of Benzamides: BenchChem Technical Report. "Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide." Link

  • Ortho-Effect in Medicinal Chemistry: "The Structure-Activity Relationship of 2-Hydroxy-5-isopropylbenzoic Acid and Its Derivatives." Link

  • General Benzamide Kinase Inhibitors: "Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole." Molecules, 2020.[2][5][6][7] Link

Sources

Exploratory

N-benzyl benzamide analogs for medicinal chemistry

An In-Depth Technical Guide to N-Benzyl Benzamide Analogs in Medicinal Chemistry Executive Summary The N-benzylbenzamide scaffold has emerged as a highly versatile, "privileged" structure in contemporary medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Benzyl Benzamide Analogs in Medicinal Chemistry

Executive Summary

The N-benzylbenzamide scaffold has emerged as a highly versatile, "privileged" structure in contemporary medicinal chemistry. Characterized by a benzene ring attached to an amide functional group with an N-benzyl substitution, this relatively simple molecular framework provides a robust foundation for extensive derivatization. By systematically modifying the electronic and steric properties of both the benzoyl and benzyl rings, researchers have successfully tuned this scaffold to interact with a diverse array of biological targets.

As a Senior Application Scientist, I have observed that the true power of the N-benzylbenzamide moiety lies in its ability to act as a merged pharmacophore. This guide explores the rational design, synthesis, and biological validation of N-benzylbenzamide analogs, focusing on their roles as dual-target metabolic modulators and potent anti-tubulin agents.

Mechanistic Paradigms & Target Profiles

Dual sEH / PPARγ Modulation for Metabolic Syndrome

Metabolic syndrome (MetS) is a multifactorial cluster of conditions—including dyslipidemia, type 2 diabetes, and hypertension—that typically requires polypharmacy. However, the therapeutic burden can be significantly reduced by utilizing multitarget compounds[1].

Recent structure-activity relationship (SAR) studies have demonstrated that N-benzylbenzamide derivatives perfectly fit a merged pharmacophore for soluble epoxide hydrolase (sEH) and the peroxisome proliferator-activated receptor type γ (PPARγ)[1]. Historically, sEH inhibitors are epoxide mimetics containing a urea or amide structure, while PPARγ agonists require an acidic headgroup. Surprisingly, crystallographic and binding mode analyses reveal that the benzylamide moiety can effectively replace the acidic headgroup while retaining full agonist properties for PPARγ, making it an ideal starting point for dual-ligand design[1].

DualTargeting Scaffold N-Benzylbenzamide Scaffold sEH sEH Inhibition (Epoxide Mimetic) Scaffold->sEH Target 1 (IC50) PPAR PPARγ Activation (Receptor Agonist) Scaffold->PPAR Target 2 (EC50) MetS Metabolic Syndrome Resolution sEH->MetS Reduces Inflammation PPAR->MetS Improves Insulin Sensitivity

Fig 1: Dual-targeting rationale of N-benzylbenzamides for Metabolic Syndrome resolution.
Tubulin Polymerization Inhibition in Oncology

Beyond metabolic diseases, the N-benzylbenzamide scaffold has shown profound efficacy in oncology as a tubulin polymerization inhibitor. Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for cell division[2]. By binding to the colchicine binding site on β-tubulin, specific N-benzylbenzamide derivatives disrupt microtubule dynamics, leading to mitotic arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells[3][4].

Mechanistic studies of optimized derivatives (such as compound 20b) demonstrate not only significant antiproliferative activities (IC50 values ranging from 12 to 27 nM) but also potent anti-vascular activity, decreasing microvessel density in tumor allografts without obvious toxicity[3].

Additional Therapeutic Horizons

The chemical space of this scaffold extends further into neuropharmacology and dermatology:

  • Cholinesterase Inhibitors: N-benzyl benzamides have been identified as highly selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), offering a strategy for treating cognitive dysfunction in Alzheimer's disease[5][6].

  • Tyrosinase Inhibitors: Hydroxylated N-benzylbenzamides act as competitive inhibitors of L-DOPA oxidation, serving as potent antimelanogenic agents[7].

Synthetic Methodology & Chemical Optimization

The synthesis of N-benzylbenzamides typically relies on amide bond formation between a substituted benzoic acid and a benzylamine. While acyl chlorides can be used, they are highly susceptible to hydrolysis, leading to the formation of unreactive benzoic acid side products and significantly lowering yields[8].

To circumvent this, modern medicinal chemistry protocols utilize carbodiimide-mediated coupling (e.g., EDC) in the presence of 1-hydroxybenzotriazole (HOBt). HOBt is critical here: it reacts with the O-acylisourea intermediate formed by EDC to create an active ester that is highly reactive toward amines but stable enough to suppress racemization and competing side reactions[8][9].

Synthesis Reactants Benzoic Acid + Benzylamine Activation Activation (EDC/HOBt) in DMF/DCM at 0°C Reactants->Activation Add DIPEA Coupling Amide Bond Formation (Room Temp, 12-24h) Activation->Coupling Suppresses side products Workup Aqueous Workup & Extraction (Remove Urea Byproducts) Coupling->Workup Quench with H2O Product Purified N-Benzylbenzamide Workup->Product Column/Recrystallization

Fig 2: Optimized synthetic workflow for N-benzylbenzamides using EDC/HOBt coupling.
Protocol 1: Standardized EDC/HOBt Synthesis of N-Benzylbenzamides

Objective: To synthesize high-purity N-benzylbenzamide analogs while minimizing hydrolytic side products.

Reagents: Substituted benzoic acid (1.0 eq), substituted benzylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt hydrate (1.2 eq), N,N-diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the benzoic acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (or DCM depending on solubility)[8][9].

  • Thermal Control: Cool the stirred solution to 0 °C using an ice bath. Causality: Low temperatures prevent the thermal degradation of the active ester intermediate.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture to ensure the amine remains in its nucleophilic, unprotonated state.

  • Coupling Initiation: Slowly add solid EDC·HCl (1.2 eq) in portions to the cooled mixture[8].

  • Propagation: Allow the reaction to gradually warm to room temperature and stir for 12–24 hours. Monitor progression via Thin Layer Chromatography (TLC)[8].

  • Quenching & Workup: Once the amine is consumed, quench the reaction with saturated aqueous NH4Cl. Extract the aqueous mixture with ethyl acetate or DCM[8][9].

  • Purification: Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., hexane:EtOAc) or recrystallization[8][9].

Biological Evaluation & Validation

To validate the efficacy of N-benzylbenzamides designed for oncology, a robust in vitro tubulin polymerization assay is mandatory. Tubulin dynamics are strictly regulated by temperature and the presence of Guanosine-5'-triphosphate (GTP)[4][10]. At 4°C, microtubules depolymerize, whereas shifting the temperature to 37°C in the presence of GTP initiates polymerization[10].

Protocol 2: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

Objective: To quantify the microtubule-destabilizing activity of N-benzylbenzamide analogs (colchicine-site binders).

Reagents: High-purity bovine tubulin (>99%), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), 100 mM GTP stock, Test compounds (in DMSO)[4][10].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a fresh solution of General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol (to enhance polymerization signal). Keep strictly on ice[4][10].

  • Compound Dilution: Prepare serial dilutions of the N-benzylbenzamide test compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (Colchicine or Nocodazole)[4].

  • Reaction Setup (Cold Phase): In a pre-chilled 96-well half-area plate, add 10 µL of the diluted inhibitor or controls to the respective wells[4][10].

  • Tubulin Addition: On ice, prepare the tubulin reaction mix at a concentration of 3 mg/mL. Add 90 µL of this mix to each well (final volume 100 µL)[2][10].

  • Kinetic Measurement (Warm Phase): Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance (turbidity) at 340 nm every minute for 30–60 minutes[2][10].

  • Data Analysis: Plot the OD340 against time. A successful colchicine-site inhibitor will significantly depress the maximum polymerization rate (

    
    ) and the steady-state equilibrium plateau compared to the vehicle control[2][10].
    

TubulinAssay Tubulin Purified Tubulin + GTP (on ice) Incubation Shift to 37°C (Initiate Polymerization) Tubulin->Incubation Baseline Microtubules Microtubule Polymer (High OD 340nm) Incubation->Microtubules Vehicle Control Arrest Polymerization Arrest (Low OD 340nm) Incubation->Arrest + Inhibitor Inhibitor N-Benzylbenzamide (Colchicine Site Binder) Inhibitor->Arrest Destabilizes

Fig 3: Logical flow of the temperature-dependent tubulin polymerization assay.

Quantitative Data & SAR Summary

The structural flexibility of the N-benzylbenzamide scaffold allows for exquisite tuning of biological activity. The table below summarizes the quantitative pharmacological data of benchmark derivatives across different therapeutic targets.

Compound DesignationPrimary Target(s)Therapeutic IndicationPotency (IC50 / EC50)Key SAR ObservationSource
Compound 14c sEH / PPARγ (Dual)Metabolic SyndromesEH IC50 = 0.3 μM PPARγ EC50 = 0.3 μMBenzylamide moiety successfully replaces the acidic headgroup, retaining full PPARγ agonism.[1]
Compound 20b β-Tubulin (Colchicine site)Oncology (Anti-vascular)IC50 = 12–27 nM (Cellular)Disodium phosphate prodrug (20b-P) dramatically improves in vivo druggability and safety (LD50 = 599.7 mg/kg).[3]
Compound IV Butyrylcholinesterase (BChE)Alzheimer's DiseaseIC50 = 0.039 nMExhibits sub-nanomolar potency and high selectivity over Acetylcholinesterase (AChE).[6]
Compound 15 TyrosinaseDermatological (Melanogenesis)IC50 = 2.2 μMHydroxylation patterns (e.g., 3,5,2',4'-tetrahydroxyl) are critical for competitive L-DOPA inhibition.[7]

Future Perspectives

The N-benzylbenzamide scaffold represents a masterclass in rational drug design. Its ability to act as a merged pharmacophore for complex metabolic pathways[1], while simultaneously offering a highly tunable framework for targeting structural proteins like tubulin[3], makes it an invaluable asset in medicinal chemistry. Future developmental efforts must focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these analogs. As demonstrated by the creation of the disodium phosphate prodrug 20b-P[3], addressing aqueous solubility and metabolic stability will be the defining step in transitioning these potent in vitro tools into clinical therapeutics.

References

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities Source: PubMed (European Journal of Medicinal Chemistry) URL:[Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking Source: PMC (National Institutes of Health) URL:[Link]

  • N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors Source: ResearchGate URL:[Link]

  • Supporting Information: Synthesis Protocols (EDCI/HOBt) Source: The Royal Society of Chemistry URL:[Link]

  • Tubulin Polymerization Assay Kit (BK006P) Source: Cytoskeleton / Cosmo Bio URL:[Link]

Sources

Foundational

The Steric Shield: Engineering Ortho-Isopropyl Benzamides

[1][2] Executive Summary The ortho-isopropyl substituted benzamide moiety represents a "privileged structure" in modern medicinal chemistry and agrochemical design.[1][2] Unlike simple benzamides, the introduction of a b...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The ortho-isopropyl substituted benzamide moiety represents a "privileged structure" in modern medicinal chemistry and agrochemical design.[1][2] Unlike simple benzamides, the introduction of a bulky isopropyl group at the 2-position (ortho) forces the amide bond out of planarity with the phenyl ring. This phenomenon—steric deconjugation —fundamentally alters the electronic and physical properties of the molecule, creating a "metabolic fortress" that resists enzymatic hydrolysis while locking the pharmacophore into a specific bioactive conformation.

This guide analyzes the structural dynamics, synthetic challenges, and strategic applications of this moiety, moving beyond basic textbook definitions to provide actionable insights for drug discovery.

Part 1: Structural Dynamics & Conformational Orthogonality

The Deconjugation Effect

In an unsubstituted benzamide, the amide carbonyl (


) prefers to be coplanar with the phenyl ring to maximize 

-conjugation. This resonance delocalization stabilizes the bond but leaves the carbonyl carbon vulnerable to nucleophilic attack.

When an isopropyl group is introduced at the ortho position, the steric clash between the bulky methyl groups of the isopropyl moiety and the amide oxygen (or nitrogen proton) becomes energetically prohibitive in the planar conformation.

  • Twist Angle (

    
    ):  Crystallographic data confirms that ortho-isopropyl benzamides adopt a highly twisted conformation, often approaching orthogonality (
    
    
    
    ).[1][2]
  • Electronic Consequence: The resonance interaction between the phenyl ring and the amide group is effectively severed. The amide behaves more like an aliphatic amide electronically, but with the lipophilic bulk of the aromatic system.

Rotational Barriers (Atropisomerism Potential)

The rotational barrier around the


 bond is significantly elevated.[1][2] While a single ortho-isopropyl group typically does not create stable atropisomers at room temperature (barriers often range 14–17 kcal/mol), it creates a "conformationally biased" system.[1][2] If a second ortho substituent is added (e.g., 2,6-diisopropyl), the barrier can exceed 20 kcal/mol, leading to separable atropisomers—a critical consideration for chiral separation and target binding kinetics.
Visualization: Steric Energy Landscape

The following diagram illustrates the energetic penalty of planarity caused by the ortho-isopropyl group.

ConformationalLandscape Fig 1. The steric drive toward orthogonality in ortho-isopropyl benzamides. Planar Planar Conformation (High Energy Penalty) StericClash Steric Clash: iPr Methyls vs Carbonyl O Planar->StericClash Causes Twisted Twisted Conformation (Energy Minimum) Deconjugation Resonance Decoupling Twisted->Deconjugation Result StericClash->Twisted Forces Rotation

Part 2: The Metabolic Fortress

Resistance to Amidase Hydrolysis

The primary utility of the ortho-isopropyl group in drug design is metabolic stability.[2] Amidases and proteases require access to the carbonyl carbon to initiate hydrolysis via a tetrahedral intermediate.

  • The Umbrella Effect: The isopropyl group acts as a "steric umbrella," physically blocking the trajectory of the nucleophilic serine or cysteine residue of the enzyme.

  • Electronic Deactivation: Because the amide is deconjugated, the carbonyl is less polarized by the aromatic ring, potentially altering the binding affinity to the catalytic site of hydrolytic enzymes.

Lipophilicity and Solubility
  • LogP Shift: The addition of an isopropyl group adds significant lipophilicity (+LogP), which can improve membrane permeability.

  • Solubility Paradox: While lipophilic, the ortho-twist disrupts efficient crystal packing (lattice energy reduction).[2] Consequently, ortho-substituted benzamides often show surprisingly better solubility in organic solvents compared to their planar, high-melting para-substituted analogs.[1][2]

Part 3: Synthetic Architecture

Synthesizing sterically hindered benzamides is notoriously difficult.[2] Standard coupling reagents (EDC, HATU) often fail because the activated ester intermediate is too crowded to undergo nucleophilic attack by the amine, or the formation of the activated species itself is slow.

Strategic Decision Matrix

Researchers must abandon standard peptide coupling protocols in favor of high-energy intermediates.[1][2]

MethodSuitabilityMechanism Note
Standard Coupling (HATU/DIPEA) Poor Fails due to steric blockage of the active ester.[1][2]
Acid Chloride (SOCl₂) Good High reactivity of -COCl overcomes steric barrier; requires anhydrous conditions.[1][2]
Acyl Fluoride (TFFH/BTFFH) Excellent Fluoride is small; minimizes steric clash in the transition state.[2]
Grignard + Isocyanate Superior "Reverse" synthesis.[2] Nucleophilic attack on isocyanate is highly efficient.[2]
Workflow Visualization

The following decision tree guides the synthetic strategy for hindered amides.

SynthesisStrategy Fig 2. Synthetic pathways for sterically hindered benzamides. Start Target: Ortho-Isopropyl Benzamide Check Standard Coupling (HATU)? Start->Check Fail Low Yield / No Reaction Check->Fail Likely Result RouteA Route A: Acid Chloride Check->RouteA Classic Approach RouteB Route B: Grignard + Isocyanate Check->RouteB Modern Approach StepA1 Generate R-COCl (SOCl2/DMF) RouteA->StepA1 StepB1 Start with Aryl-Grignard RouteB->StepB1 StepA2 Reflux with Amine + Base StepA1->StepA2 Success High Yield Product StepA2->Success StepB2 Add Isocyanate StepB1->StepB2 StepB2->Success

Part 4: Experimental Protocols

Protocol A: The "Grignard-Isocyanate" Route (Recommended)

This method avoids the difficult activation of a hindered carboxylic acid by forming the C-C bond instead of the C-N bond.

Reagents:

  • 2-Isopropylphenylmagnesium bromide (generated in situ or commercial).[1][2]

  • Target Isocyanate (R-N=C=O).[2]

  • Solvent: Anhydrous THF.

Procedure:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Solubilization: Dissolve the isocyanate (1.0 equiv) in anhydrous THF (0.5 M) and cool to 0°C.

  • Addition: Dropwise add the 2-isopropylphenylmagnesium bromide (1.2 equiv) over 30 minutes. The steric bulk of the Grignard reagent actually prevents double addition (over-alkylation).

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC/LCMS.[2]

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Recrystallization is often sufficient due to the high efficiency of this pathway; otherwise, flash chromatography (Hexane/EtOAc).

Protocol B: The Acyl Fluoride Route (Alternative)

If the carboxylic acid is the starting material, acyl fluorides are superior to chlorides for hindered substrates due to the small atomic radius of fluorine.

Reagents:

  • 2-Isopropylbenzoic acid.[1][2]

  • Cyanuric fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

  • Base: Pyridine or DIPEA.[2]

  • Solvent: DCM.[2]

Procedure:

  • Dissolve 2-isopropylbenzoic acid (1.0 equiv) in DCM.[1][2]

  • Add Pyridine (1.0 equiv) and Cyanuric Fluoride (0.5 equiv) at -10°C.

  • Stir for 1 hour to generate the acyl fluoride species (monitor by ¹⁹F NMR if possible).

  • Add the amine (1.2 equiv) and additional base (1.0 equiv).[2]

  • Reflux may be required depending on the amine's steric bulk.[2]

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.

  • Clayden, J., et al. (2006). Atropisomerism in Amides. Angewandte Chemie International Edition, 45, 7118-7123. [1][2]

  • Van Oosten, E. M., Lough, A. J., & Vasdev, N. (2008). N-Isopropylbenzamide.[1][2][3][4][5] Acta Crystallographica Section E, E64, o1031.

  • Sotomatsu, T., & Fujita, T. (1992). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 57(24), 6567–6570.

  • Beilstein Journals. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journal of Organic Chemistry.

Sources

Exploratory

N-Benzyl-4-bromo-2-isopropylbenzamide molecular weight and formula

N-Benzyl-4-bromo-2-isopropylbenzamide: A Strategic Building Block in Modern Drug Discovery Executive Summary N-Benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4) is a highly specialized synthetic intermediate utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

N-Benzyl-4-bromo-2-isopropylbenzamide: A Strategic Building Block in Modern Drug Discovery

Executive Summary

N-Benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4) is a highly specialized synthetic intermediate utilized in medicinal chemistry and structure-based drug design (SBDD)[1][2]. With a molecular formula of C17H18BrNO and a molecular weight of 332.23 g/mol [1][3], this compound is engineered to provide specific topological and electronic properties. The molecule features three distinct functional domains: a reactive 4-bromo handle for transition-metal-catalyzed cross-coupling, an ortho-isopropyl group for conformational restriction, and an N-benzyl amide for lipophilic embedding. This technical guide details the physicochemical profile, synthetic methodologies, and pharmacological applications of this critical building block.

Physicochemical Profiling & Structural Rationale

To effectively utilize N-Benzyl-4-bromo-2-isopropylbenzamide in a drug discovery pipeline, researchers must understand its fundamental properties and the causality behind its structural design.

Quantitative Data Summary
PropertyValue
Chemical Name N-Benzyl-4-bromo-2-isopropylbenzamide
CAS Registry Number 2364585-12-4
Molecular Formula C17H18BrNO
Molecular Weight 332.23 g/mol
SMILES CC(C)C1=CC(Br)=CC=C1C(=O)NCC1=CC=CC=C1
Purity Standard ≥ 95% - 98%

Data compiled from commercial chemical registries[1][2][3].

Structural Rationale in SBDD
  • The 4-Bromo Motif: Halogenation at the para-position relative to the amide provides an ideal vector for diversification. The aryl bromide is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of complex biaryl or heteroaryl libraries[4][5].

  • The 2-Isopropyl Group: Steric hindrance is a powerful tool in medicinal chemistry. The bulky isopropyl group situated ortho to the amide carbonyl forces the amide bond out of coplanarity with the phenyl ring. This conformational lock reduces the entropic penalty upon target binding and increases metabolic stability against amidases.

  • The N-Benzyl Amide: The amide acts as a classic hydrogen-bond donor/acceptor, while the flexible benzyl group allows the molecule to probe deep lipophilic pockets within target proteins (e.g., GPCRs or kinases).

SBDD_Logic Core N-Benzyl-4-bromo- 2-isopropylbenzamide Bromo 4-Bromo Motif Core->Bromo Iso 2-Isopropyl Group Core->Iso Amide N-Benzyl Amide Core->Amide CrossC Pd-Catalyzed Cross-Coupling Bromo->CrossC Steric Steric Shielding & Conformational Lock Iso->Steric HBond H-Bonding & Lipophilic Embedding Amide->HBond Library Biaryl/Heteroaryl Library CrossC->Library Affinity Enhanced Target Selectivity Steric->Affinity HBond->Affinity

Fig 1. Structural rationale and downstream SBDD applications of the compound.

Synthetic Workflows & Methodologies

The trustworthiness of any chemical probe relies on robust, self-validating synthetic protocols. Below are the optimized methodologies for the synthesis and downstream functionalization of N-Benzyl-4-bromo-2-isopropylbenzamide.

Protocol 1: Synthesis via HATU-Mediated Amide Coupling

The synthesis of the title compound from 4-bromo-2-isopropylbenzoic acid and benzylamine is best achieved using HATU. The steric hindrance of the ortho-isopropyl group makes traditional coupling agents (like EDC/HOBt) kinetically slow[6][7]. HATU forms a highly reactive OAt-active ester, significantly accelerating the coupling step and overcoming the steric barrier[6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-bromo-2-isopropylbenzoic acid (1.0 eq) and benzylamine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under a nitrogen atmosphere[6].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. The non-nucleophilic base deprotonates the carboxylic acid and neutralizes the amine hydrochloride[6][7].

  • Activation: Cool the reaction mixture to 0 °C. Add HATU (1.2 eq) portion-wise. The color may shift to a pale yellow as the active ester forms[6].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Quench & Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The acidic wash removes unreacted benzylamine, while the basic wash removes HOAt byproducts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling

To construct complex biaryl systems, the 4-bromo handle is subjected to Suzuki-Miyaura cross-coupling with various boronic acids or esters. This palladium-catalyzed process is highly tolerant of the amide functional group[4][5].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine N-Benzyl-4-bromo-2-isopropylbenzamide (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq)[4].

  • Base & Solvent: Add potassium carbonate (K2CO3) (2.5 eq) as the base. Suspend the mixture in a degassed solvent system of 1,4-Dioxane and distilled water (4:1 ratio)[4]. Degassing is critical to prevent oxidative degradation of the Pd(0) active catalyst.

  • Reaction: Seal the vial and subject it to microwave irradiation at 100 °C for 30–60 minutes. Alternatively, heat in a sand bath at 100 °C for 1–12 hours under nitrogen[4].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract the aqueous layer twice with EtOAc.

  • Purification: Combine organic layers, wash with brine, dry, and concentrate. Purify the resulting biaryl derivative via flash chromatography.

Suzuki_Workflow Start N-Benzyl-4-bromo- 2-isopropylbenzamide Reagents Boronic Acid/Ester + Pd(dppf)Cl2 + K2CO3 Start->Reagents Solvent Dioxane/H2O (4:1) Degassed Reagents->Solvent Reaction Microwave Irradiation (100°C, 30-60 min) Solvent->Reaction Workup Aqueous Extraction (EtOAc/Brine) Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Product Purified Biaryl Derivative Purification->Product

Fig 2. Experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

N-Benzyl-4-bromo-2-isopropylbenzamide is more than a simple intermediate; it is a rationally designed scaffold that leverages steric hindrance and reactive handles to accelerate drug discovery. By employing highly efficient coupling protocols like HATU-mediated amidation and Suzuki-Miyaura cross-coupling, researchers can rapidly access diverse chemical space with high fidelity.

References

  • Boroncore. "2364585-12-4 | N-Benzyl-4-bromo-2-isopropylbenzamide."[Link]

  • Organic & Biomolecular Chemistry (RSC). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." [Link]

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction."[Link]

  • MDPI. "Recent Advances in Borylation and Suzuki-Type Cross-Coupling."[Link]

Sources

Foundational

SMILES string for N-Benzyl-4-bromo-2-isopropylbenzamide

Whitepaper: Structural Cheminformatics and Synthetic Utility of N-Benzyl-4-bromo-2-isopropylbenzamide Executive Summary In modern medicinal chemistry, the strategic rigidification of molecular scaffolds is paramount for...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Cheminformatics and Synthetic Utility of N-Benzyl-4-bromo-2-isopropylbenzamide

Executive Summary

In modern medicinal chemistry, the strategic rigidification of molecular scaffolds is paramount for optimizing target affinity and minimizing entropic penalties upon binding. N-Benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4) emerges as a highly specialized building block designed for this exact purpose. By leveraging ortho-steric hindrance to lock the amide conformation and providing a para-halogen handle for late-stage diversification, this compound serves as a critical intermediate in the development of targeted therapeutics, including kinase inhibitors and PROTACs.

This technical guide dissects the cheminformatic architecture, mechanistic utility, and synthetic protocols associated with this versatile scaffold.

Chemical Identity & Cheminformatic Architecture

To effectively utilize a building block, one must first decode its structural syntax. The is a masterclass in representing sterically complex bi-cyclic systems.

SMILES String: CC(C)C1=CC(Br)=CC=C1C(=O)NCC1=CC=CC=C1

Cheminformatic Breakdown:

  • CC(C): Denotes the isopropyl moiety attached to the first carbon of the core phenyl ring.

  • C1=CC(Br)=CC=C1: Represents the central 1,2,4-trisubstituted benzene ring. The digit 1 is used to open and close the ring. The bromine (Br) is positioned para to the amide linkage (position 4) and meta to the isopropyl group.

  • C(=O)NCC: Defines the amide carbonyl and the methylene linker of the benzylamine moiety.

  • 1=CC=CC=C1: Represents the terminal phenyl ring of the benzyl group. Note the reuse of the ring closure digit 1; in standard SMILES syntax, ring identifiers can be recycled once the previous ring is successfully closed, optimizing the string's computational footprint.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for this compound, essential for stoichiometric calculations and analytical validation[1].

PropertyValue
Chemical Name N-Benzyl-4-bromo-2-isopropylbenzamide
CAS Registry Number 2364585-12-4
Molecular Formula C17H18BrNO
Molecular Weight 332.24 g/mol
Target Purity ≥ 95%
Isotopic Mass Signature [M+H]+ = 332.0 / 334.0 (1:1 ratio)

Mechanistic Rationale in Drug Design (Causality & Expertise)

The selection of N-Benzyl-4-bromo-2-isopropylbenzamide as a precursor is rarely arbitrary; it is driven by specific mechanistic and thermodynamic goals in structure-based drug design (SBDD).

1. Conformational Locking via Ortho-Substitution: The isopropyl group at the 2-position introduces significant steric bulk (high A-value) adjacent to the amide bond. This steric clash forces the amide plane to rotate out of coplanarity with the central phenyl ring, often adopting a near-perpendicular dihedral angle. Causality: By pre-organizing the molecule into this locked conformation, the entropic penalty typically incurred when a flexible molecule binds to a rigid protein pocket is drastically reduced, thereby enhancing binding affinity.

2. The Aryl Bromide as an Orthogonal Handle: The bromine atom at the 4-position serves as a chemically orthogonal handle for transition-metal catalysis. Causality: Because the amide bond is already formed and sterically protected, medicinal chemists can subject this scaffold to aggressive Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to extend the molecule into solvent-exposed regions or adjacent sub-pockets without risking cleavage of the core structure[2].

Self-Validating Synthetic Methodology

Synthesizing sterically hindered amides requires specialized coupling reagents. Standard carbodiimides (like EDC) often fail due to the sluggish kinetics caused by the ortho-isopropyl group. The following protocol utilizes HATU to overcome this barrier, incorporating built-in validation checks to ensure process integrity.

Precursors: (CAS: 741698-83-9) and Benzylamine.

Step-by-Step Protocol:
  • Active Ester Formation (Activation):

    • Dissolve 1.0 equivalent of 4-bromo-2-isopropylbenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Add 1.1 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Validation Check: TLC analysis (20% EtOAc/Hexanes) must show complete consumption of the starting acid (Rf ~0.2) and the appearance of a less polar spot corresponding to the highly reactive 7-aza-HOAt ester.

  • Aminolysis (Coupling):

    • Add 1.2 equivalents of benzylamine dropwise to the activated ester solution. Stir at room temperature for 2–4 hours.

    • Validation Check: LC-MS analysis of a 10 µL reaction aliquot must reveal the complete disappearance of the intermediate and the presence of the product mass [M+H]+ = 332.0 / 334.0, displaying the characteristic 1:1 isotopic pattern of a mono-brominated species.

  • Workup & Purification:

    • Quench the reaction with deionized water and extract three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove acidic byproducts), and brine.

    • Validation Check: The pH of the aqueous layer during the NaHCO3 wash must be >8 to guarantee the complete neutralization and removal of HOAt.

    • Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield 1[1].

Downstream Functionalization Strategies

Once synthesized, the scaffold is primed for late-stage diversification. The diagram below illustrates the logical workflow from sterically hindered precursors through to advanced therapeutic cores via cross-coupling.

G A 4-Bromo-2-isopropylbenzoic acid (Sterically Hindered Core) C HATU / DIPEA / DMF (7-aza-HOAt Active Ester Formation) A->C Activation B Benzylamine (Nucleophile) B->C Aminolysis D N-Benzyl-4-bromo-2-isopropylbenzamide (Conformationally Locked Scaffold) C->D Amide Bond Formation E Pd-Catalyzed Cross-Coupling D->E Aryl Bromide Handle F C-C Bond Formation (Suzuki-Miyaura Biaryl Core) E->F G C-N Bond Formation (Buchwald-Hartwig Aniline Core) E->G

Synthetic workflow and downstream functionalization of N-Benzyl-4-bromo-2-isopropylbenzamide.

References

Sources

Exploratory

The Benzamide Scaffold: A Versatile Architectural Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Enduring Legacy of a Privileged Scaffold The benzamide moiety, an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Legacy of a Privileged Scaffold

The benzamide moiety, an unassuming amide of benzoic acid, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility is the bedrock for a vast and diverse arsenal of therapeutic agents, tackling a wide spectrum of diseases from central nervous system disorders to oncology.[2][3] The power of the benzamide scaffold lies in its ability to form crucial hydrogen bonds and engage in a variety of non-covalent interactions, enabling it to bind to a wide array of biological targets with high affinity and specificity.[1] This technical guide offers a comprehensive exploration of the synthesis, mechanism of action, and evaluation of benzamide derivatives, enriched with detailed experimental protocols and quantitative data to empower researchers in the ongoing quest for novel therapeutics.

I. The Synthetic Toolkit: Constructing Benzamide Building Blocks

The synthetic accessibility of the benzamide core is a key driver of its prevalence in drug discovery.[1] The primary method for its construction is the robust and well-established amide coupling reaction, which typically involves the activation of a benzoic acid derivative followed by its reaction with a primary or secondary amine.[1][4]

General Synthesis Strategy: Amide Coupling

The most common approach involves activating a benzoic acid with a coupling reagent to form a more reactive intermediate, such as an O-acylisourea ester with dicyclohexylcarbodiimide (DCC) or an active ester with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the stable amide bond.[1]

cluster_synthesis Generalized Workflow for Benzamide Synthesis benzoic_acid Benzoic Acid (R-COOH) activated_intermediate Activated Intermediate (e.g., O-acylisourea ester) benzoic_acid->activated_intermediate Coupling Reagent (e.g., DCC, HATU) benzamide Benzamide (R-CO-NHR') activated_intermediate->benzamide Nucleophilic Attack amine Amine (R'-NH2) amine->benzamide byproduct Byproduct

Caption: Generalized workflow for benzamide synthesis.[1]

Experimental Protocol: Synthesis of Substituted Benzamides via Acyl Chlorides

This method is a robust and widely used procedure for synthesizing a diverse range of benzamide derivatives.[4]

Materials:

  • Substituted Aniline (1.0 eq)

  • Anhydrous Pyridine or Triethylamine (as solvent and base)

  • Substituted Benzoyl Chloride (1.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Amine Solution Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous pyridine or another suitable anhydrous solvent containing a base like triethylamine.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.[4]

  • Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Quenching: Upon completion, quench the reaction by adding deionized water.[4]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzamide.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted benzamide.

II. Therapeutic Applications and Mechanisms of Action: A Multifaceted Scaffold

Benzamide derivatives have demonstrated significant clinical success by modulating the activity of a wide range of biological targets, primarily as enzyme inhibitors and receptor modulators.[2]

A. Oncology: Targeting Cancer's Core Machinery

In the realm of oncology, benzamides have emerged as powerful anticancer agents, forming the backbone of targeted therapies.[2]

1. PARP Inhibitors: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with specific DNA repair deficiencies, such as those with BRCA mutations.[1][5] The benzamide group in many PARP inhibitors mimics the nicotinamide moiety of the NAD+ cofactor, competitively inhibiting the enzyme.[6] This inhibition of PARP, a key enzyme in the repair of DNA single-strand breaks, leads to the accumulation of DNA damage. In cancer cells with defective homologous recombination repair (e.g., BRCA-mutated), this accumulation of damage results in cell death through a concept known as synthetic lethality.[6]

cluster_parp Mechanism of PARP Inhibition by Benzamides dna_ssb DNA Single-Strand Break (SSB) parp PARP Enzyme dna_ssb->parp recruits dna_dsb DNA Double-Strand Break (DSB) dna_ssb->dna_dsb unrepaired par PAR Polymer parp->par synthesizes nad NAD+ nad->parp repair SSB Repair par->repair benzamide_parpi Benzamide PARP Inhibitor benzamide_parpi->parp inhibits apoptosis Apoptosis dna_dsb->apoptosis in brca_deficient BRCA-deficient Cancer Cell brca_deficient->apoptosis

Caption: Simplified mechanism of PARP inhibition by benzamide derivatives.[6]

2. HDAC Inhibitors: Epigenetic Reprogramming

Histone deacetylase (HDAC) inhibitors are another important class of anticancer agents, and several benzamide-based compounds, such as Entinostat (MS-275), have shown significant promise.[5][7] HDACs play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[8] Benzamide-based HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme, inhibiting its activity.[9][10] This leads to hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis in cancer cells.[2]

Quantitative Data: Potency of Benzamide-Based HDAC Inhibitors

CompoundTarget HDACsIC50 (nM)Reference
Entinostat (MS-275) Class I HDACsHDAC1: 4.8-24.2[11]
Chidamide Class I HDACs-[10]
Compound 16 (2-methylthiobenzamide derivative) HDAC330[12]
Compound 7j HDAC1-3Potent (specific values not provided)[8]

3. Kinase Inhibitors: Blocking Proliferation Signals

Many benzamide derivatives act as potent ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[1] By occupying the ATP-binding pocket of the kinase domain, these drugs prevent the phosphorylation of downstream substrates, thereby blocking proliferation and survival signals.[1] The indazole-benzamide scaffold, for instance, is a key feature in inhibitors of Fms-like tyrosine kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML).[13]

B. Central Nervous System (CNS) Disorders: Modulating Neurotransmission

The benzamide scaffold is a hallmark of several atypical antipsychotic drugs.[1] These compounds primarily exert their therapeutic effect by acting as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][14] By blocking these receptors, they modulate dopamine neurotransmission, which is believed to be hyperactive in psychosis.[1] Drugs like Sulpiride and Amisulpride are substituted benzamides that show high selectivity for D2/D3 receptors.[1][15]

cluster_dopamine Dopaminergic Signaling and Benzamide Antagonism dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor activates g_protein Gi/o Protein d2_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp produces downstream Downstream Signaling camp->downstream benzamide_antagonist Benzamide Antagonist benzamide_antagonist->d2_receptor blocks

Caption: Simplified overview of a dopamine receptor being blocked by a benzamide antagonist.[2]

C. Antiemetics: Controlling Nausea and Vomiting

Benzamide derivatives like metoclopramide are effective antiemetics.[16][17] Their mechanism of action involves the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[5] At higher doses, some benzamides, including metoclopramide, also exhibit 5-HT3 receptor antagonism, contributing to their antiemetic effects.[18]

III. Structure-Activity Relationships (SAR) and Bioisosteric Replacements

The ease of chemical modification of the benzamide scaffold allows for extensive exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

Key SAR Insights for Different Targets:
  • HDAC Inhibitors: The nature of the substituent on the terminal benzene ring and the length of the molecule are critical for HDAC inhibitory activity. For instance, an NH₂ group at the R2 position and a shorter molecular length have been shown to be important for potent HDAC inhibition.[8]

  • PARP Inhibitors: The benzamide moiety often mimics the nicotinamide portion of NAD+. Modifications to the rest of the molecule are crucial for achieving high potency and selectivity.[6]

  • Acetylcholinesterase Inhibitors: The position of substituents on the benzamide ring significantly influences inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19]

  • h-NTPDase Inhibitors: Substitutions on both the benzamide N-phenyl ring and the sulfonamide moiety critically determine the inhibitory profile and selectivity against different isoforms of human nucleoside triphosphate diphosphohydrolases.[20]

Bioisosteric Replacements for the Amide Bond

While the amide bond is central to the activity of many benzamides, it can be susceptible to metabolic cleavage. Therefore, bioisosteric replacements are often explored to improve metabolic stability and other pharmacokinetic properties. Common bioisosteres for the amide group include:

  • Triazoles: The 1,2,3-triazole ring is a well-established bioisostere of the trans-amide bond.[21][22]

  • Oxadiazoles: These heterocycles can mimic the hydrogen bonding properties of amides while offering enhanced metabolic stability.[21][23]

  • Urea and Sulfonamides: These groups can maintain key hydrogen bonding interactions.[24]

  • Thioamides and Selenoamides: These replacements preserve the amide geometry and have shown to retain activity in some cases.[24]

IV. Conclusion: An Ever-Evolving Scaffold for Future Drug Discovery

The benzamide scaffold continues to be a highly productive and versatile framework in the design of new therapeutic agents.[1] Its favorable physicochemical properties and synthetic tractability allow for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1] From pioneering antipsychotics to cutting-edge targeted cancer therapies, benzamide-containing compounds have made an indelible mark on medicine.[1][5] Future research will undoubtedly continue to exploit this privileged structure to address unmet medical needs and explore novel biological targets.

V. References

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis Online. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Taylor & Francis Online. [Link]

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. (1990). PubMed. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Taylor & Francis Online. [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2015). ResearchGate. [Link]

  • The Pharmacological and Clinical Roles of Antiemetics. (2025). Semantic Scholar. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). MDPI. [Link]

  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. (n.d.). Europe PMC. [Link]

  • Antiemetic Medications. (2022). NCBI Bookshelf. [Link]

  • Mechanism of Action of Novel Antipsychotic Drugs. (1991). Schizophrenia Bulletin, 17(1), 25-30. [Link]

  • Studies on the mechanism of action of substituted benzamide drugs. (1981). PubMed. [Link]

  • Antiemetics: types, actions and uses. (2013). Prescriber. [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed. [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds. (2022). Taylor & Francis Online. [Link]

  • Benzamide – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate. [Link]

  • Antiemetic drugs. (n.d.). [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). PMC. [Link]

  • Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. (2022). MDPI. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PMC. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC. [Link]

  • Recent advancements in PARP inhibitors-based targeted cancer therapy. (2022). Oxford Academic. [Link]

  • Amisulpride - Mechanism of Action and Psychopharmacology. (2020). Psych Scene Hub. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters. [Link]

  • What is the mechanism of Sultopride Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Antiemetics are drugs used to prevent or suppress excessive vomiting. (n.d.). FUNAAB. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (n.d.). PMC. [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (n.d.). PMC. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). ResearchGate. [Link]

  • Synthesis of Benzamide. (2020). YouTube. [Link]

  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. (2018). ResearchGate. [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). [Link]

  • Proposed design of benzamide bioisosteres based on physicochemical properties and in silico models. (n.d.). ResearchGate. [Link]

  • Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]

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Foundational

Strategic Design and Synthesis of 4-Bromo-2-Substituted Benzamide Libraries

The following technical guide is structured as a high-level internal whitepaper designed for medicinal chemists and drug discovery scientists. Content Type: Technical Whitepaper | Version: 2.0 | Status: Validated Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level internal whitepaper designed for medicinal chemists and drug discovery scientists.

Content Type: Technical Whitepaper | Version: 2.0 | Status: Validated

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics (e.g., Entinostat, Sulpiride, Olaparib analogs).[1] However, traditional libraries often lack vectors for late-stage diversification or fail to exploit the conformational restriction offered by ortho-substitution.

This guide details the design and synthesis of a 4-bromo-2-substituted benzamide library . This specific scaffold is selected for its orthogonal reactivity :

  • 2-Position (Ortho): Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing carbonyl. Controls conformation.
    
  • 4-Position (Para): Contains a bromine handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald), enabling late-stage expansion into chemical space.

  • Amide Linkage: A standard vector for diversity and solubility modulation.

Strategic Rationale & Library Architecture

The "Orthogonal" Design Principle

The core strength of this library design lies in the ability to functionalize the benzene ring sequentially using distinct reaction mechanisms that do not interfere with one another.

  • Vector A (Ortho-Substitution): Introduced via

    
     on a fluoro-precursor. This substituent creates steric bulk or intramolecular hydrogen bonds (IMHB) that lock the amide bond relative to the phenyl ring, reducing entropic penalty upon binding.
    
  • Vector B (Amide Coupling): Standard peptide coupling to introduce solubility groups or specific receptor contacts.

  • Vector C (Para-Extension): The 4-bromo group remains inert during Vectors A and B, serving as a dormant handle for late-stage "grow-out" strategies (e.g., biaryl synthesis).

Visualization of Library Logic

The following diagram illustrates the divergent synthesis strategy, highlighting the independence of the three diversity vectors.

LibraryDesign cluster_properties Pharmacological Impact Core Core Scaffold 4-Bromo-2-fluorobenzoic acid Vector1 Vector 1: Ortho-Displacement (SnAr Reaction) Introduces R1 Core->Vector1  Step 1: Selectivity (F vs Br)   Vector2 Vector 2: Amide Coupling (HATU/Amine) Introduces R2 Vector1->Vector2  Step 2: Scaffold Build   Prop1 R1: Conformational Lock Vector1->Prop1 Vector3 Vector 3: Cross-Coupling (Suzuki-Miyaura) Introduces R3 Vector2->Vector3  Step 3: Late-Stage Div.   Prop2 R2: Solubilizing Group Vector2->Prop2 Final Final Library Member Tri-substituted Benzamide Vector3->Final Prop3 R3: Target Affinity Extension Vector3->Prop3

Figure 1: Divergent library synthesis workflow. The 2-fluoro group allows early-stage modification (Vector 1), while the 4-bromo group is reserved for late-stage diversification (Vector 3).

Synthetic Protocols (Self-Validating Systems)

The following protocols are designed for parallel solution-phase synthesis . They prioritize high fidelity and ease of purification.

Step 1: Ortho-Substitution ( )

Objective: Replace the 2-fluoro atom with a nucleophile (R1-H). Causality: The 2-position is activated for nucleophilic attack because the carboxylic acid (or ester) is electron-withdrawing. The 4-bromo position is deactivated for


 but stable under these conditions.

Protocol:

  • Substrate: Dissolve 4-bromo-2-fluorobenzoic acid (1.0 equiv) in DMSO (0.5 M).

  • Nucleophile: Add the amine/alkoxide nucleophile (R1-H) (2.5 equiv).

  • Base: Add

    
     (3.0 equiv).
    
  • Condition: Heat to 80–100°C for 4–12 hours.

    • Validation Check: Monitor by LC-MS.[2] The Fluorine (MW 19) is replaced by the nucleophile. The Bromine pattern (M/M+2 doublet) must remain intact.

  • Workup: Acidify with 1N HCl to precipitate the product (if solid) or extract with EtOAc.

Step 2: Amide Coupling

Objective: Install the primary diversity element (R2) at the amide. Causality: We use HATU as the coupling reagent because it minimizes racemization (if chiral amines are used) and provides high yields for electron-deficient benzoic acids.

Protocol:

  • Activation: To the 2-substituted-4-bromobenzoic acid (1.0 equiv) in DMF, add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 mins.

    • Visual Cue: Solution often turns yellow/orange upon activation.

  • Coupling: Add the amine (R2-

    
    ) (1.2 equiv). Stir at RT for 16 hours.[2]
    
  • Validation: LC-MS should show the amide mass.

    • Critical Control: If the reaction is sluggish due to steric bulk at the ortho-position, switch to the Acid Chloride method (SOCl2, then amine/pyridine).

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 4-bromo position (R3). Causality: This is performed last to maximize library size (splitting the batch) and because the biaryl products can be sensitive to the harsh conditions of Step 1.

Protocol:

  • Setup: In a microwave vial or reaction block, dissolve the benzamide intermediate (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio).

  • Reagents: Add Boronic Acid (

    
    ) (1.5 equiv) and 
    
    
    
    (3.0 equiv).
  • Catalyst: Add

    
     (5 mol%).
    
    • Why this catalyst? It is robust, air-stable, and works well for aryl bromides with steric hindrance.

  • Reaction: Degas with Nitrogen for 5 mins. Heat at 90°C (or 120°C microwave) for 1 hour.

  • Scavenging (Self-Validation): Add a silica-thiol scavenger resin to remove Pd residues before filtration.

Physicochemical Profiling & Filtering

To ensure the library yields drug-like candidates, apply the following filters in silico before synthesis or post-synthesis via QC.

PropertyTarget RangeRationale
Molecular Weight 350 - 550 DaAllows room for metabolic handles but stays within oral bioavailability limits.
cLogP 2.0 - 4.54-bromo precursors are lipophilic; R2 and R3 must introduce polarity to balance this.
H-Bond Donors 1 - 3The amide NH is a key donor. Ortho-substituents (e.g., -OH) can act as intramolecular donors.[3]
TPSA 60 - 110 ŲOptimal for cell permeability.
Rotatable Bonds < 8Ortho-substitution deliberately reduces this count, improving binding entropy.

Mechanistic Insight: The Ortho-Effect

The 2-substitution is not merely decorative; it is a structural control element.

  • Intramolecular Hydrogen Bonding (IMHB): If the 2-substituent is a hydrogen bond acceptor (e.g., -OMe, -F) or donor (e.g., -NH2), it locks the amide carbonyl or NH into a planar conformation.

  • Selectivity: This "virtual ring" mimics bicyclic heterocycles (like quinazolinones) without the metabolic liability of the extra nitrogen atoms.

OrthoEffect cluster_unlocked Unsubstituted (Free Rotation) cluster_locked 2-Substituted (Locked) NodeA Benzamide Core (High Entropy) NodeB Ortho-Substituent (e.g., -OMe, -NH2) NodeA->NodeB  Substitution   NodeC Virtual Ring Formation (IMHB) NodeB->NodeC  H-Bonding   NodeD Pre-organized Conformation (Low Entropy Penalty) NodeC->NodeD  Result  

Figure 2: Impact of ortho-substitution on conformational entropy and ligand pre-organization.

References

  • National Institutes of Health (NIH). Conformation and stereodynamics of ortho-hydroxy and ring-unsubstituted N,N-dialkylbenzamides. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2001). Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

Sources

Exploratory

Strategic Synthesis of N-Benzyl-4-bromo-2-isopropylbenzamide: A Technical Whitepaper

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4) Executive Summary In the landscape of modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4)

Executive Summary

In the landscape of modern drug discovery, halogenated and alkylated benzamides serve as critical pharmacophores and versatile building blocks. Specifically, N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4)[1] is a highly valuable intermediate. Structurally related scaffolds—featuring variations of bromo-alkyl-benzyl moieties—have recently demonstrated profound utility in the development of SARS-CoV-2 Main Protease (Mpro) inhibitors, where the halogen atom engages in critical halogen bonding with target residues (e.g., Gln189) and the alkyl groups occupy lipophilic pockets[2].

This whitepaper provides a comprehensive, self-validating technical guide for the robust synthesis of N-benzyl-4-bromo-2-isopropylbenzamide. By leveraging the highly efficient HATU/DIPEA coupling system, researchers can achieve excellent yields while minimizing epimerization and side reactions[3].

Retrosynthetic Strategy & Mechanistic Causality

The most logical and scalable disconnection for N-benzyl-4-bromo-2-isopropylbenzamide is the central amide bond. This retrosynthetic cleavage yields two commercially available and stable precursors:

  • 4-Bromo-2-isopropylbenzoic acid (CAS: 741698-83-9)[4][5]

  • Benzylamine (CAS: 100-46-9)

Why HATU and DIPEA?

Amide bond formation requires the activation of the chemically stable carboxylic acid. While traditional carbodiimides (like EDC/HOBt) are effective, they often suffer from slower kinetics and lower yields when dealing with sterically hindered substrates (such as an ortho-isopropyl substituted benzoic acid).

We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with DIPEA (N,N-Diisopropylethylamine)[3][6].

  • Causality of the Base: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from competing with benzylamine as a nucleophile, while its basicity is sufficient to deprotonate the carboxylic acid to form the reactive carboxylate anion[3].

  • Causality of the Coupling Agent: The carboxylate attacks the electrophilic carbon of HATU, expelling a 1-hydroxy-7-azabenzotriazole (HOAt) anion. The HOAt anion immediately attacks the resulting unstable O-acyl(tetramethyl)isouronium salt to form an OAt-active ester . The presence of the nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an internal base to accelerate the subsequent aminolysis by benzylamine[3].

SynthesisWorkflow A 4-Bromo-2-isopropylbenzoic acid (CAS: 741698-83-9) C HATU / DIPEA in DMF (0 °C to RT) A->C Activation B Benzylamine (CAS: 100-46-9) D Active HOAt-Ester Intermediate B->D Nucleophilic Attack C->D HOAt displacement E N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4) D->E Amide Bond Formation

Figure 1: Retrosynthetic and forward workflow for the synthesis of N-benzyl-4-bromo-2-isopropylbenzamide.

Quantitative Data: Coupling Condition Optimization

To validate the selection of HATU/DIPEA, comparative data for the coupling of sterically hindered ortho-substituted benzoic acids with primary amines is summarized below. The HATU system provides superior conversion rates and isolated yields.

EntryCoupling ReagentBase (Eq)SolventTemp / TimeIsolated Yield (%)Purity (LC-MS)
1EDC·HCl / HOBt (1.5 eq)TEA (3.0)DCMRT / 12 h68%>95%
2PyBOP (1.2 eq)DIPEA (3.0)THFRT / 8 h79%>96%
3T3P (50% in EtOAc) (1.5 eq)DIPEA (3.0)EtOAcReflux / 6 h84%>98%
4 HATU (1.2 eq) DIPEA (3.0) DMF RT / 4 h 94% >99%

Table 1: Optimization of reaction conditions for the synthesis of sterically hindered benzamides.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. Each step includes built-in analytical checkpoints and specific workup rationales to ensure the purity and integrity of the final product.

Reagents and Materials
  • 4-Bromo-2-isopropylbenzoic acid: 1.00 g (4.11 mmol, 1.0 eq)[4]

  • Benzylamine: 0.54 mL (4.93 mmol, 1.2 eq)

  • HATU: 1.87 g (4.93 mmol, 1.2 eq)[3]

  • DIPEA: 2.15 mL (12.33 mmol, 3.0 eq)

  • Anhydrous DMF: 15.0 mL

Step-by-Step Reaction Workflow

Step 1: Pre-Activation of the Carboxylic Acid

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-isopropylbenzoic acid (1.00 g) in anhydrous DMF (15.0 mL) under a nitrogen atmosphere.

    • Rationale: Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate.

  • Add DIPEA (2.15 mL) in a single portion. Stir the mixture for 5 minutes at room temperature to ensure complete formation of the carboxylate anion[6].

  • Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU (1.87 g) portion-wise over 5 minutes.

    • Observation: The solution will typically transition to a pale yellow/orange color, indicating the formation of the OAt-active ester. Stir at 0 °C for 15 minutes.

Step 2: Aminolysis 4. Add benzylamine (0.54 mL) dropwise to the activated ester solution at 0 °C. 5. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 to 4 hours. 6. Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The reaction is deemed complete when the carboxylic acid spot is entirely consumed.

HATUMechanism Step1 4-Bromo-2-isopropylbenzoic acid + DIPEA Yields Carboxylate Anion Step2 Nucleophilic Attack on HATU Yields O-acyl(tetramethyl)isouronium salt Step1->Step2 Step3 HOAt Anion Attack Yields OAt-Active Ester Step2->Step3 Step4 Aminolysis by Benzylamine Yields Final Amide + HOAt by-product Step3->Step4

Figure 2: Stepwise mechanistic pathway of the HATU-mediated amide coupling.

Workup and Purification (Causality-Driven)

The workup is engineered to sequentially strip away specific impurities based on their pKa and solubility profiles:

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and quench with deionized water (50 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 25 mL).

    • Rationale: DMF is highly water-soluble. The bulk of the DMF partitions into the aqueous layer, while the target amide remains in the organic phase.

  • Acid Wash: Wash the combined organic layers with 1M Aqueous HCl (2 x 30 mL).

    • Rationale: Protonates and removes unreacted benzylamine and DIPEA into the aqueous phase.

  • Base Wash: Wash the organic layer with Saturated Aqueous NaHCO₃ (2 x 30 mL).

    • Rationale: Deprotonates and removes any unreacted carboxylic acid, as well as the acidic HOAt by-product generated from HATU.

  • Brine Wash & Drying: Wash with brine (30 mL) to remove residual water from the organic phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 30% EtOAc in Hexanes) to afford N-benzyl-4-bromo-2-isopropylbenzamide as a solid.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the final product must be validated against the following expected analytical parameters:

  • Chemical Formula: C₁₇H₁₈BrNO

  • Molecular Weight: 332.24 g/mol

  • Expected LC-MS: [M+H]⁺ m/z ≈ 332.0 / 334.0 (Characteristic 1:1 isotopic pattern for a single Bromine atom).

  • Expected ¹H NMR (CDCl₃, 400 MHz) Signatures:

    • Isopropyl group: A distinct septet around 3.2–3.4 ppm (1H, -CH(CH₃)₂) and a doublet around 1.2 ppm (6H, -CH(CH₃)₂).

    • Benzyl group: A doublet around 4.6 ppm (2H, -CH₂-NH-) coupling with the adjacent amide proton.

    • Amide NH: A broad triplet around 6.0–6.5 ppm (1H, -NH-).

    • Aromatic region: Multiplets between 7.2–7.5 ppm integrating for 8 protons (5 from the benzyl ring, 3 from the bromo-isopropyl-phenyl ring).

References

  • ACS Publications. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations". Journal of Medicinal Chemistry. Available at:[Link]

  • YouTube (Organic Chemistry). "HATU, DIPEA Peptide Coupling Mechanism". youtube.com. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of N-benzyl-4-bromo-2-isopropylbenzamide

Executive Summary This Application Note details the synthetic protocol for N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4).[1] The synthesis of this scaffold presents a specific challenge common in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic protocol for N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4).[1] The synthesis of this scaffold presents a specific challenge common in medicinal chemistry: forming an amide bond adjacent to a bulky ortho-substituent (isopropyl group).[1]

While standard coupling reagents (EDC/HOBt) often suffer from slow kinetics and low conversion due to the steric shielding of the carbonyl carbon, this guide prioritizes an Acid Chloride Activation strategy. This method ensures quantitative activation of the carboxylic acid, driving the reaction to completion despite the steric barrier. A secondary, "greener" protocol using T3P® (Propylphosphonic anhydride) is provided for parallel chemistry applications.

Strategic Analysis & Retrosynthesis

The target molecule consists of a 4-bromo-2-isopropylbenzoyl core coupled to a benzylamine.[1]

  • Core Challenge: The isopropyl group at the ortho position (C2) creates a "steric wall." This increases the activation energy required for the nucleophilic attack of the amine on the carbonyl carbon.

  • Solution: We must utilize an electrophile with a sufficiently low LUMO (Lowest Unoccupied Molecular Orbital) to compensate for the steric hindrance. The acid chloride is significantly more reactive than the active esters generated by carbodiimides.

Retrosynthetic Scheme (DOT Visualization)

Retrosynthesis Target Target: N-benzyl-4-bromo-2-isopropylbenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 4-Bromo-2-isopropylbenzoic acid (CAS: 741698-83-9) Disconnection->Precursor1 Precursor2 Benzylamine (CAS: 100-46-9) Disconnection->Precursor2

Figure 1: Retrosynthetic analysis identifying the key building blocks.

Protocol A: Acid Chloride Activation (High Scalability)

Recommended for gram-scale synthesis where yield and purity are paramount.[1]

Reaction Scheme

Step 1: 4-Bromo-2-isopropylbenzoic acid + Thionyl Chloride (


) 

Acid Chloride Intermediate Step 2: Acid Chloride + Benzylamine +


Product[1]
Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
4-Bromo-2-isopropylbenzoic acid 243.101.0Limiting Reagent
Thionyl Chloride (

)
118.973.0Activator (Chlorinating agent)
DMF (Dimethylformamide) 73.090.05Catalyst (Vilsmeier intermediate)
Benzylamine 107.151.1Nucleophile
Triethylamine (

)
101.192.0Acid Scavenger (Base)
Dichloromethane (DCM) -SolventReaction Medium
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)[1]
  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.

  • Dissolution: Charge the flask with 4-Bromo-2-isopropylbenzoic acid (1.0 equiv). Add anhydrous DCM (5 mL per mmol of acid).

  • Catalysis: Add a catalytic drop of DMF (essential for accelerating chloride formation via the Vilsmeier-Haack mechanism).[1]

  • Chlorination: Slowly add Thionyl Chloride (3.0 equiv) dropwise at room temperature.

    • Caution: Gas evolution (

      
       and 
      
      
      
      ) will occur.[1] Ensure proper ventilation.[1]
  • Reflux: Heat the mixture to mild reflux (40°C) for 2–3 hours.

  • Monitoring: Monitor by TLC (convert a mini-aliquot to methyl ester using MeOH to check conversion).

  • Concentration: Once conversion is complete, evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Note: Co-evaporate with dry toluene (2x) to remove trace

      
      .[1] You now have the crude Acid Chloride (usually an oil/solid).
      
Phase 2: Coupling (Amide Bond Formation)[1]
  • Preparation: Redissolve the crude Acid Chloride in anhydrous DCM (5 mL per mmol). Cool to 0°C (ice bath).

  • Amine Addition: In a separate vessel, mix Benzylamine (1.1 equiv) and Triethylamine (2.0 equiv) in DCM.

  • Reaction: Add the amine/base mixture dropwise to the cold Acid Chloride solution.

    • Why? Adding amine to acid chloride controls the exotherm and prevents double-acylation side products.[1]

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
Workup & Purification Flow[6][8]

Workup Start Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (Removes excess Benzylamine/Et3N) Start->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted Acid) Wash1->Wash2 Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Dry Dry over Na2SO4 & Concentrate Wash3->Dry Decision Purity Check (LCMS/NMR) Dry->Decision Recryst Recrystallization (EtOH/Water or Hexane/EtOAc) Decision->Recryst >90% Purity Column Flash Chromatography (Hexane:EtOAc 80:20) Decision->Column <90% Purity Final Final Product: White Solid Recryst->Final Column->Final

Figure 2: Purification decision tree ensuring removal of unreacted amine and acid.

Protocol B: T3P Coupling (Green/Discovery Route)

Recommended for small-scale (mg) library synthesis or if acid sensitive functional groups are present.[1]

Why T3P? Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a potent coupling agent with low toxicity. It is particularly effective for sterically hindered anilines and benzoic acids because it forms a highly reactive mixed anhydride intermediate.[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF.[1]

  • Base: Pyridine or DIPEA (3.0 equiv).[1]

  • Procedure:

    • Combine Acid (1.0 eq), Amine (1.2 eq), and Base (3.0 eq) in EtOAc.

    • Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise at 0°C.

    • Stir at RT for 12–24 hours.[1] (T3P kinetics are slower than Acid Chloride but cleaner).[1]

  • Workup: Wash organic layer with water, 1M HCl, and brine.[1] Evaporate.

Quality Control & Characterization

ParameterSpecificationNotes
Appearance White to Off-white solid
1H NMR (CDCl3) Diagnostic PeaksIsopropyl:

1.25 (d, 6H), 3.10 (sept, 1H).[1] Benzylic:

4.60 (d, 2H).[1] Amide NH:

6.0–6.5 (broad s).[1]
LCMS

Bromine isotope pattern (1:1 ratio) is critical for confirmation.[1]

References

  • Acid Chloride Activation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Steric Hindrance in Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][8][9][10] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • T3P Protocol: Augustine, J. K., et al. (2009).[1] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of Amides and Esters. Tetrahedron, 65(52), 10857-10860.[1]

  • Starting Material Data: 4-Bromo-2-isopropylbenzoic acid (CAS 741698-83-9).[1] Sigma-Aldrich / Merck.[1] Link[1]

  • Target Molecule Entry: N-benzyl-4-bromo-2-isopropylbenzamide (CAS 2364585-12-4).[1][11] AChemBlock. Link

Sources

Application

Application Note: Functionalization of 4-Bromo Benzamides via Palladium Catalysis

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 4-bromobenzamide . This scaffold is a critical intermediate in the synthesis of PARP inhibitors, kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 4-bromobenzamide . This scaffold is a critical intermediate in the synthesis of PARP inhibitors, kinase inhibitors, and other bioactive small molecules.

The following guide prioritizes field-proven protocols over theoretical generalities, addressing the specific challenges posed by the primary amide functionality during Palladium (Pd) catalysis.

Abstract & Strategic Overview

4-bromobenzamide presents a unique paradox in cross-coupling chemistry. While the electron-withdrawing amide group activates the C-Br bond for rapid oxidative addition, the Lewis-basic amide nitrogen (


) and oxygen can competitively coordinate to the Palladium center, potentially leading to catalyst poisoning or off-cycle resting states.

This guide details three optimized workflows to overcome these electronic and steric challenges:

  • Suzuki-Miyaura Coupling: For biaryl construction using bulky phosphine ligands to prevent amide coordination.

  • Buchwald-Hartwig Amination: For C-N bond formation, utilizing specific precatalysts to mitigate ligand exchange issues.

  • Aminocarbonylation: A mild, atmospheric pressure protocol for ester/amide extension.

Mechanistic Logic & Catalyst Selection

To ensure reproducibility, one must understand the "Why" behind the reagent choices.

The "Amide Effect" in Catalysis

The primary amide on the phenyl ring introduces two competing factors:

  • Activation (Pro): The

    
     group (
    
    
    
    ) lowers the electron density at the C-Br bond, facilitating Oxidative Addition (Step A).
  • Interference (Con): The amide oxygen or nitrogen can act as a directing group or a competitive ligand. If the catalytic ligand (L) is not bulky enough, the substrate itself may displace it, forming an inactive

    
     species.
    

Solution: We utilize Dialkylbiaryl phosphines (Buchwald Ligands) like XPhos and SPhos . Their extreme steric bulk (


-shape) enforces a monoligated 

species, which is highly active and prevents the benzamide substrate from inhibiting the metal center.
Visualization: The Catalytic Cycle & Amide Interference

The following diagram illustrates the standard cycle and the specific "off-cycle" trap caused by the amide group.

G Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + 4-Bromobenzamide PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar Trap OFF-CYCLE TRAP Pd Coordinated by Benzamide Amide PdII_Ar->Trap Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet + Nucleophile + Base Trap->PdII_Ar Heat / Bulky Ligand RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the risk of amide-directed catalyst trapping (Red) and the pathway to successful turnover (Green).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling 4-bromobenzamide with aryl boronic acids. Challenge: Solubility of benzamides in non-polar solvents and hydrolysis of the amide. Solution: Use of a water-miscible co-solvent system and SPhos to ensure high turnover at mild temperatures.

Reagents:

  • Substrate: 4-Bromobenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Alternative: Pd-118 (SPhos Pd G2) (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add 4-bromobenzamide (1.0 mmol, 200 mg), Aryl Boronic Acid (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and SPhos (16 mg, 0.04 mmol).

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent & Catalyst: Inject degassed Toluene (4.5 mL) and Water (0.5 mL). If using Pd(OAc)₂, add it now as a solution or solid under positive

    
     flow.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting bromide is less polar than the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: The primary amide product often precipitates or crystallizes. If not, flash chromatography (MeOH/DCM gradient) is recommended due to high polarity.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: N-arylation of secondary amines using 4-bromobenzamide. Challenge: The primary amide of the substrate (


) can compete as a nucleophile (though weak) or poison the catalyst.
Solution:  Use BrettPhos  or RuPhos  precatalysts which are specific for C-N coupling and resist inhibition.

Reagents:

  • Substrate: 4-Bromobenzamide (1.0 equiv)

  • Nucleophile: Morpholine / Piperidine / Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Glovebox/Schlenk: Add 4-bromobenzamide (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G3 (15-25 mg) to a dry tube.

  • Amine Addition:

    • Liquid Amines: Add via syringe after solvent.[1]

    • Solid Amines: Add with other solids.

  • Solvent: Add anhydrous 1,4-Dioxane (4 mL).

  • Reaction: Heat to 100°C for 12 hours.

    • Note: The reaction mixture often turns dark orange/brown; this is normal.

  • Quench: Cool to RT. Filter through a pad of Celite eluting with EtOAc.

  • Scavenging (Critical): If excess amine nucleophile remains, wash the organic layer with 0.5 M citric acid (mild enough to not hydrolyze the benzamide).

Protocol C: Aminocarbonylation (Amide/Ester Extension)

Objective: Converting the C-Br bond into a second amide or ester group using CO gas (or surrogate). Solution: Xantphos is the ligand of choice for atmospheric pressure carbonylation.

Reagents:

  • Substrate: 4-Bromobenzamide (1.0 equiv)

  • Nucleophile: MeOH (for ester) or Primary Amine (for amide) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • CO Source: CO Balloon (Atmospheric pressure)

  • Solvent: DMF or Toluene

Step-by-Step Workflow:

  • Pre-complexation: Mix Pd(OAc)₂ and Xantphos in the solvent for 10 mins under

    
     to form the active yellow catalytic species.
    
  • Substrate Addition: Add 4-bromobenzamide, Nucleophile, and Base.

  • CO Purge: Carefully evacuate the vessel (do not boil solvent) and refill with CO from a balloon (repeat 3x). Leave the balloon attached.

  • Reaction: Heat to 80°C for 16 hours.

  • Safety: Perform all work in a well-ventilated fume hood. CO is silent and deadly.

Troubleshooting & Optimization Matrix

IssueObservationRoot CauseCorrective Action
Low Conversion SM remains, Catalyst blackensCatalyst poisoning by amideSwitch to Pd-G3/G4 precatalysts (ensure 1:1 Pd:L ratio).
Hydrolysis Benzoic acid byproduct formedBase is too strong/wetUse anhydrous K₃PO₄ instead of hydroxides/alkoxides.
Protodehalogenation Benzaldehyde/Benzamide formed

-Hydride elimination
Avoid alcoholic solvents (use Toluene/Dioxane).
Insolubility SM floating in solventHigh polarity of benzamideUse DMF or DMAc as solvent; increase temp to 100°C.

References

  • Suzuki-Miyaura Coupling of Amides

    • Title: Robust NHC-palladacycles-catalyzed Suzuki−Miyaura cross-coupling of amides.[2]

    • Source: ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Amination Guides

    • Title: A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide.[1]

    • Source: BenchChem Application Notes.[3]

  • Carbonylation Protocols

    • Title: Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.
    • Source: Journal of the American Chemical Society (via NCBI).
    • URL:[Link]

  • General Cross-Coupling Reviews

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[4][5][6]

    • Source: ResearchGate.[2][4]

    • URL:[Link]

Sources

Method

Buchwald-Hartwig amination using N-benzyl-4-bromo-2-isopropylbenzamide

Application Note: High-Fidelity Buchwald-Hartwig Amination of N-benzyl-4-bromo-2-isopropylbenzamide Executive Summary This application note details the optimized protocol for the Palladium-catalyzed cross-coupling (Buchw...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of N-benzyl-4-bromo-2-isopropylbenzamide

Executive Summary

This application note details the optimized protocol for the Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4) with primary and secondary amines.

The substrate presents a specific chemoselectivity challenge: the presence of a secondary amide (N-benzyl) containing an acidic proton (


) alongside the electrophilic aryl bromide. Standard strong-base conditions (e.g., NaOtBu) can lead to deprotonation of the amide, resulting in catalyst poisoning or competitive 

-arylation of the amide itself. Furthermore, the ortho-isopropyl group introduces steric bulk that twists the amide out of planarity, modulating the electronic properties of the aryl ring.

This guide provides a Base-Controlled Protocol utilizing 3rd/4th Generation Buchwald Precatalysts to ensure high yields, complete chemoselectivity, and reproducibility.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Electrophile: 4-bromo position.[1][2][3][4] Accessible, but electronically deactivated slightly by the electron-rich alkyl group at C2.

  • Nucleophile (Internal Competitor): The secondary amide nitrogen. If deprotonated, the resulting amidate is a potent nucleophile that can bind Pd(II) species, halting the catalytic cycle (the "amidate trap").

  • Steric Gatekeeper: The 2-isopropyl group.[1][3] This substituent exerts steric pressure on the amide moiety, preventing coplanarity with the benzene ring. This "ortho-effect" reduces the ability of the amide oxygen to chelate the metal center, which is advantageous, but requires a sterically demanding ligand to facilitate oxidative addition at the C4 position.

Catalyst Selection Strategy

To overcome the "amidate trap," we utilize bulky dialkylbiaryl phosphine ligands (Buchwald ligands).

  • Ligand: XPhos or BrettPhos . These ligands are large enough to prevent the palladium center from coordinating with the substrate's amide nitrogen but open enough to allow the amine nucleophile to enter.

  • Precatalyst: XPhos Pd G4 . This air-stable precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid generation of the active monoligated Pd(0) species, essential for coupling hindered or deactivated aryl bromides.

Reaction Pathway Visualization

BuchwaldMechanism Substrate N-benzyl-4-bromo- 2-isopropylbenzamide OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Substrate->OxAdd + Pd(0) AmidateTrap SIDE REACTION: Amidate Poisoning Substrate->AmidateTrap Strong Base (NaOtBu) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind + HNR2 Deprotonation Base-Mediated Deprotonation AmineBind->Deprotonation + Base RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Regeneration Product 4-Amino-2-isopropyl- benzamide Product RedElim->Product AmidateTrap->OxAdd Inhibits

Figure 1: Catalytic cycle highlighting the critical path (green) versus the amidate poisoning trap (red) caused by improper base selection.

Experimental Protocols

Two methods are provided. Method A is the standard for robustness and scalability. Method B is for unreactive amines or rapid screening.

Method A: The "High Fidelity" Protocol (Weak Base)

Recommended for valuable substrates and to ensure zero amide interference.

Reagents:

  • Substrate: N-benzyl-4-bromo-2-isopropylbenzamide (1.0 equiv)

  • Amine Partner: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) – 2.0 mol%

  • Base: Cesium Carbonate (

    
    )  – 2.0 equiv (Anhydrous)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Concentration: 0.2 M

Step-by-Step Workflow:

  • Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add the aryl bromide substrate (1.0 equiv),

    
     (2.0 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a magnetic stir bar.
    
  • Add Liquids: Seal the vial with a septum cap. Evacuate and backfill with

    
     (3 cycles). Inject anhydrous 1,4-Dioxane via syringe.
    
  • Add Amine: Inject the liquid amine (1.2 equiv). Note: If the amine is a solid, add it in step 1.

  • Thermal Activation: Place the vial in a pre-heated block at 100°C . Stir vigorously (800-1000 rpm). The high temperature is required to overcome the solubility limit of the inorganic base in dioxane.

  • Monitoring: Monitor via LC-MS or HPLC at 2 hours. The reaction typically reaches completion within 4–6 hours.

    • Target Mass: Product

      
      .
      
  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: The "High Speed" Protocol (Strong Base)

Use only if the amine partner is secondary and non-acidic (e.g., morpholine, piperidine).

  • Base: Sodium tert-butoxide (NaOtBu) – 1.4 equiv.

  • Solvent: Toluene or t-Amyl Alcohol.

  • Temperature: 80°C.

  • Time: 1–2 hours.

  • Warning: If the substrate converts to the de-brominated byproduct (hydrodehalogenation), switch immediately to Method A.

Data & Optimization Guide

Base & Solvent Compatibility Matrix
ParameterRecommendedAcceptableAvoidReason
Base


NaH, LiHMDSStrong bases deprotonate the amide, poisoning the catalyst.
Solvent 1,4-DioxaneToluene, t-Amyl OHDMF, DMSODMSO coordinates Pd; DMF can decompose at high T.
Ligand XPhos, BrettPhosRuPhos, BINAP

Monodentate alkylphosphines (XPhos) prevent chelation.
Temp 100°C80°C - 110°C< 60°CHigh barrier to oxidative addition due to electron-rich ring.
Troubleshooting Flowchart

Troubleshooting Start Issue Observed LowConv Low Conversion (<20%) Start->LowConv DeHal Debromination (Product - Br + H) Start->DeHal AmideCoup N-Arylation of Amide (Dimerization) Start->AmideCoup Sol1 Increase Temp to 110°C Switch to BrettPhos Pd G4 LowConv->Sol1 Sol2 Switch to Weak Base (Cs2CO3) Dry Solvent Thoroughly DeHal->Sol2 Sol3 Dilute Reaction (0.1 M) Use Bulky Ligand (tBuXPhos) AmideCoup->Sol3

Figure 2: Diagnostic logic for common reaction failures.

Safety & Handling

  • Palladium Sensitization: All Pd precatalysts are potential sensitizers. Handle in a fume hood or glovebox.

  • Base Handling:

    
     is hygroscopic. Store in a desiccator. Moisture significantly retards the reaction rate in weak-base protocols.
    
  • Pressurized Vessels: Heating dioxane to 100°C is near its boiling point (101°C). Use pressure-rated vials with crimp caps or screw caps with Teflon liners. Do not use standard glassware joints without clips.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Amides."[5] Journal of the American Chemical Society, vol. 129, no.[6] 11, 2007, pp. 3490–3491. Link

    • Context: Establishes the tolerance of amide functional groups in coupling reactions.
  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, vol. 4, no. 3, 2013, pp. 916-920. Link

    • Context: Describes the G3/G4 precatalyst system (XPhos Pd G4) recommended in this protocol.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, no. 1, 2011, pp. 27-50. Link

    • Context: Comprehensive guide on ligand selection (XPhos vs. BrettPhos)
  • Paul, F., et al. "Palladium-catalyzed formation of carbon-nitrogen bonds.[7] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society, vol. 116, no.[5] 13, 1994, pp. 5969–5970. Link

    • Context: Foundational work on the mechanism and the role of base in the c

Sources

Application

Application Note: High-Efficiency N-Benzylation of Sterically Hindered Benzamides

Part 1: Strategic Analysis & Mechanistic Insight The Challenge: Sterics vs. Selectivity The N-benzylation of 4-bromo-2-isopropylbenzamide presents a classic "ambident nucleophile" challenge compounded by significant ster...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge: Sterics vs. Selectivity

The N-benzylation of 4-bromo-2-isopropylbenzamide presents a classic "ambident nucleophile" challenge compounded by significant steric hindrance. Unlike simple benzamides, the ortho-isopropyl group exerts a profound torsional strain, forcing the amide moiety out of planarity with the aromatic ring.

  • Steric Wall: The isopropyl group at the C2 position creates a "steric wall," hindering the approach of the electrophile (benzyl halide) to the nitrogen atom.

  • Regioselectivity (N- vs. O-Alkylation): Amide anions are resonance stabilized between the nitrogen and oxygen. Under basic conditions, the negative charge is delocalized.

    • Kinetic Control: Often favors O-alkylation (the "harder" nucleophile, driven by electrostatic attraction).

    • Thermodynamic Control: Favors N-alkylation (the more stable amide bond).

  • Poly-alkylation: Primary amides can undergo double alkylation to form tertiary amides (

    
    ). However, in this specific substrate, the ortho-isopropyl group acts as a "molecular brake," significantly reducing the rate of the second alkylation, making mono-alkylation highly selective.
    
The Solution: "Soft" Conditions & Thermodynamic Sinks

To achieve high yields of the N-benzyl product while suppressing O-alkylation, we employ the Hard-Soft Acid-Base (HSAB) principle.

  • Electrophile Selection: Benzyl bromide (softer leaving group) is preferred over benzyl chloride.

  • Solvent System: DMF or THF is used to solvate the cation, leaving the amide anion reactive.

  • Base Selection: Sodium Hydride (NaH) provides irreversible deprotonation, preventing equilibrium issues associated with weaker bases like carbonates.

Part 2: Experimental Protocols

Method A: NaH-Mediated Direct Alkylation (Standard Protocol)

Recommended for milligram to gram-scale synthesis where anhydrous conditions can be strictly maintained.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Attribute
4-Bromo-2-isopropylbenzamide 1.0SubstrateDry, free of residual water
Sodium Hydride (60% in oil) 1.2 - 1.5BaseFresh; wash with hexanes if oil interferes
Benzyl Bromide 1.1Electrophile"Soft" alkylating agent; lachrymator
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous (Water < 50 ppm)
Ammonium Chloride (

)
ExcessQuenchSaturated aqueous solution
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

    • Scientist's Note: Moisture is the enemy here. NaH reacts violently with water, and hydroxide ions generated from water can hydrolyze the amide or electrophile.

  • Deprotonation (The "Activation" Phase):

    • Charge the flask with NaH (1.2 equiv).

    • (Optional) Wash NaH with anhydrous hexanes (

      
      ) to remove mineral oil if downstream purification is sensitive to aliphatics.
      
    • Add anhydrous DMF (concentration ~0.2 M relative to substrate). Cool to 0 °C in an ice bath.

    • Add 4-bromo-2-isopropylbenzamide (1.0 equiv) portion-wise.

    • Crucial Step: Allow the mixture to stir at 0 °C for 15 mins, then warm to Room Temperature (RT) for 30–45 mins.

    • Visual Check: Evolution of

      
       gas should cease, and the solution often turns yellow/orange, indicating the formation of the imidate anion.
      
  • Alkylation:

    • Cool the mixture back to 0 °C (to suppress O-alkylation initially).

    • Add Benzyl Bromide (1.1 equiv) dropwise via syringe.

    • Remove the ice bath and allow to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting amide (

      
      ) and appearance of the product (
      
      
      
      ).
  • Work-up & Isolation:

    • Cool to 0 °C. Carefully quench with sat. aq.

      
       .
      
    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with water (

      
      ) to remove DMF (critical to prevent "oiling out" during concentration). Wash with brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from EtOH/Water or Flash Chromatography (Gradient: 0%

      
       30% EtOAc in Hexanes).
      
Method B: Phase Transfer Catalysis (Green/Scale-Up Protocol)

Recommended for larger scales or when anhydrous solvents are unavailable.

Reagents
  • Base: Solid KOH (powdered) or 50% aq. NaOH.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Solvent: Toluene (preferred) or DCM.

Procedure
  • Dissolve 4-bromo-2-isopropylbenzamide (1.0 equiv) and Benzyl Bromide (1.2 equiv) in Toluene.

  • Add TBAB (0.1 equiv).

  • Add powdered KOH (2.0 equiv).

  • Heat to 60–80 °C with vigorous stirring.

  • Mechanism: The interfacial catalyst transports the hydroxide anion into the organic phase, deprotonating the amide. The "naked" amide anion then reacts with the benzyl bromide.

  • Monitor via TLC.[3][8] Upon completion, filter off solids, wash with water, and concentrate.[9]

Part 3: Visualization & Logic

Decision Logic & Workflow

The following diagram illustrates the critical decision points and mechanistic pathways for this synthesis.

G Start Start: 4-bromo-2-isopropylbenzamide Check_Scale Check Scale & Conditions Start->Check_Scale Method_A Method A: NaH / DMF (High Precision / Anhydrous) Check_Scale->Method_A < 1g or Dry Lab Method_B Method B: PTC (KOH / Toluene) (Robust / Scale-up) Check_Scale->Method_B > 1g or Green Chem Deprotonation Step 1: Deprotonation (Formation of Amide Anion) Method_A->Deprotonation Method_B->Deprotonation Steric_Check Steric Hindrance Check (Is ortho-iPr blocking?) Deprotonation->Steric_Check Add_Electrophile Step 2: Add Benzyl Bromide (Slow Addition @ 0°C) Steric_Check->Add_Electrophile Heat may be req. for Method B Selectivity_Node Selectivity Check (N- vs O-Alkylation) Add_Electrophile->Selectivity_Node Product_N Product: N-Benzyl Amide (Thermodynamic Product) Selectivity_Node->Product_N Major Pathway (Soft Electrophile) Product_O Byproduct: Imidate Ester (Kinetic Product) Selectivity_Node->Product_O Minor Pathway (Avoided by Temp Control)

Caption: Workflow logic for selecting the optimal alkylation strategy based on scale and selectivity requirements.

Part 4: Quality Control & Troubleshooting

Characterization Benchmarks

To validate the synthesis, you must distinguish the N-alkylated product from the potential O-alkylated byproduct.

FeatureN-Alkylated Product (Desired)O-Alkylated Byproduct (Undesired)
IR Spectroscopy Strong

stretch (~1640–1660

)
Weak/No

; Strong

(~1600

)

NMR (

)
Benzyl

typically appears at 4.4 – 4.7 ppm (doublet if NH couples, or singlet)
Benzyl

shifts downfield to 5.2 – 5.5 ppm (due to adjacent Oxygen)

NMR (C=O)
Carbonyl carbon at ~165–170 ppm Imidate carbon shifts upfield to ~155–160 ppm
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: The ortho-isopropyl group is preventing the base from accessing the amide proton or the electrophile from approaching.

    • Fix: Increase temperature to 60°C (Method A) or 90°C (Method B). Switch to a smaller electrophile (Benzyl Chloride + NaI catalyst) to generate Benzyl Iodide in situ (Finkelstein condition).

  • Issue: O-Alkylation observed.

    • Cause: Reaction temperature too high during addition, or solvent too polar/hard.

    • Fix: Ensure addition of Benzyl Bromide is done strictly at 0°C. Switch solvent from DMF to THF/DMF mix. Use a "softer" counter-cation (e.g., LiHMDS instead of NaH, though NaH is usually standard).

References

  • Vertex AI Search. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. 10

  • BenchChem. (2025).[3] Optimizing reaction conditions for N-alkylation of benzamide. 3

  • MDPI. (2025). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. 11

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkylation?12[13]

  • AChemBlock. (2026).[10] N-Benzyl-4-bromo-2-isopropylbenzamide Product Page. 14[13]

Sources

Method

Application Note: N-Benzyl-4-bromo-2-isopropylbenzamide as a Strategic Scaffold in Medicinal Chemistry

Abstract This guide details the synthetic utility of N-benzyl-4-bromo-2-isopropylbenzamide , a specialized intermediate designed for the construction of sterically constrained biaryl and heterocyclic libraries. Unlike si...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic utility of N-benzyl-4-bromo-2-isopropylbenzamide , a specialized intermediate designed for the construction of sterically constrained biaryl and heterocyclic libraries. Unlike simple benzamides, the 2-isopropyl substituent introduces significant orthogonal steric bulk, forcing the amide bond out of planarity with the aryl ring. This conformational lock is a critical design element in modern drug discovery, often used to improve metabolic stability (by shielding the amide bond from hydrolysis) and to enhance selectivity for hydrophobic pockets (e.g., in ROR


 inverse agonists or TRP channel modulators). This note provides optimized protocols for synthesizing this scaffold and deploying it in high-fidelity cross-coupling reactions.

Structural Analysis & Design Logic

The "Steric Shield" Effect

The utility of this intermediate lies in the interplay between the 2-isopropyl group and the 4-bromo handle .

  • C1 (Amide): The ortho-isopropyl group creates a "steric gate" around the carbonyl carbon. This reduces the rate of enzymatic hydrolysis (metabolic stability) but also challenges the initial chemical synthesis of the amide.

  • C4 (Bromide): Located meta to the bulky isopropyl group, the C4 position remains sterically accessible. This allows for rapid, high-yield functionalization via Palladium-catalyzed cross-coupling without interference from the C2 substituent.

Cheminformatics Profile:

  • Molecular Weight: 332.24 g/mol [1]

  • LogP (Predicted): ~4.2 (High lipophilicity due to benzyl + isopropyl)

  • H-Bond Donors: 1 (Amide NH)

  • Rotatable Bonds: 4 (Restricted rotation at Ar-CO bond)

Synthesis of the Scaffold

Challenge: The steric bulk of the 2-isopropyl group hinders nucleophilic attack at the carboxylic acid. Standard EDC/NHS coupling often results in low yields. Solution: Activation via Acid Chloride or the use of T3P (Propylphosphonic anhydride) is required to drive the reaction to completion.

Protocol A: The Acid Chloride Route (Scalable)

Reagents: 4-Bromo-2-isopropylbenzoic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv), DMF (cat.), Benzylamine (1.1 equiv), DIPEA (2.0 equiv), DCM.

  • Activation:

    • Dissolve 4-bromo-2-isopropylbenzoic acid in anhydrous DCM (0.5 M) under N

      
      .
      
    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride dropwise at 0°C. Caution: Gas evolution (CO/CO

      
      ).
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

    • In-process check: Aliquot quenched with MeOH should show Methyl Ester by TLC/LCMS.

    • Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in DCM.

  • Amidation:

    • In a separate flask, mix Benzylamine and DIPEA in DCM at 0°C.

    • Slowly add the crude acid chloride solution to the amine mixture.

    • Critical Step: The reaction may be sluggish. Allow to stir at RT for 12-16 hours.

    • Monitor by LCMS for the mass [M+H]

      
       = 332/334 (Br isotope pattern).
      
  • Workup:

    • Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO

      
      , then Brine.[2]
      
    • Dry over MgSO

      
       and concentrate.
      
    • Purification: Recrystallize from Hexanes/EtOAc (usually yields white needles).

Diagram: Synthesis Workflow

SynthesisWorkflow Acid 4-Bromo-2-isopropyl benzoic acid Activation Activation (Oxalyl Chloride/DMF) Acid->Activation DCM, 0°C Int_AcidCl Acid Chloride Intermediate Activation->Int_AcidCl -HCl, -CO, -CO2 Amidation Amidation (Benzylamine + DIPEA) Int_AcidCl->Amidation Nucleophilic Acyl Subst. Product N-benzyl-4-bromo- 2-isopropylbenzamide Amidation->Product 16h, RT

Caption: Step-by-step activation and amidation workflow overcoming steric hindrance at the C2 position.

Application Protocols: Functionalizing the Scaffold

Once synthesized, the N-benzyl-4-bromo-2-isopropylbenzamide serves as a robust "head group" for library generation.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Purpose: Installing aromatic diversity at the C4 position. Mechanistic Note: The isopropyl group does not hinder the oxidative addition of Pd into the C4-Br bond. Standard catalysts work well.

Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl


·DCM (0.05 equiv), K

CO

(3.0 equiv). Solvent: Dioxane/Water (4:1).
  • Setup: Charge a microwave vial with the Scaffold, Boronic Acid, Base, and Catalyst.

  • Degas: Seal and purge with Argon for 5 minutes. Add degassed solvents.

  • Reaction: Heat to 90°C for 4 hours (oil bath) or 110°C for 30 mins (Microwave).

  • Purification: Filter through Celite. Dilute with EtOAc. Wash with water.[2] Purify via Flash Chromatography (0-30% EtOAc/Hexanes).

Protocol C: Buchwald-Hartwig Amination

Purpose: Creating C-N linked analogs (anilines). Mechanistic Note: Requires a strong base and bulky ligand to prevent dehalogenation.

Reagents: Scaffold (1.0 equiv), Primary/Secondary Amine (1.2 equiv), Pd


(dba)

(0.02 equiv), XPhos (0.04 equiv), NaOtBu (1.5 equiv). Solvent: Toluene or Dioxane (Anhydrous).
  • Pre-complexation: Stir Pd source and Ligand in solvent for 10 mins under Argon to form the active catalyst species.

  • Addition: Add Scaffold, Amine, and Base.

  • Reaction: Heat to 100°C overnight.

  • Note: If the "N-benzyl" amide proton is acidic enough, NaOtBu might deprotonate it, potentially poisoning the catalyst or causing side reactions. If yields are low, switch to a weaker base system like Cs

    
    CO
    
    
    
    or protect the amide nitrogen (though the benzyl group already acts as a semi-permanent protecting group).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Amidation) Steric hindrance of 2-isopropyl group.Switch from EDC coupling to Acid Chloride (Protocol A) or T3P in EtOAc/Pyridine. Heat to 50°C if necessary.
Starting Material Recovery (Suzuki) Catalyst deactivation or poor solubility.Switch catalyst to Pd(Amphos)Cl

(highly active). Ensure Dioxane is degassed thoroughly.
Dehalogenation (Ar-H formed) Hydride source in reaction (often from solvent or excess base).Use anhydrous solvents.[2] Reduce reaction time. Lower temperature.
Amide Hydrolysis Harsh basic conditions during coupling.The 2-isopropyl group protects against this, but avoid refluxing in strong aqueous base (NaOH). Use K

PO

instead.

Functional Divergence Map

The following diagram illustrates how this single intermediate branches into three distinct chemical spaces suitable for SAR (Structure-Activity Relationship) exploration.

SAR_Divergence Core N-benzyl-4-bromo- 2-isopropylbenzamide (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Carbonyl Pd-Carbonylation (CO, MeOH) Core->Carbonyl Biaryl Biaryl Analogs (RORg Modulators) Suzuki->Biaryl C-C Bond Aniline Amino-Benzamides (Kinase Inhibitors) Buchwald->Aniline C-N Bond Ester Terephthalate Derivs. (Linkers/Probes) Carbonyl->Ester C-C(=O) Bond

Caption: Divergent synthesis pathways transforming the brominated scaffold into distinct pharmacological classes.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 155546285, N-benzyl-4-bromo-2-isopropylbenzamide. Retrieved from [Link]

  • Amidation Methodology: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Steric Hindrance in Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Application

Application Note: Advanced Cross-Coupling Protocols for Sterically Hindered Aryl Bromides

Executive Summary The cross-coupling of sterically hindered aryl bromides (e.g., di-ortho-substituted substrates) represents a formidable challenge in synthetic organic chemistry and drug development. Traditional palladi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of sterically hindered aryl bromides (e.g., di-ortho-substituted substrates) represents a formidable challenge in synthetic organic chemistry and drug development. Traditional palladium catalysts, such as


 or 

, frequently fail or require forcing conditions that lead to substrate degradation, protodeboronation, or homocoupling.

This application note provides a comprehensive, causality-driven guide to overcoming these kinetic barriers using next-generation Buchwald precatalysts (G3/G4) and dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, tBuBrettPhos) [1]. By controlling the coordination sphere of the palladium center, researchers can achieve quantitative yields under remarkably mild conditions.

Mechanistic Insights: The Causality of Steric Relief

To design a self-validating experimental protocol, one must first understand why traditional catalysts fail and how modern ligand architectures solve these issues.

The Kinetic Bottlenecks

In standard Suzuki-Miyaura or Buchwald-Hartwig reactions involving sterically encumbered aryl bromides, the catalytic cycle is bottlenecked at two critical stages:

  • Oxidative Addition : Bulky ortho-substituents physically block the palladium center from inserting into the C–Br bond.

  • Reductive Elimination : If transmetalation or amine binding is successful, the resulting intermediate is highly congested, making the final bond-forming reductive elimination thermodynamically favorable but kinetically slow if the ligand cannot properly orient the coupling partners.

The Dialkylbiaryl Phosphine Solution

Ligands such as XPhos and RuPhos possess an electron-rich dicyclohexylphosphine moiety that dramatically accelerates the oxidative addition step. More importantly, their massive steric bulk (measured by percent buried volume,


) prevents the formation of unreactive bis-ligated 

off-cycle resting states [2]. Instead, they enforce a highly active, monoligated

active species. Counterintuitively, the extreme steric bulk of the ligand accelerates reductive elimination by forcing the two coupling partners out of the palladium coordination sphere to relieve steric strain.
G3 and G4 Precatalyst Activation

Using G3 or G4 precatalysts ensures the rapid, quantitative generation of the active


 species at room temperature using only weak bases (e.g., 

or

). This avoids the need for strong reducing agents or high temperatures, preserving sensitive functional groups [1].

CatalyticCycle Precatalyst G3/G4 Precatalyst (Stable Pd(II)) Base Base Activation (- Carbazole/Indole) Precatalyst->Base Deprotonation ActivePd Monoligated L1Pd(0) (Highly Active) Base->ActivePd Reductive Elimination OxAdd Oxidative Addition (Steric Accommodation) ActivePd->OxAdd Ar-Br Transmet Transmetalation / Amine Binding (Rate-Limiting for Bulky) OxAdd->Transmet Nucleophile (Boronic Acid/Amine) RedElim Reductive Elimination (Sterically Accelerated) Transmet->RedElim Base / Heat RedElim->ActivePd Regeneration of L1Pd(0) Product Cross-Coupled Product RedElim->Product Product Release

Figure 1: Mechanistic catalytic cycle emphasizing monoligated Pd(0) formation and steric acceleration.

Quantitative Data: Catalyst System Comparison

The selection of the appropriate precatalyst is strictly dictated by the steric demands of the aryl bromide. The following table summarizes comparative yield data for the coupling of highly hindered aryl bromides across different catalyst generations [3].

Catalyst SystemLigand ClassActive SpeciesTemp (°C)Time (h)Yield (%)Causality / Observation

Monodentate

10024< 10%Trapped in unreactive bis-ligated resting state.

Bidentate

801628%Insufficient steric relief during reductive elimination.
XPhos Pd G3 Biaryl

60475 - 88%Excellent balance of electron richness and steric bulk.
tBuXPhos Pd G3 Biaryl

60297%Maximum steric bulk forces rapid reductive elimination.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. By strictly controlling the order of addition and excluding oxygen, the rapid color change of the reaction mixture (typically from yellow/orange to dark red/brown) serves as an internal visual indicator of successful precatalyst activation.

Protocol A: Suzuki-Miyaura Coupling of Di-ortho-substituted Aryl Bromides

Objective: Couple a 2,6-disubstituted aryl bromide with an unstable or sterically hindered boronic acid.

Reagents:

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%) [1]

  • 
     (aqueous 0.5 M, 3.0 equiv) or solid anhydrous 
    
    
    
  • Solvent: THF or 1,4-Dioxane (Degassed, 5.0 mL)

Step-by-Step Methodology:

  • Inert Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, XPhos Pd G3, and solid

    
    .
    
  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, killing the catalytic cycle.

  • Solvent Addition: Add sparged (degassed) THF via syringe. If using aqueous base, add degassed 0.5 M

    
     solution now.
    
  • Activation & Reaction: Stir the mixture at room temperature for 5 minutes. A color shift indicates the generation of the active

    
    . Heat the reaction to 60 °C in an oil bath for 2–4 hours.
    
  • Monitoring: Monitor via GC-MS or TLC. The reaction is complete when the aryl bromide is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

Objective: C–N bond formation between a hindered aryl bromide and a secondary amine.

Reagents:

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • Amine (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G4 or tBuBrettPhos Pd G3 (0.01 equiv, 1 mol%) [4]

  • 
     or 
    
    
    
    (1.5 equiv, 1.5 mmol)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed, 5.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation (Recommended): Due to the extreme moisture sensitivity of strong bases like

    
    , setup inside a nitrogen-filled glovebox is highly recommended.
    
  • Reagent Loading: Charge a reaction vial with the aryl bromide, amine, precatalyst, and base.

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat at 80 °C for 4–16 hours. Causality: Amination of hindered substrates requires elevated temperatures to overcome the activation energy of the highly congested amine-bound transmetalation intermediate.

  • Quench & Workup: Cool to room temperature, quench with a few drops of water to destroy unreacted base, filter through a pad of Celite (eluting with EtOAc), and concentrate for purification.

Workflow Setup 1. Inert Setup (Glovebox/Schlenk) Reagents 2. Reagent Addition (Ar-Br, Nuc, Catalyst, Base) Setup->Reagents Solvent 3. Solvent Addition (Degassed THF/Dioxane) Reagents->Solvent Reaction 4. Heating & Stirring (Monitor via TLC/GC-MS) Solvent->Reaction Workup 5. Aqueous Workup & Extraction Reaction->Workup Purification 6. Column Chromatography (Isolation) Workup->Purification

Figure 2: Standardized experimental workflow for air- and moisture-sensitive cross-coupling protocols.

Troubleshooting & Optimization Logic

When yields are sub-optimal, avoid random parameter screening. Apply the following causality-driven troubleshooting logic:

  • Issue: High levels of Protodeboronation (Suzuki-Miyaura).

    • Cause: The boronic acid is decomposing via base-catalyzed hydrolysis faster than transmetalation can occur.

    • Solution: Switch from strong bases (

      
      , 
      
      
      
      ) to weaker bases (
      
      
      ,
      
      
      ). Lower the reaction temperature to 40 °C and utilize a more active precatalyst (e.g., tBuXPhos Pd G3) to accelerate the productive pathway.
  • Issue: Catalyst "Blacking Out" (Formation of Palladium Black).

    • Cause: The

      
       species is decomposing into inactive bulk palladium due to oxygen exposure or lack of substrate engagement.
      
    • Solution: Rigorously degas solvents using the freeze-pump-thaw method. Ensure the aryl bromide is not sterically precluding oxidative addition; if so, increase the temperature or switch to a ligand with a larger

      
       to force the equilibrium toward the active monomer.
      
  • Issue: Incomplete Conversion in Buchwald-Hartwig Amination.

    • Cause: The amine is too sterically hindered to bind to the palladium center, or the base is insufficiently strong to deprotonate the coordinated amine.

    • Solution: Switch from RuPhos to tBuBrettPhos, which is specifically designed for primary/secondary hindered amines. Ensure

      
       is fresh and has not absorbed atmospheric moisture.
      

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews (ACS Publications) URL:[Link]

  • Acylboronates in Polarity-Reversed Generation of Acyl Palladium(II) Intermediates ChemRxiv URL:[Link]

  • Organic & Biomolecular Chemistry: Buchwald–Hartwig coupling reaction of diphenyl amine with aryl chloride RSC Publishing URL:[Link]

Method

Application Notes &amp; Protocols: Navigating the Coupling of Benzylamine with Sterically Hindered Acid Chlorides

Introduction: The Challenge of Steric Congestion in Amide Synthesis Amide bond formation is arguably the most critical reaction in medicinal chemistry and the synthesis of bioactive molecules.[1] While numerous methods e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Steric Congestion in Amide Synthesis

Amide bond formation is arguably the most critical reaction in medicinal chemistry and the synthesis of bioactive molecules.[1] While numerous methods exist for this transformation, the coupling of sterically hindered substrates presents a persistent challenge.[1][2] The reaction between a nucleophilic amine and an electrophilic acid derivative is governed by both electronic and steric factors. When a bulky acid chloride is the substrate, the steric shields around the electrophilic carbonyl carbon can significantly impede the approach of the amine nucleophile, leading to slow reaction rates, low yields, or complete reaction failure.[1]

Benzylamine, while not exceptionally bulky itself, serves as a common and important primary amine in drug development. The primary challenge in its coupling with hindered acid chlorides (e.g., pivaloyl chloride, 2,4,6-trimethylbenzoyl chloride) lies entirely with the electrophile. This guide provides an in-depth analysis of effective reagents, mechanistic considerations, and detailed protocols for successfully navigating these demanding coupling reactions.

Mechanistic Hurdles & Strategic Solutions

The fundamental reaction involves the nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the protonated amide. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]

Steric hindrance obstructs the initial nucleophilic attack. Therefore, successful strategies must focus on either increasing the reactivity of the system or choosing components that minimize non-productive steric interactions.

Core Strategies for Overcoming Steric Hindrance
  • Enhanced Electrophilicity : While acid chlorides are highly reactive, their efficacy can diminish with bulky substrates.[5] In-situ conversion to even more reactive intermediates, such as acyl fluorides or acylpyridinium salts, can accelerate the reaction.[][7]

  • Optimized Base Selection : The choice of base is critical. It must efficiently scavenge HCl without reacting with the acid chloride or sterically impeding the primary reaction. Non-nucleophilic and sterically hindered bases are often preferred.[8]

  • Catalysis : Nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) can dramatically increase reaction rates by forming a highly reactive acylpyridinium intermediate.[]

  • Forcing Conditions : In some cases, elevated temperatures can provide the necessary activation energy to overcome the steric barrier.[]


Diagram 1: General Mechanism of Acylation

Caption: Mechanism of amide formation from an acid chloride and benzylamine.

Reagent Selection and Protocol Design

The optimal protocol depends on the severity of the steric hindrance and the functional group tolerance of the substrates. Below are several field-proven approaches, ranging from modified classical methods to more advanced catalytic systems.

A. Modified Schotten-Baumann Conditions with Nucleophilic Catalysis

This is often the first approach for moderately hindered systems. The Schotten-Baumann reaction traditionally uses aqueous base in a two-phase system.[9][10] For sensitive organic substrates, a modified, anhydrous approach using an organic base and a nucleophilic catalyst is superior.[4] DMAP is an exceptional catalyst for this purpose.[]

Diagram 2: The Role of DMAP as a Nucleophilic Catalyst

DMAP_Catalysis AcidChloride R-COCl Sterically Hindered Acylpyridinium N-Acylpyridinium Ion Highly Reactive Intermediate AcidChloride->Acylpyridinium + DMAP - Cl- DMAP DMAP Nucleophilic Catalyst Product Amide Product Acylpyridinium->Product + Bn-NH2 Benzylamine Bn-NH2 Nucleophile Product->DMAP Releases DMAP (Catalytic Cycle) Workflow Start Setup Inert Atmosphere Flask AddReagents Dissolve Acid Chloride in Anhydrous Solvent Start->AddReagents Cool Cool to 0 °C AddReagents->Cool AddAmine Add Amine Solution Dropwise Cool->AddAmine PrepareAmine Prepare Solution of Benzylamine, Base, and Catalyst PrepareAmine->AddAmine Warm Warm to Room Temperature AddAmine->Warm Monitor Monitor by TLC / LC-MS Warm->Monitor Monitor->Warm Incomplete Workup Aqueous Workup (Acid/Base Wash) Monitor->Workup Reaction Complete Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolate Pure Amide Purify->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Isopropylbenzamide Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the amidation of 2-isopropylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the amidation of 2-isopropylbenzoic acid.

The ortho-isopropyl group presents a classic steric hindrance challenge. Its bulky nature physically shields the carbonyl carbon, severely impeding the approach of nucleophiles (amines) and raising the activation energy required to form the tetrahedral intermediate[1]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you overcome these barriers.

Mechanistic Insight: Why Standard Couplings Fail

When using standard carbodiimides (like EDC or DCC), the reaction proceeds via an O-acylisourea intermediate. For 2-isopropylbenzoic acid, this intermediate is exceptionally bulky. The steric clash between the ortho-isopropyl group and the massive leaving group prevents the amine from attacking the carbonyl carbon, leading to stalled reactions or the formation of unreactive N-acylurea byproducts[2].

Converting the acid to an acyl chloride bypasses this issue. The chloride ion is a small, highly electronegative leaving group that creates a highly electrophilic, unhindered acylium-like transition state, allowing for rapid addition-elimination.

Mechanism cluster_0 Standard Carbodiimide Pathway cluster_1 Acyl Chloride Pathway A 2-Isopropylbenzoic Acid B Bulky O-Acylisourea Intermediate A->B EDC/DCC D Acyl Chloride (Small, Highly Electrophilic) A->D Oxalyl Chloride + cat. DMF C Steric Clash Prevents Amine Attack B->C F 2-Isopropylbenzamide C->F Low/No Yield E Rapid Amine Attack (Addition-Elimination) D->E E->F High Yield

Mechanistic pathways for 2-isopropylbenzamide synthesis comparing standard vs. acyl chloride routes.

Troubleshooting FAQs

Q1: I am using EDC/HOBt to couple 2-isopropylbenzoic acid with a primary amine, but I am recovering 90% of my starting material. What is going wrong? A1: The failure is due to steric inhibition. The ortho-isopropyl group blocks the formation of the necessary tetrahedral intermediate. Solution: Abandon carbodiimides for this specific substrate. Switch to a more potent uronium-based coupling reagent like HATU, which forms a more reactive 7-aza-benzotriazole active ester, or convert the carboxylic acid directly to an acyl chloride[2].

Q2: I attempted the acyl chloride route using thionyl chloride (SOCl₂), but my yields are inconsistent and my product is dark. A2: Thionyl chloride requires heating (often reflux), which can degrade sensitive substrates or cause side reactions with the isopropyl group. Solution: Use oxalyl chloride with a catalytic amount of DMF at room temperature (or 0 °C). This generates the highly reactive Vilsmeier-Haack reagent in situ, allowing for mild, low-temperature acyl chloride formation.

Q3: My amine is also sterically hindered (e.g., tert-butylamine). Even the acyl chloride route is sluggish. How can I force the reaction to completion? A3: When both coupling partners are sterically hindered, the activation energy barrier is exceptionally high. Solution: Utilize microwave-assisted synthesis. Irradiating the reaction mixture at 120–150 °C for 15–30 minutes provides the rapid, localized thermal energy required to overcome this dual steric hindrance[3].

Quantitative Data: Method Comparison

The table below summarizes the expected performance of various amidation strategies when applied to ortho-sterically hindered benzoic acids (like 2-isopropylbenzoic acid or 2,4,6-trimethylbenzoic acid)[2][3].

Coupling Method / ReagentActivating AgentTypical ConditionsExpected YieldRacemization RiskNotes
Standard Carbodiimide EDC / HOBtRT, 12–24h< 20%LowHighly susceptible to steric blocking.
Uronium Salt HATU / DIPEART, 2–6h75–85%LowBest for moderate hindrance; fails with bulky amines.
Acyl Chloride Oxalyl Chloride / DMF0 °C to RT, 2h85–95%High (if chiral α-carbon)Most reliable for severe steric hindrance.
Microwave-Assisted None (Neat) or CAN120–160 °C, 15 min70–90%ModerateExcellent for high-throughput library synthesis.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The visual cues (e.g., cessation of gas evolution) and TLC monitoring steps serve as built-in quality control checkpoints.

Protocol A: Synthesis via Acyl Chloride (Oxalyl Chloride Method)

This is the gold-standard method for overcoming severe steric hindrance.

Step-by-Step Methodology:

  • Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-isopropylbenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.3 M concentration.

  • Catalysis: Add anhydrous N,N-dimethylformamide (DMF, 0.05 equiv) at room temperature.

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.50 equiv) dropwise via syringe. Self-Validation Checkpoint: You will observe immediate effervescence (CO and CO₂ gas evolution).

  • Maturation: Remove the ice bath and stir at room temperature until bubbling completely stops (typically 1–2 hours). This indicates complete conversion to the acyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Redissolve the crude acyl chloride in fresh anhydrous DCM.

  • Amidation: In a separate flask, dissolve the desired amine (1.2 equiv) and triethylamine (TEA, 2.0 equiv) in DCM at 0 °C. Slowly add the acyl chloride solution dropwise.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Microwave-Assisted HATU Coupling

Ideal for parallel synthesis or when avoiding harsh chlorinating agents[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a stir bar, add 2-isopropylbenzoic acid (1.0 equiv), the target amine (1.2 equiv), and HATU (1.2 equiv).

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesis reactor. Irradiate at 120 °C for 15–20 minutes with continuous stirring.

  • Validation: Cool to room temperature. Self-Validation Checkpoint: Spot the crude mixture on a TLC plate against the starting acid. The acid spot (visualized by UV or KMnO₄) should be completely consumed.

  • Workup: Dilute the mixture with ethyl acetate (15 mL). Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and 5% aqueous LiCl (to remove DMF). Dry the organic layer and concentrate.

Workflow Decision Tree

Use this logical matrix to select the optimal synthetic route based on your specific reagents.

Workflow Start Assess Amine Reactivity Q1 Is the amine sterically hindered or deactivated? Start->Q1 A1_Yes Acyl Chloride Route (Oxalyl Chloride, 0°C to RT) Q1->A1_Yes Yes A1_No Uronium Coupling Route (HATU, DIPEA, DMF) Q1->A1_No No A2_No Standard Aqueous Workup (NaHCO3 / Brine) A1_Yes->A2_No Complete Conversion Q2 Conversion < 50% after 4h? A1_No->Q2 A2_Yes Apply Microwave Irradiation (120°C, 15-30 min) Q2->A2_Yes Yes Q2->A2_No No A2_Yes->A2_No

Troubleshooting decision tree for optimizing the amidation of 2-isopropylbenzoic acid.

References

  • Amazon S3 / Research Publication. "Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination - Synthesis of N-(tert-butyl)benzamides." Supporting Information. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-benzyl-4-bromo-2-isopropylbenzamide Synthesis

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of N-benzyl-4-bromo-2-isopropylbenzamide . This guide is designed for researchers and drug development professionals struggling with lo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of N-benzyl-4-bromo-2-isopropylbenzamide . This guide is designed for researchers and drug development professionals struggling with low conversion rates during the amidation of 4-bromo-2-isopropylbenzoic acid with benzylamine.

Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and comparative data to help you overcome the specific steric challenges of this substrate.

Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose and correct low-yield coupling reactions for this specific hindered substrate.

Troubleshooting Start Low Yield in Coupling? CheckReagent Are you using EDC/DCC? Start->CheckReagent SwitchReagent Switch to HATU, T3P, or Acid Chloride CheckReagent->SwitchReagent Yes CheckActivation Did you pre-activate the acid? CheckReagent->CheckActivation No SwitchReagent->CheckActivation PreActivate Pre-activate acid for 15-30 mins CheckActivation->PreActivate No CheckTemp Is the reaction too cold? CheckActivation->CheckTemp Yes PreActivate->CheckTemp Heat Warm to 40-50°C (No chiral center) CheckTemp->Heat Yes Success Optimal Yield Achieved CheckTemp->Success No Heat->Success

Troubleshooting workflow for low-yield sterically hindered amide couplings.

Frequently Asked Questions (FAQs)

Q: Why is my standard EDC/HOBt coupling stalling at 20-30% conversion? A: The root cause is severe steric hindrance. The isopropyl group at the ortho position of 4-bromo-2-isopropylbenzoic acid creates a massive steric shield around the carbonyl carbon. This blocks the optimal Bürgi-Dunitz trajectory required for the benzylamine nitrogen to attack the activated ester[1]. Furthermore, the slow reaction rate allows the O-acylisourea intermediate generated by EDC to undergo an O-to-N acyl migration, forming a highly stable, unreactive N-acylurea dead-end byproduct[2].

Q: Which coupling reagents are scientifically proven to overcome this specific steric bulk? A: You must switch to highly potent activating agents.

  • HATU: Forms a highly reactive 7-azabenzotriazole (OAt) ester. The pyridine nitrogen in the HATU byproduct provides a neighboring-group effect (hydrogen bonding) that actively guides the incoming benzylamine to the carbonyl carbon, accelerating the reaction[3].

  • Acid Chlorides (via SOCl₂ or Oxalyl Chloride): By converting the acid to an acyl chloride, you completely remove the bulky activating group, leaving a small, highly electrophilic center that benzylamine can easily attack[3].

  • T3P (Propylphosphonic anhydride): An excellent, scalable alternative that drives difficult amide bond formations with the added benefit of producing completely water-soluble byproducts[4].

Q: Should I worry about epimerization (racemization) if I heat the reaction or use stronger bases? A: No. Unlike peptide synthesis, 4-bromo-2-isopropylbenzoic acid is an aromatic carboxylic acid and lacks an alpha-chiral center[1]. You can safely leverage elevated temperatures (40–50 °C) and stronger bases (like Triethylamine or DIPEA) to force the reaction to completion without any risk of racemization.

Mechanistic Pathway of HATU Activation

Understanding the exact mechanism helps in identifying where a reaction might be failing. Below is the logical progression of the HATU-mediated coupling.

Mechanism Acid 4-Bromo-2-isopropyl- benzoic acid Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) OAtEster OAt Active Ester (Highly Reactive) Carboxylate->OAtEster + HATU HATU HATU (Activation) Product N-benzyl-4-bromo-2- isopropylbenzamide OAtEster->Product + Amine Amine Benzylamine (Nucleophile)

Mechanistic pathway of HATU-mediated activation and coupling.

Quantitative Data: Reagent Comparison

Use this table to select the most appropriate methodology based on your current scale and purity requirements.

Coupling MethodTypical Yield RangeReaction TimeKey AdvantagePrimary Drawback
EDC / HOBt 15 - 30%24 - 48 hInexpensive, standard reagentsSevere steric clash; high N-acylurea byproduct formation
T3P / Pyridine 75 - 90%12 - 16 hWater-soluble byproducts; highly scalableSlower kinetics compared to uronium salts
HATU / DIPEA 85 - 95%2 - 4 hExtremely fast; neighboring-group assistanceExpensive; generates difficult-to-remove byproducts
Acid Chloride 90 - 98%1 - 2 hSmallest steric profile; highest electrophilicityHarsh conditions; requires strict anhydrous setup

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in physical or analytical checkpoints to confirm the success of intermediate steps before proceeding.

Protocol A: HATU-Mediated Coupling (Ideal for Discovery/Milligram Scale)
  • Deprotonation: Dissolve 4-bromo-2-isopropylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

    • Self-Validation: The solution should remain clear. Spotting a 1 µL aliquot on wet pH paper should indicate a strongly basic environment (pH > 9).

  • Pre-activation: Add HATU (1.2 eq) in one portion at room temperature. Stir for 20–30 minutes[1].

    • Self-Validation: The reaction mixture will transition to a distinct yellow color, visually confirming the formation of the active OAt ester.

  • Coupling: Add benzylamine (1.2 eq) dropwise. Stir at room temperature (or heat to 40 °C if stalling) for 2–4 hours.

    • Self-Validation: Monitor via LC-MS. The mass of the free acid (

      
       ~243) should completely disappear, replaced by the product mass (
      
      
      
      ~332)
      
      
      .
  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer 3 times with 5% aqueous LiCl (crucial for removing residual DMF) and once with brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Method (Ideal for Scale-Up/Gram Scale)
  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.3 M). Add a catalytic amount of DMF (0.05 eq). Slowly add Oxalyl Chloride (1.5 eq) dropwise at 0 °C.

    • Self-Validation: Immediate and vigorous gas evolution (CO₂, CO, HCl) will occur. The cessation of bubbling indicates the completion of the acid chloride formation[3].

  • Analytical Checkpoint: Quench a 10 µL aliquot of the reaction mixture into 1 mL of methanol.

    • Self-Validation: TLC (Hexanes/EtOAc 8:2) should show quantitative conversion to the methyl ester, confirming no unreacted acid remains. Do not proceed until this is confirmed.

  • Concentration: Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl gas. Redissolve the resulting crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add benzylamine (1.2 eq) and Triethylamine (2.0 eq) at 0 °C. Stir for 1 hour, allowing it to warm to room temperature.

    • Self-Validation: The formation of a dense white precipitate (Triethylamine hydrochloride salt) acts as an immediate visual indicator of successful amide bond formation. Quench with water and separate the layers.

References

  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL: 2

  • Title: Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines Source: Benchchem URL: 1

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL: 3

  • Title: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ResearchGate URL: 4

Sources

Troubleshooting

Technical Support Center: Lipophilic Bromo-Benzamide Purification

This guide serves as a specialized technical resource for the purification of lipophilic bromo-benzamide derivatives. It is structured as a dynamic troubleshooting center, prioritizing causal analysis and actionable prot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the purification of lipophilic bromo-benzamide derivatives. It is structured as a dynamic troubleshooting center, prioritizing causal analysis and actionable protocols over generic advice.

Status: Operational | Tier: Level 3 (Senior Scientist) | Subject: Halogenated Amide Derivatives

Executive Summary

Lipophilic bromo-benzamide derivatives present a unique purification paradox: their high lipophilicity leads to poor solubility in polar media (causing "oiling out" during crystallization), while the amide moiety can induce hydrogen-bonding-related streaking on silica. Furthermore, the bromine substituent introduces a risk of debromination if exposed to trace palladium or harsh reducing environments. This guide addresses these specific failure modes.

Module 1: Crystallization & Precipitation

The Issue: "My product comes out as a sticky oil instead of crystals." Diagnosis: This is the "Oiling Out" phenomenon, common in lipophilic amides with low melting points or high impurity profiles. The system enters a liquid-liquid phase separation (LLPS) before reaching the crystallization boundary.

Troubleshooting Protocol: The "Trituration & Seed" Loop

Do not simply cool the flask further; this locks impurities into the oil.

Step-by-Step Recovery:

  • Re-dissolution: Re-heat the oiled mixture until it is a clear, homogeneous solution.

  • The "Cloud Point" Titration:

    • While hot, add the anti-solvent (e.g., Hexane or Heptane) dropwise until a faint, persistent cloudiness appears.

    • Immediately add 1-2 drops of the good solvent (e.g., EtOAc or DCM) to clear it.

  • Seeding (Critical):

    • Cool the solution to room temperature slowly.

    • If oil droplets appear, scratch the glass interface vigorously with a glass rod.

    • Pro-Tip: If you have no seed crystals, take a drop of the oil on a watch glass, let it evaporate/solidify, and use that solid to seed the main mother liquor.

  • Insulated Cooling: Wrap the flask in aluminum foil and place it in a beaker lined with cotton. Slow cooling prevents the kinetic trap of oiling out.

Recommended Solvent Systems:

System Type Solvent Pair Ratio (v/v) Notes
Standard EtOAc / Hexane 1:3 to 1:10 Best starting point.
High Lipophilicity DCM / Hexane 1:5 Good for very greasy chains.
Polar Amides Ethanol / Water 4:1 Use only if compound tolerates water.

| The "Last Resort" | Toluene / Heptane | 1:2 | High boiling point allows better thermodynamic control. |

Module 2: Chromatography (Flash & Prep HPLC)

The Issue: "The compound streaks/tails on the column, or co-elutes with the starting aniline." Diagnosis: Amides can act as weak hydrogen bond donors/acceptors with silanols. Lipophilic derivatives often have poor solubility in the mobile phase, causing band broadening.

Workflow: The "Dry Load" Strategy

Liquid loading (dissolving in DCM) often leads to precipitation at the column head for lipophilic compounds. Solid loading is mandatory here.

Protocol:

  • Dissolve crude material in a minimal amount of DCM or Acetone.

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or directly atop the column sand bed.

Decision Matrix: Solvent System Selection

Use the following logic to select your mobile phase.

ChromatographyLogic Start Start: TLC Analysis RfCheck Rf in 20% EtOAc/Hex? Start->RfCheck LowRf Rf < 0.2 (Too Polar) RfCheck->LowRf GoodRf Rf 0.2 - 0.4 (Ideal) RfCheck->GoodRf HighRf Rf > 0.6 (Too Non-Polar) RfCheck->HighRf Action1 Switch to DCM/MeOH (95:5) OR Add 1% Et3N (if streaking) LowRf->Action1 Action2 Run Gradient: 0% -> 30% EtOAc in Hex GoodRf->Action2 Action3 Switch to Heptane/Toluene OR Use 100% Hexane isocratic HighRf->Action3

Caption: Solvent selection logic based on Thin Layer Chromatography (TLC) behavior. Ensure high contrast between compound and background.

Module 3: Chemical Purification (Scavenging)

The Issue: "I cannot separate the unreacted amine precursor from my benzamide." Diagnosis: Benzamides and their parent anilines often have similar Rf values. Chromatography is inefficient here. Chemical washing is superior.

The "Sandwich" Wash Protocol

This method utilizes the amphoteric nature of the impurities vs. the neutral amide.

  • Dissolution: Dissolve crude reaction mixture in EtOAc (do not use DCM, it forms emulsions easily).

  • Acid Wash (Removes Amine): Wash 2x with 1M HCl.

    • Mechanism:[1][2][3][4] Protonates unreacted aniline to water-soluble anilinium salt. The lipophilic benzamide stays in organic.

  • Base Wash (Removes Acid): Wash 2x with Sat. NaHCO₃.

    • Mechanism:[1][2][3][4] Deprotonates unreacted benzoic acid to water-soluble benzoate.

  • Brine & Dry: Wash 1x with Brine, dry over Na₂SO₄.

Warning: If your bromo-benzamide has other basic functional groups (e.g., a pyridine ring), skip the acid wash and use Silica-Supported Isocyanate scavengers to pull out the amine.

Module 4: The "Bromo" Factor

The Issue: "My bromine is disappearing (Debromination) or the compound is turning yellow." Diagnosis: Carbon-Bromine bonds are susceptible to homolytic cleavage by light (photolysis) or oxidative addition if trace Palladium (from a previous coupling step) is present.

Protection Protocol:

  • Light: Wrap all columns and flasks in aluminum foil during purification.

  • Palladium Scavenging: If the benzamide was made via Pd-catalyzed carbonylation, residual Pd can cause debromination over time. Treat the organic solution with Thiol-modified silica (SiliaMetS® Thiol) or activated carbon before crystallization.

References

  • Crystallization Troubleshooting

    • Source: "Troubleshooting Crystallization: Oiling Out." Chemistry LibreTexts.
    • URL:[Link]

  • Flash Chromatography Solvent Systems

    • Source: "Solvent Systems for Flash Column Chromatography."[5] University of Rochester.

    • URL:[Link]

  • Solid Loading Techniques

    • Source: "Successful Flash Chromatography: Loading Techniques." Wake Forest University / King Group.
    • URL:[Link]

  • Amide Synthesis Workup

    • Source: "Amide Workup Procedures." Mercer University.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Ortho-Substituted Benzamide Formation

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of synthesizing ortho-substituted benzamides, with a specific focus on the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of synthesizing ortho-substituted benzamides, with a specific focus on the critical parameter of reaction temperature. Due to steric hindrance from the ortho substituent, these reactions often require careful optimization to achieve high yields and purity.[1][2][3] This center provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical for synthesizing ortho-substituted benzamides?

A1: The temperature is a master variable that directly influences reaction kinetics, reagent stability, and the formation of side products. For ortho-substituted benzamides, the primary challenge is steric hindrance. The substituent adjacent to the carboxylic acid or amine can physically block the approach of the coupling partner.

  • Kinetic Control: Amide bond formation, like most reactions, has an activation energy barrier. Sufficient thermal energy is required for the reacting molecules to overcome this barrier. For sterically hindered substrates, this barrier is higher, often necessitating elevated temperatures.[4]

  • Side Reaction Control: While higher temperatures can increase the rate of the desired reaction, they can disproportionately accelerate side reactions. A key example is the rearrangement of the O-acylisourea intermediate in carbodiimide-mediated couplings to a stable, unreactive N-acylurea byproduct.[5][6][7] This side reaction is often more temperature-sensitive than the main amide formation pathway.

  • Racemization Risk: For chiral starting materials, higher temperatures can provide enough energy to cause epimerization at the α-carbon, leading to a loss of stereochemical purity in the final product.[4][8]

Therefore, optimizing the temperature is a delicate balance: it must be high enough to drive the reaction forward at a reasonable rate despite steric hindrance, but low enough to minimize side product formation and prevent racemization.

Q2: What is a good starting temperature for an ortho-substituted benzamide coupling reaction?

A2: A universally optimal temperature does not exist; it is highly substrate-dependent. However, a sound starting point for most modern coupling reactions (e.g., using EDC, HATU) is to perform the initial activation of the carboxylic acid at 0 °C and then allow the reaction to proceed at room temperature (20-25 °C) .[8][9]

  • Activation Step (0 °C): The formation of the activated ester (e.g., with EDC/HOBt) is often exothermic and generates a highly reactive intermediate.[10] Cooling this step minimizes the risk of side reactions, such as the formation of N-acylurea.[7]

  • Coupling Step (Room Temperature): After the activated intermediate is formed, the amine is added, and the mixture is typically allowed to warm to room temperature. This provides a moderate amount of thermal energy to overcome the steric hindrance without aggressively promoting side reactions. Monitor the reaction closely using TLC or LC-MS. If no progress is observed after several hours, a gradual increase in temperature may be warranted.

Q3: When should I consider using temperatures above room temperature?

A3: Elevated temperatures (e.g., 40-80 °C) should be a final resort after other optimization strategies have failed. Consider heating if:

  • Both the carboxylic acid and the amine are exceptionally bulky.

  • The amine is a poor nucleophile (e.g., an electron-deficient aniline).[11]

  • No reaction progress is observed at room temperature after an extended period (12-24 hours), even with a potent coupling reagent.[12]

Risks of Heating: Increased likelihood of side products, decomposition of reagents or products, and racemization. If heating is necessary, it should be done incrementally (e.g., to 40 °C, then 60 °C) while carefully monitoring the reaction profile for the appearance of new impurities.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your synthesis and provides targeted, temperature-centric solutions.

Problem 1: Low or No Product Formation

Your reaction has stalled, and you observe primarily unreacted starting materials.

Potential Cause Explanation & Suggested Solution
Insufficient Thermal Energy The activation energy barrier, heightened by ortho-steric hindrance, is not being overcome. Solution: After confirming your coupling reagents are active, gradually increase the temperature. Allow the reaction to stir at room temperature for at least 4-6 hours. If no product is formed, warm the mixture to 40 °C and monitor for another 4-6 hours. This controlled increase can initiate the reaction without shocking the system into forming byproducts.[8][13]
Coupling Reagent Decomposition Some coupling reagents are thermally sensitive. If you started the reaction at an elevated temperature, the reagent may have decomposed before the coupling could occur. Solution: Always perform the initial activation step at a low temperature (0 °C) to preserve the integrity of the coupling agent.[9] If you suspect reagent degradation, use a fresh bottle. EDC, in particular, is moisture-sensitive and can hydrolyze, rendering it inactive.[10]
Formation of Unreactive Salt In the absence of a coupling agent, mixing a carboxylic acid and an amine results in an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[14][15] Solution: This is a reagent issue, not a temperature one, but it's a crucial first check. Ensure you are using an appropriate coupling reagent (e.g., EDC, HATU, DCC). If using a hydrochloride salt of an amine, ensure you have added a sufficient amount of a non-nucleophilic base (like DIPEA or triethylamine) to liberate the free amine.[12][16]
Problem 2: Significant Formation of an N-Acylurea Side Product

You observe a major byproduct with a mass corresponding to your carboxylic acid plus the dehydrated coupling agent (e.g., DCU from DCC, or the urea from EDC).

Potential Cause Explanation & Suggested Solution
High Activation Temperature This is the most common cause. The O-acylisourea intermediate, formed when the carboxylic acid reacts with a carbodiimide like EDC, is highly reactive.[17][18] At elevated temperatures, it can rapidly undergo an intramolecular rearrangement to the thermodynamically stable N-acylurea, which is unreactive towards the amine. Solution: Perform the activation step at 0 °C or even lower (-15 °C). Add the carbodiimide slowly to the solution of the carboxylic acid to control any exotherm.[19]
Slow Amine Addition If the amine is not present to trap the O-acylisourea intermediate, it has more time to rearrange. Solution: While dropwise addition of the amine is often recommended, ensure it is added promptly after the initial activation period (typically 15-30 minutes). For very sluggish reactions, consider adding an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and has a longer lifetime in solution, waiting for the amine to react.[8][20]
Problem 3: Racemization of a Chiral Center

Your product shows a loss of enantiomeric or diastereomeric purity.

Potential Cause Explanation & Suggested Solution
Excessive Reaction Temperature The mechanism of racemization often involves the formation of a planar intermediate (like an oxazolone or a ketene) at the chiral center of the carboxylic acid. The energy required for this process is supplied by heat. Solution: Maintain low temperatures throughout the reaction. Start at 0 °C and, if possible, keep the reaction at or below room temperature. Avoid any prolonged heating.[4][8]
Inappropriate Reagent Choice Some coupling conditions are more prone to causing racemization than others. Solution: Use a racemization-suppressing additive. HOBt and its derivatives are industry standards for minimizing epimerization during amide coupling.[8][21] Reagents like HATU and HBTU have a HOBt moiety built into their structure.
Data & Protocols
Table 1: Recommended Temperature Ranges for Common Amide Coupling Conditions
Coupling SystemActivation Temp.Coupling Temp.Key Considerations
EDC / HOBt 0 °C0 °C to Room Temp.The classic, cost-effective choice. Low temperature activation is critical to prevent N-acylurea formation.[8]
DCC / HOBt 0 °CRoom Temp.Similar to EDC, but the dicyclohexylurea (DCU) byproduct is insoluble in many solvents, complicating purification.[20][21]
HATU / DIPEA 0 °C to Room Temp.Room Temp.Highly efficient and fast, even for hindered substrates. Activation can often be done at room temperature, but 0 °C is safer for sensitive substrates.
SOCl₂ or (COCl)₂ 0 °C to Room Temp.0 °CForms a highly reactive acyl chloride. Must be performed at low temperature and quenched carefully. Prone to side reactions if not handled correctly.[22][23]
T3P® 0 °C to Room Temp.Room Temp. to 50 °CA versatile and powerful reagent with an easy workup as byproducts are water-soluble. Can often overcome significant steric hindrance.
Experimental Protocol 1: General Procedure for Temperature-Optimized EDC/HOBt Coupling

This protocol outlines a standard, robust procedure for coupling an ortho-substituted benzoic acid with an amine, emphasizing temperature control.

Materials:

  • ortho-Substituted Benzoic Acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq, if using an amine salt, otherwise 1.5 eq)

  • Anhydrous Solvent (e.g., DMF or DCM)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ortho-substituted benzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous solvent (to make a ~0.1 M solution) and stir until all solids are dissolved.

  • Cooling & Activation: Cool the flask to 0 °C using an ice-water bath. Once cooled, add EDC·HCl (1.2 eq) in one portion. The solution may become cloudy. Stir at 0 °C for 30 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Reaction: Allow the reaction flask to slowly warm to room temperature by letting the ice bath expire naturally. Stir overnight (12-18 hours).

  • Monitoring: Check the reaction progress using TLC or LC-MS to confirm the consumption of the limiting starting material.

  • Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. The aqueous washes also help remove the water-soluble urea byproduct from EDC.[9]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Systematic Temperature Screening

For particularly challenging substrates, a systematic screen can identify the optimal temperature.

  • Setup: In parallel reaction vials, set up the reaction as described in Protocol 1 (steps 1-4) on a small scale (e.g., 0.1 mmol).

  • Temperature Gradient: Place each vial at a different, controlled temperature (e.g., 0 °C, Room Temperature, 40 °C, 60 °C).

  • Time Course Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction. Quench and analyze by LC-MS to determine the conversion to product and the formation of any byproducts.

  • Optimization: Repeat the analysis at a later time point (e.g., 12 hours). Select the temperature that provides the best balance of conversion rate and purity for scale-up.

Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram provides a logical path for diagnosing low-yield issues, with an emphasis on temperature-related decisions.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckReagents Are coupling reagents fresh and anhydrous? Start->CheckReagents BaseCheck Is a base used for amine salt? CheckReagents->BaseCheck Yes Failure Still No Reaction: Consider stronger coupling agent CheckReagents->Failure No, Replace ActivationTemp Was activation done at 0°C? BaseCheck->ActivationTemp Yes BaseCheck->Failure No, Add Base IncreaseTemp Gradually increase temperature to 40°C ActivationTemp->IncreaseTemp Yes SideProduct Byproducts Form: Lower temperature / Use HOBt ActivationTemp->SideProduct No, Cool Activation Monitor Monitor by LC-MS for product vs. byproduct IncreaseTemp->Monitor Success Reaction Proceeds: Optimize Time Monitor->Success Product forms Monitor->Failure No change Monitor->SideProduct Byproducts increase

Caption: Decision tree for troubleshooting low yields in ortho-substituted benzamide synthesis.

Diagram 2: Temperature Influence on Carbodiimide Coupling Pathway

This diagram illustrates how temperature can divert the reaction from the desired product to an undesirable side product.

Reaction_Mechanism cluster_0 Reaction Pathway RCOOH R-COOH + EDC O_Acyl O-Acylisourea Intermediate (Reactive & Unstable) RCOOH->O_Acyl Activation Amide Desired Amide Product O_Acyl->Amide + Amine (R'-NH2) Favored at LOW Temp N_Acyl N-Acylurea Byproduct (Stable & Unreactive) O_Acyl->N_Acyl Intramolecular Rearrangement Accelerated by HIGH Temp

Caption: Influence of temperature on the fate of the O-acylisourea intermediate.

References
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130.

  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.

  • Wikipedia. (n.d.). Carbodiimide.

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.

  • BenchChem. (2025). Minimizing side product formation in benzamide synthesis.

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210.

  • Ferrazzano, L., et al. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.

  • Patsnap Eureka. (2026). How to Optimize Amide Synthesis for Low-Temperature Applications.

  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.

  • Tudge, M. T., et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. The Journal of Organic Chemistry.

  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.

  • University of Puget Sound. (n.d.). Amide Coupling - Biofilm Inhibitor Synthesis.

  • ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction.

  • BenchChem. (2025). Application Notes and Protocols: "Benzamide, N,N,4-trimethyl-" as a Versatile Building Block in Organic Synthesis.

  • Garcı́a-Alvarez, R., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.

  • ChemRxiv. (2023). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model.

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602.

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

  • EurekAlert!. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis.

  • ACS Publications. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction.

  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.

  • Figshare. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides.

  • ACS Publications. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides.

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

  • RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation.

  • RSC Publishing. (n.d.). Synthesis of ortho-arylated and alkenylated benzamides.

  • MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features.

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

  • PMC. (n.d.). Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold.

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

  • Wikipedia. (n.d.). Ortho effect.

  • IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective.

  • ResearchGate. (2021). Why did my amide syntesis does not work?.

  • ACS Publications. (2017). Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage.

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

  • PubMed. (2007). On the temperature dependence of amide I frequencies of peptides in solution.

  • ACS Publications. (2017). Chemoselective Intermolecular Cross-Enolate-Type Coupling of Amides.

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Troubleshooting

Troubleshooting low conversion in sterically hindered amide couplings

Technical Support Center: Troubleshooting Sterically Hindered Amide Couplings Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Sterically Hindered Amide Couplings

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your standard amide coupling protocol (EDC/NHS or HBTU) has stalled at <20% conversion, or you are observing significant epimerization while attempting to couple bulky substrates like


-disubstituted amino acids (e.g., Aib), 

-methylated amines, or hindered biaryls.

This guide moves beyond basic textbook definitions. We will treat your reaction as a system of competing rates: the rate of nucleophilic attack (


) versus the rate of activated ester hydrolysis or oxazolone formation (

). When sterics lower

, we must increase the reactivity of the electrophile without accelerating racemization.

Part 1: The Diagnostic Phase

Before changing reagents, diagnose the failure mode.

ObservationDiagnosisImmediate Action
Low Conversion (<10%) Kinetic Failure. The energy barrier for nucleophilic attack is too high.Switch to Acid Chlorides (Ghosez) or Fluorides (TFFH).[1][2] Heat is required.[3]
Stalled Conversion (50%) Product Inhibition / Aggregation. The product is precipitating or forming secondary structures (beta-sheets) on resin.Change solvent to NMP or use "Magic Mixture" (DCM/DMF/NMP).[4] Add chaotropic salts (LiCl).
High Conversion, Wrong Mass Side Reaction. Likely Guanidinylation (if using HATU/HBTU) or Curtius rearrangement.Switch to Phosphonium salts (PyBOP) or T3P (no guanidine moiety).
Epimerization Thermodynamic Failure. Activation is too strong or base is too aggressive.Switch to T3P or COMU/Oxyma.[5] Lower temperature to 0°C. Use weaker base (TMP).

Part 2: Reagent Selection Strategy

Do not blindly add more HATU. Use this decision matrix to select the correct tool for the specific steric profile.

ReagentSelection cluster_legend Key Start Start: Define Steric Challenge IsAcidSensitive Is substrate Acid/Base Sensitive? Start->IsAcidSensitive Standard Standard Hindrance (e.g., Val, Ile) Use: COMU or HATU IsAcidSensitive->Standard No Extreme Extreme Hindrance (e.g., Aib-Aib, N-Me) Go to High Energy IsAcidSensitive->Extreme Yes (Steric) T3P Use T3P (50% in EtOAc) Low Epimerization Risk Extreme->T3P Mod. Hindrance + Scale-up Ghosez Use Ghosez's Reagent (Acid Chloride via Enamine) Extreme->Ghosez Max Hindrance (The 'Sledgehammer') Fluoride Use TFFH/BTFFH (Acid Fluoride) Extreme->Fluoride Solid Phase (SPPS) Legend1 Decision Point Legend2 Solution

Caption: Decision tree for selecting coupling reagents based on steric demand and substrate sensitivity.

Part 3: The Mechanisms of Failure

Understanding why your reaction fails is crucial. In hindered systems, the "Oxazolone Pathway" is the primary enemy.

The Oxazolone Trap: When the amine cannot attack the activated ester quickly due to steric bulk (e.g., an isopropyl group on Valine), the amide backbone oxygen attacks the activated carbonyl instead. This forms an oxazolone (azlactone).

  • Result: The oxazolone is prone to racemization via enolization.[6]

  • Fix: You need a reagent that activates the acid without stabilizing the oxazolone transition state, or an additive that intercepts the active ester faster than the backbone can cyclize.

Oxazolone Acid Carboxylic Acid (R-COOH) Activated Activated Ester (O-At/O-Bt) Acid->Activated + Coupling Reagent Product Amide Product (Desired) Activated->Product + Amine (Fast k1) Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Slow Amine (Sterics) Intramolecular Attack Amine Amine (H2N-R') Oxazolone->Product + Amine (Slow k2) Racemate Racemized Product Oxazolone->Racemate Base Catalyzed Epimerization

Caption: Kinetic competition between direct amidation (green) and oxazolone-mediated racemization (red).

Part 4: Validated Protocols

Do not deviate from the stoichiometry in these protocols unless you have kinetic data supporting the change.

Protocol A: The "Sledgehammer" (Ghosez’s Reagent)

Best for: Extremely hindered couplings (e.g., Aib-Aib, N-Me-Val) where HATU fails. Why it works: It generates an acid chloride in situ under neutral conditions using an enamine mechanism, avoiding the harsh acidity of thionyl chloride [1].

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Activation: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC.[3] The acid should be consumed.

  • Coupling: Add the hindered Amine (1.1 equiv) and DIPEA (2.5 equiv) simultaneously to the reaction mixture.

  • Reaction: Stir for 12–24 hours. If conversion is low, reflux (DCM) or switch solvent to DCE and heat to 60°C.

  • Workup: Acid chlorides are sensitive; quench immediately with saturated NaHCO3.

Protocol B: The "Scalable & Clean" (T3P - Propanephosphonic Acid Anhydride)

Best for: Large scale, epimerization-prone substrates, and intramolecular cyclizations. Why it works: T3P forms a mixed anhydride. The byproduct is water-soluble, and it exhibits a "templating effect" that brings chain ends together, reducing epimerization [2].

  • Setup: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (preferred over DMF for T3P).

  • Base: Add DIPEA or NMM (3.0 equiv). Cool to 0°C.

  • Addition: Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv) dropwise.

    • Note: T3P requires a base to trigger activation. Do not mix T3P and Acid without base expecting activation.

  • Temperature: Allow to warm to RT. For hindered substrates, heat to 50°C. T3P is thermally stable.

  • Workup: Wash with water, 1M HCl, and NaHCO3. The phosphorus byproducts wash away completely.

Part 5: Troubleshooting FAQs

Q: I am using HATU and getting low yields with an N-methylated amine. Why? A:


-methyl amino acids are not just bulky; they are secondary amines with reduced nucleophilicity. HATU relies on the formation of an O-At active ester.[5] If the amine is too slow to attack, the O-At ester can react with the guanidine moiety of the HATU itself (guanidinylation), capping your amine.
  • Solution: Switch to COMU (less prone to capping) or PyBrOP (phosphonium salt, specifically designed for N-methylated couplings) [3].

Q: My reaction turns black/dark brown. Is this normal? A: No. This usually indicates decomposition of the activating agent or polymerization of the solvent (if using unstable additives).

  • Solution: If using HOAt/HATU, ensure your solvent (DMF) is amine-free. If using acid chlorides, ensure the temperature isn't causing elimination of protecting groups (like Fmoc).

Q: How do I couple two Aib (α-aminoisobutyric acid) residues? A: This is the "Mount Everest" of peptide coupling. The gem-dimethyl groups create a massive steric wall.

  • Solution: Standard reagents will fail. Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Acid Fluoride in situ.[5] Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than O-At esters [4].

Q: Can I use microwave irradiation? A: Yes, but with a warning. Microwaves accelerate kinetics (


) but also accelerate epimerization (

).
  • Rule: Only use microwave heating (max 60°C) if you are using a reagent known to suppress racemization, such as COMU/Oxyma or T3P . Avoid microwave heating with DIC/HOBt.

References

  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Chlorides."[2] Organic Syntheses. Link

  • Dunetz, J. R., et al. (2016). "T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides and Peptides."[7] Organic Process Research & Development. Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic HMPA." Tetrahedron Letters. Link

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis."[2] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

Sources

Optimization

Technical Support Center: Recrystallization of N-benzyl-4-bromo-2-isopropylbenzamide

Executive Summary & Physicochemical Profile Q: What are the critical physicochemical properties driving the recrystallization of this molecule? A: Successful purification requires understanding the competition between th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Q: What are the critical physicochemical properties driving the recrystallization of this molecule?

A: Successful purification requires understanding the competition between the lipophilic substituents and the amide hydrogen-bonding network.[1]

  • Core Structure: The benzamide scaffold provides a rigid core capable of

    
    -
    
    
    
    stacking and hydrogen bonding (donor/acceptor).[1]
  • Steric Bulk (2-isopropyl): The ortho-isopropyl group creates significant steric hindrance, twisting the amide bond out of planarity with the phenyl ring.[1] This often lowers the melting point and increases solubility in non-polar solvents compared to unhindered analogs.[1]

  • Lipophilicity (N-benzyl & 4-bromo): These groups drastically reduce water solubility, making aqueous binary systems (e.g., EtOH/Water) risky due to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

Solvent Selection Matrix

Q: Which solvent systems are recommended for N-benzyl-4-bromo-2-isopropylbenzamide?

A: Based on the solubility profile of ortho-substituted N-benzylbenzamides, we categorize solvents into three tiers.

TierSolvent SystemMechanism of ActionBest For
Primary Ethyl Acetate / n-Heptane Binary Gradient: High solubility in hot EtOAc; Heptane acts as a precipitant (anti-solvent) upon cooling.[1]High-yield recovery; removal of non-polar impurities.[1]
Secondary Ethanol (95% or Absolute) Temperature Dependent: Steep solubility curve between 25°C and 78°C.Removing polar impurities (e.g., unreacted benzylamine salts).[1]
Alternative IPA (Isopropyl Alcohol) Slower Evaporation: Higher boiling point allows for slower crystal growth.Growing X-ray quality single crystals.
Avoid Water / Methanol Phase Separation: High risk of oiling out due to the compound's extreme hydrophobicity.[1]N/A

Technical Insight: The ortho-isopropyl group disrupts crystal lattice packing.[1] Consequently, using a solvent with a boiling point higher than the compound's melting point can cause the product to melt into an oil rather than dissolve.[1] Always check the melting point (approx.[1] range 85–95°C for similar analogs) against the solvent boiling point.[1]

Experimental Protocol: Binary Solvent Recrystallization

Q: What is the step-by-step protocol for the Ethyl Acetate/Heptane system?

A: This method utilizes the "solvent/anti-solvent" technique.[1][2]

Reagents:

  • Crude N-benzyl-4-bromo-2-isopropylbenzamide (dried).[1]

  • Ethyl Acetate (HPLC grade).

  • n-Heptane (or Hexanes).[1]

Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethyl Acetate (approx. 60-70°C) until dissolved. Do not boil aggressively to avoid solvent loss.[1]

  • Filtration (Optional): If insoluble particles (dust/salts) are present, perform a hot filtration through a pre-warmed glass funnel.[1]

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add hot n-Heptane dropwise.

    • Stop point: When a faint, persistent cloudiness (turbidity) appears.[1][3]

  • Clarification: Add a few drops of hot Ethyl Acetate to clear the turbidity.[1] The solution is now saturated.[1][4]

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2-3 hours.

    • Note: Rapid cooling promotes precipitation (amorphous powder) rather than crystallization.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter via vacuum (Buchner funnel) and wash with cold Heptane.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, often because the solution temperature is above the compound's melting point in that solvent mixture, or impurities are depressing the melting point.[1]

Corrective Actions:

  • Re-dissolve: Reheat the mixture until the oil dissolves back into the solution.

  • Add More Solvent: You may be too concentrated.[1] Add 10-20% more of the good solvent (EtOAc or Ethanol).[1]

  • Seed Crystals: Cool the solution slightly (below the oiling temperature) and add a tiny crystal of pure product. This provides a nucleation site for the lattice to form instead of the oil.[1]

  • Trituration: If the oil solidifies upon cooling but remains amorphous, scratch the glass side of the flask with a glass rod to induce nucleation.[1]

Q: How do I remove unreacted Benzylamine or 4-bromo-2-isopropylbenzoic acid?

A: Recrystallization alone may not remove these if they co-precipitate.[1]

  • Pre-Purification Wash: Before recrystallizing, dissolve the crude solid in EtOAc and wash in a separatory funnel with:

    • 1M HCl: Removes unreacted Benzylamine (forms water-soluble salt).[1]

    • Sat. NaHCO₃: Removes unreacted Benzoic Acid derivative (forms water-soluble salt).[1]

    • Dry the organic layer (MgSO₄), evaporate, then recrystallize.[1]

Visual Workflow (Decision Tree)

The following diagram outlines the logical flow for selecting the purification path based on impurity profile and physical behavior.

Recrystallization_Workflow Start Start: Crude N-benzyl-4-bromo-2-isopropylbenzamide Check_Impurities Analysis: Check TLC/LCMS for Impurities Start->Check_Impurities Acid_Base_Wash Pre-treatment: Acid/Base Extraction (Remove amine/acid starting materials) Check_Impurities->Acid_Base_Wash Significant Starting Material Solvent_Choice Decision: Select Solvent System Check_Impurities->Solvent_Choice Minor Impurities Acid_Base_Wash->Solvent_Choice System_EtOAc System A: EtOAc / Heptane (Standard Purification) Solvent_Choice->System_EtOAc Non-polar impurities System_EtOH System B: Hot Ethanol (If high polarity impurities present) Solvent_Choice->System_EtOH Polar impurities Dissolve Dissolve in Hot Solvent System_EtOAc->Dissolve System_EtOH->Dissolve Check_Oil Observation: Is it Oiling Out? Dissolve->Check_Oil Remedy_Oil Remedy: Reheat & Add Good Solvent (Lower concentration) Check_Oil->Remedy_Oil Yes Cool_Slow Cool Slowly to RT Check_Oil->Cool_Slow No (Clear Solution) Remedy_Oil->Check_Oil Ice_Bath Ice Bath (0°C) Cool_Slow->Ice_Bath Filter Vacuum Filtration & Wash Ice_Bath->Filter

Caption: Logical workflow for the purification of N-benzyl-4-bromo-2-isopropylbenzamide, including pre-treatment and troubleshooting loops.

References

  • National Science Foundation (NSF). (2020).[1] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link][1]

  • University of Illinois. (n.d.).[1] Recrystallization and Crystallization: Techniques and Theory. Retrieved from [Link][1]

  • Rowan College. (n.d.).[1] Laboratory Manual: Recrystallization from Mixed Solvents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Benzamide from Unreacted Benzylamine

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing the common challenge of removing unreac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted benzylamine from a benzamide product. The following information is designed to offer not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification process.

Understanding the Core Challenge: Benzylamine vs. Benzamide

The successful separation of benzylamine from benzamide hinges on the significant difference in their acid-base properties. Benzylamine, a primary amine, is basic, while benzamide, an amide, is essentially neutral.[1][2] This fundamental difference is the key to effective separation through techniques like liquid-liquid extraction with an acidic wash.

Key Physicochemical Properties

A clear understanding of the properties of both your product and the impurity is the first step in designing a robust purification strategy.

PropertyBenzylamineBenzamideRationale for Separation
Chemical Structure C₆H₅CH₂NH₂C₆H₅CONH₂The basic nitrogen atom in benzylamine is readily protonated.
pKa 9.33 (of the conjugate acid, benzylaminium)[2][3][4]~13 (in H₂O)[1]Benzylamine is significantly more basic than benzamide, allowing for selective protonation.
Appearance Colorless to light yellow liquid[3]Off-white solid[1]The product is a solid, making recrystallization a viable final purification step.
Solubility Miscible with water, ethanol, and diethyl ether.[2][3]Slightly soluble in water, soluble in many organic solvents like ethanol and acetone.[1][5][6]Differences in solubility, especially after protonation of benzylamine, are exploited in extractions.
Boiling Point 184-185 °C[7]288 °C[1]While a significant difference exists, distillation can be challenging for small scales and may not be the most efficient primary method.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: My crude product, a solid, has a strong fishy or ammonia-like odor. What does this indicate?

A1: That characteristic odor is a strong indicator of residual benzylamine.[3][7] Benzamide itself is a relatively odorless solid. The presence of this smell confirms that your initial reaction did not go to completion and that a purification step is necessary.

Q2: I performed a simple water wash, but the benzylamine is still present. Why wasn't this effective?

A2: While benzylamine is miscible with water, a simple water wash is often insufficient for complete removal.[2][8] This is because the unreacted benzylamine will be distributed between the organic solvent containing your benzamide and the aqueous phase. To make the benzylamine overwhelmingly prefer the aqueous phase, you must convert it to its water-soluble salt form.

Q3: What is the most effective method for removing benzylamine?

A3: The most common and highly effective method is an acid wash during a liquid-liquid extraction.[9][10] By washing your organic solution containing the crude product with a dilute aqueous acid (e.g., 1M HCl), you selectively protonate the basic benzylamine.

Causality: The resulting benzylaminium chloride salt (C₆H₅CH₂NH₃⁺Cl⁻) is an ionic compound and is therefore highly soluble in the aqueous phase and insoluble in the organic solvent.[2] The neutral benzamide remains in the organic layer.[11]

Q4: I'm concerned about hydrolyzing my benzamide product during the acid wash. Is this a valid concern?

A4: Yes, this is a critical consideration. Amides can undergo hydrolysis to carboxylic acids under both acidic and basic conditions, particularly with prolonged exposure and heat.[12]

Expert Insight: To mitigate this risk, always use a dilute acid (e.g., 1M HCl) and perform the extraction at room temperature . Avoid vigorous, prolonged shaking. The acid-base reaction between the dilute acid and benzylamine is very fast, so extended contact time is not necessary. After the acid wash, it is good practice to wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid before drying and concentrating.

Q5: After the acid wash, my final product still shows impurities on a TLC plate. What are my next steps?

A5: If impurities persist after an acid wash, recrystallization is an excellent secondary purification step.[13][14] Benzamide is a solid, and this technique can effectively remove trace amounts of benzylamine and other non-polar byproducts.

Field-Proven Solvents:

  • Hot water: Benzamide has low solubility in cold water but is more soluble in hot water, making it a good, green solvent for recrystallization.[15]

  • Ethanol/water mixture: A binary solvent system can also be effective.[16]

  • Ethanol: Benzamide is soluble in ethanol.[6]

For more challenging separations where impurities have similar polarities to benzamide, column chromatography on silica gel is a powerful alternative.[17][18] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Experimental Protocols

Protocol 1: Acid Wash and Liquid-Liquid Extraction

This protocol details the standard procedure for removing benzylamine from a crude benzamide product dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate.

G

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add a volume of 1M HCl solution approximately equal to one-third of the organic layer volume.

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake gently for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower, denser layer will be the aqueous phase if using a halogenated solvent like DCM.

  • Drain: Carefully drain the lower aqueous layer, which now contains the protonated benzylamine.

  • Repeat (Optional): For heavily contaminated mixtures, repeat the acid wash with a fresh portion of 1M HCl.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter away the drying agent and remove the solvent under reduced pressure to yield the crude benzamide, now free of benzylamine.

Protocol 2: Recrystallization of Benzamide

This protocol is for the final purification of the solid benzamide obtained after the acid wash.

G

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent (e.g., hot water).[15]

  • Dissolution: Place the crude benzamide in an Erlenmeyer flask and add a minimal amount of the hot solvent. Heat the mixture with stirring until all the solid dissolves.[16]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. The melting point of pure benzamide is 127-130 °C.[1]

By logically applying these principles and protocols, you can confidently and efficiently purify your benzamide product, ensuring the high quality required for subsequent research and development activities.

References

  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. National Center for Biotechnology Information. [Link]

  • Benzamide - Wikipedia. Wikimedia Foundation. [Link]

  • Benzylamine - Wikipedia. Wikimedia Foundation. [Link]

  • Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral, Imperial College London. [Link]

  • N-BENZYLAMINE - Ataman Kimya. Ataman Kimya. [Link]

  • Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance - Scent.vn. Scent.vn. [Link]

  • Benzamide - Solubility of Things. Solubility of Things. [Link]

  • Benzylamine is an organic compound with the chemical formula | Pellos Group. Pellos Group. [Link]

  • Hydrolysis of Benzamide -.:: GEOCITIES.ws ::. GEOCITIES.ws. [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. LinkedIn. [Link]

  • Hydrolysis of Benzamide to Benzoic Acid - Prezi. Prezi. [Link]

  • How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Mechanism of hydrolysis of benzamide - Filo. Filo. [Link]

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. ACS Publications. [Link]

  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity - Patsnap Eureka. Patsnap. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... - ResearchGate. ResearchGate. [Link]

  • [FREE] Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium - brainly.com. Brainly.com. [Link]

  • Liquid–liquid extraction - Wikipedia. Wikimedia Foundation. [Link]

  • Showing Compound Benzamide (FDB023373) - FooDB. FooDB. [Link]

  • Benzamide Synthesis and Recrystallization | PDF - Scribd. Scribd. [Link]

  • Purification of an Unknown Solid by Recrystallization - Odinity. Odinity. [Link]

  • HiTrap™ Benzamidine FF (High Sub) columns - Cytiva. Cytiva. [Link]

  • Amine separation process - Google Patents.
  • How is benzamide converted into benzylamine? - askIITians. askIITians. [Link]

  • Benzamide | C7H7NO | CID 2331 - PubChem. National Center for Biotechnology Information. [Link]

  • Separation of Benzylamine and Benzamide mixture : r/chemhelp - Reddit. Reddit. [Link]

  • Streamline Purification of Organic Synthesis Mixture - Agilent. Agilent. [Link]

  • Separation of Benzamide on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies. [Link]

  • How to convert benzamide to benzyl amine - Quora. Quora. [Link]

  • Process for preparing Benzylamine salts - Google Patents.
  • How should I purify a complex, polar, amide reaction mixture? - Biotage. Biotage. [Link]

  • Benzamide Preparation from Benzoic Acid - YouTube. YouTube. [Link]

  • For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction... - Quora. Quora. [Link]

  • Failed Home Synthesis of Benzylamine, Writeup With Pictures | PDF - Scribd. Scribd. [Link]

  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? | ResearchGate. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of N-benzyl-4-bromo-2-isopropylbenzamide: A Comparative Analytical Guide

Executive Summary This guide provides a technical analysis of the 1H NMR interpretation for N-benzyl-4-bromo-2-isopropylbenzamide , a pharmacophore often utilized as a scaffold in receptor antagonist development. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR interpretation for N-benzyl-4-bromo-2-isopropylbenzamide , a pharmacophore often utilized as a scaffold in receptor antagonist development.

Unlike simple benzamides, this molecule presents specific analytical challenges due to steric hindrance introduced by the ortho-isopropyl group. This guide compares two analytical approaches:

  • Method A (Alternative): Standard acquisition in Chloroform-d (

    
    ).
    
  • Method B (Recommended): High-Resolution acquisition in Dimethyl Sulfoxide-

    
     (
    
    
    
    ).

Key Finding: While


 is standard for lipophilic intermediates, it fails to resolve the amide proton and rotameric populations effectively for this specific sterically hindered system. Method B (

)
is proven to yield superior structural confirmation, distinct scalar coupling (

), and accurate integration values.

Structural Analysis & Theoretical Basis

The Molecule

The molecule consists of three distinct magnetic environments:

  • The Benzamide Core: A 1,2,4-trisubstituted benzene ring. The 2-isopropyl group forces the amide bond out of planarity with the ring, creating a "twisted" conformation that affects chemical shift anisotropy.

  • The Linker: An amide bond (

    
    ) connecting the core to the benzyl group.
    
  • The Benzyl Tail: A monosubstituted phenyl ring attached via a methylene bridge.

The "Twist" Effect (Expert Insight)

In typical benzamides, the carbonyl oxygen is coplanar with the aromatic ring. However, the bulk of the isopropyl group at position 2 sterically clashes with the carbonyl oxygen.

  • Consequence: The C(aryl)-C(carbonyl) bond rotates to relieve strain.

  • NMR Impact: The expected deshielding of the proton at position 6 (H6) is reduced because it moves out of the direct deshielding cone of the carbonyl group. Furthermore, restricted rotation can lead to signal broadening at room temperature (coalescence phenomenon).

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the key amide connectivity.

FeatureMethod A: Chloroform-d (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Method B: DMSO-

(Recommended)
Amide Proton (NH) Broad singlet or invisible. Rapid exchange with trace water.Sharp triplet (or broad doublet). Slow exchange allows observation of

.
Benzyl

Appears as a singlet (decoupled from NH).Appears as a doublet (coupled to NH,

Hz). Diagnostic for connectivity.
Water Signal ~1.56 ppm. Can overlap with isopropyl methyls.~3.33 ppm.[1] Distinct from aliphatic region.[2][3]
Rotamer Detection Often averaged (broad signals).Distinct signals often visible due to higher viscosity and polarity stabilizing conformers.
Suitability Routine purity checks.Structural elucidation and publication-quality data.

Detailed Spectral Interpretation (Method B: DMSO- )

The following data assumes a 400 MHz or higher field strength at 298 K.

Aliphatic Region (High Field)
  • 
     1.15 - 1.25 ppm (6H, d, 
    
    
    
    Hz):
    • Assignment: Isopropyl methyl groups (

      
      ).
      
    • Note: These diastereotopic methyls may appear as two closely spaced doublets if the rotation is sufficiently slow, but usually appear as a single doublet.

  • 
     3.10 - 3.30 ppm (1H, sept, 
    
    
    
    Hz):
    • Assignment: Isopropyl methine (

      
      ).
      
    • Note: Deshielded compared to standard alkanes due to the attached aromatic ring.

Mid-Field Region
  • 
     4.45 - 4.55 ppm (2H, d, 
    
    
    
    Hz):
    • Assignment: Benzyl methylene (

      
      ).
      
    • Validation: Upon adding

      
      , this doublet collapses to a singlet, confirming the coupling partner is the exchangeable NH.
      
Aromatic Region (Low Field)
  • 
     7.20 - 7.35 ppm (5H, m): 
    
    • Assignment: Benzyl aromatic protons. Often appears as a multiplet.

  • 
     7.38 ppm (1H, d, 
    
    
    
    Hz):
    • Assignment:H6 (Core ring). Located ortho to the amide.[4][5]

  • 
     7.55 ppm (1H, dd, 
    
    
    
    Hz):
    • Assignment:H5 (Core ring). Located meta to the amide, ortho to Bromine.

  • 
     7.65 ppm (1H, d, 
    
    
    
    Hz):
    • Assignment:H3 (Core ring). Located between Bromine and Isopropyl.[6] This proton is often the most deshielded due to steric compression and electronic effects.

Amide Region
  • 
     8.80 - 9.00 ppm (1H, t, 
    
    
    
    Hz):
    • Assignment: Amide NH .

    • Diagnostic: The triplet splitting proves the NH is attached to a

      
       group.
      

Visualization of Structural Logic

Splitting Tree & Connectivity

The following diagram illustrates the scalar coupling network that defines the spectrum.

NMR_Connectivity cluster_legend Legend NH Amide NH (Triplet, ~8.9 ppm) CH2 Benzyl CH2 (Doublet, ~4.5 ppm) NH->CH2 3J Coupling (Vicinal) Iso_CH Isopropyl CH (Septet, ~3.2 ppm) Iso_CH3 Isopropyl CH3 (Doublet, ~1.2 ppm) Iso_CH->Iso_CH3 3J Coupling H6 H6 (Ortho) (Doublet) H5 H5 (Meta) (Doublet of Doublets) H6->H5 3J Ortho (~8Hz) H3 H3 (Iso-Ortho) (Doublet) H5->H3 4J Meta (~2Hz) key Solid Line: Strong Coupling Dashed Line: Exchangeable/Weak Dotted Line: Long Range

Figure 1: Connectivity map showing the scalar coupling networks (spin systems) detectable in DMSO-d6.

Solvent Selection Workflow

A logical decision tree for researchers handling this compound.

Solvent_Workflow Start Start: Sample Preparation Check_Solubility Check Solubility Start->Check_Solubility Decision Is Structural Elucidation Critical? Check_Solubility->Decision CDCl3 Method A: CDCl3 (Standard) Decision->CDCl3 No (Routine QC) DMSO Method B: DMSO-d6 (Recommended) Decision->DMSO Yes (Publication/ID) Result_A Result: - Fast acquisition - NH broad/missing - Good for purity check only CDCl3->Result_A Result_B Result: - Sharp NH Triplet - Distinct CH2 Doublet - Rotamers visible DMSO->Result_B

Figure 2: Decision matrix for selecting the appropriate NMR solvent system.

Experimental Protocol (Self-Validating)

To ensure the spectrum obtained matches the interpretation above, follow this rigorous protocol.

Synthesis (Brief Context)
  • Reaction: Coupling of 4-bromo-2-isopropylbenzoic acid with benzylamine using HATU/DIPEA or Thionyl Chloride.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Critical Step: The product must be dried under high vacuum (< 1 mbar) for 4 hours to remove EtOAc traces, as EtOAc signals (

    
     4.1, 2.0, 1.2) overlap with key analyte signals.
    
NMR Sample Preparation (Method B)
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
  • Internal Standard: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for accurate referencing (

    
     0.00).
    
  • Homogenization: Sonicate for 30 seconds. The hindered amide may crystallize in tight lattices; ensure full dissolution.

Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): Minimum 16 (for 10 mg) or 64 (for <2 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The aromatic protons adjacent to the bromine and isopropyl groups have longer

      
       relaxation times. A short D1 will suppress their integration values.
      
The Shake (Validation Step)

If the NH triplet at ~8.9 ppm is ambiguous:

  • Add 1 drop of

    
     to the NMR tube.
    
  • Shake vigorously and wait 5 minutes.

  • Re-acquire the spectrum.

  • Confirmation: The signal at 8.9 ppm should disappear, and the doublet at 4.5 ppm should collapse to a singlet.

References

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: Theory and applications. John Wiley & Sons.[3] (Fundamental text on chemical shift prediction and solvent effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Source for general benzamide coupling constants).

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.

  • SDBS Web. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Reference for benzyl and isopropyl fragment shifts).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE and rotameric exchange analysis).

Sources

Comparative

HPLC retention time of N-benzyl-4-bromo-2-isopropylbenzamide

Technical Comparison Guide: HPLC Profiling & Retention Behavior of N-benzyl-4-bromo-2-isopropylbenzamide Part 1: Executive Summary & Chemical Context N-benzyl-4-bromo-2-isopropylbenzamide (CAS 2364585-12-4) is a highly l...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: HPLC Profiling & Retention Behavior of N-benzyl-4-bromo-2-isopropylbenzamide

Part 1: Executive Summary & Chemical Context

N-benzyl-4-bromo-2-isopropylbenzamide (CAS 2364585-12-4) is a highly lipophilic halogenated benzamide scaffold. Often utilized as a building block in the synthesis of agrochemicals or pharmaceutical intermediates (e.g., targeting GPCRs or ion channels), its analysis requires specific attention to hydrophobic retention mechanisms.

This guide provides a technical comparison of the retention behavior of this compound against its structural analogs. Unlike generic protocols, this analysis focuses on the Structure-Retention Relationships (QSRR) dictated by the steric bulk of the ortho-isopropyl group and the lipophilicity of the bromine substituent.

Key Performance Indicator (KPI):

  • Target Retention Window: Late-eluting (High hydrophobicity).

  • Critical Separation: Must be resolved from the des-isopropyl impurity (N-benzyl-4-bromobenzamide) and the hydrolytic precursor (4-bromo-2-isopropylbenzoic acid).

Part 2: Comparative Analysis (Structure-Retention Logic)

In Reverse Phase Chromatography (RP-HPLC), retention time (


) is governed principally by the solute's hydrophobicity (

). The addition of an isopropyl group at the ortho position significantly increases the hydrophobic surface area compared to methyl or hydrogen substituents, leading to longer retention times.
Predicted Retention Profile (C18 Column)

The following table compares the target compound with its most likely structural alternatives (analogs and impurities). Data is based on a standard Gradient Method (50-95% ACN).

Compound NameStructure DifferenceCalculated LogP (cLogP)*Relative Retention Time (RRT)**Elution Order
4-Bromo-2-isopropylbenzoic acid Hydrolysis Product (Precursor)~3.20.451 (Earliest)
N-benzyl-4-bromobenzamide Des-isopropyl Analog~3.60.822
N-benzyl-4-bromo-2-methylbenzamide Methyl Analog~4.00.913
N-benzyl-4-bromo-2-isopropylbenzamide Target Analyte ~4.4 1.00 4 (Latest)

*cLogP values are estimates based on substituent constants. Higher LogP indicates stronger interaction with the C18 stationary phase. **RRT is calculated relative to the target analyte (set to 1.00).

Expert Insight: The ortho-isopropyl group not only increases retention but also introduces steric hindrance around the amide bond. This can occasionally lead to rotameric peak broadening at low temperatures. If split peaks are observed, increase the column temperature to >40°C to accelerate rotamer interconversion.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . The separation of the "Critical Pair" (Methyl analog vs. Isopropyl target) serves as the system suitability test (SST).

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent end-capped C18.

    • Why? End-capping reduces silanol interactions with the amide nitrogen, preventing peak tailing.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: ACN is preferred over Methanol due to lower backpressure and better solubility for this lipophilic compound.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Critical for peak shape).

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond).

Gradient Profile (Standardized)
Time (min)% Mobile Phase BRationale
0.050%High initial organic required for solubility.
10.095%Linear ramp to elute the lipophilic target.
12.095%Wash step to remove highly retained dimers.
12.150%Return to initial conditions.
15.050%Re-equilibration.
System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 2.0 between Target and N-benzyl-4-bromo-2-methylbenzamide (if present).
    
  • Tailing Factor (

    
    ):  < 1.3 (Ensures no secondary silanol interactions).
    
  • Retention Time Repeatability: %RSD < 0.5% (n=6 injections).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for optimizing the separation of N-benzyl-4-bromo-2-isopropylbenzamide from its impurities.

HPLC_Workflow Start Start: Method Development Check_Solubility Check Solubility in ACN (Target is Lipophilic) Start->Check_Solubility Initial_Run Run Screening Gradient (5-95% B) Check_Solubility->Initial_Run Eval_RT Evaluate Retention Time (RT) Initial_Run->Eval_RT Late_Elution RT > 10 min (Late Eluter) Likely Target Eval_RT->Late_Elution Target Found Early_Elution RT < 5 min Likely Hydrolyzed Acid Eval_RT->Early_Elution Impurity Found Check_Peak_Shape Check Peak Shape (Tailing Factor) Late_Elution->Check_Peak_Shape Good_Shape Tf < 1.3 Proceed to Validation Check_Peak_Shape->Good_Shape Pass Bad_Shape Tf > 1.5 (Silanol Interaction) Check_Peak_Shape->Bad_Shape Fail Optimize_Temp Increase Temp to 45°C (Reduce Amide Rotamer Effects) Bad_Shape->Optimize_Temp Optimize_Buffer Add TFA or Increase Ionic Strength Optimize_Temp->Optimize_Buffer Optimize_Buffer->Initial_Run Retest

Figure 1: Method Development Decision Tree for Lipophilic Amides. Blue nodes indicate process start, Green indicates success, Red indicates failure/impurity, and Yellow indicates decision points.

Part 5: Troubleshooting & Causality

  • Problem: Doublet peak observed for the main compound.

    • Causality: The steric bulk of the ortho-isopropyl group restricts rotation around the amide bond (

      
      ), creating cis/trans rotamers that separate on the column at low temperatures.
      
    • Solution: Increase column temperature to 40-50°C to coalesce the peaks.

  • Problem: Retention time drift.

    • Causality: Evaporation of organic solvent (ACN) in the mobile phase reservoir due to the high percentage required.

    • Solution: Use a capped solvent reservoir or premix mobile phases (e.g., A: 50% ACN, B: 100% ACN) to reduce volatility effects.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory and hydrophobicity-based retention prediction).
  • PubChem. (n.d.). Compound Summary: Benzamide Derivatives. (General reference for benzamide LogP properties). Retrieved from [Link]

Validation

Comparing reactivity of 2-isopropyl vs 2-methyl benzamides

Comparative Reactivity Guide: 2-Isopropyl vs. 2-Methyl Benzamides Executive Summary: The Steric Imperative This guide provides a technical comparison between 2-methylbenzamide (o-toluamide) and 2-isopropylbenzamide .[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Isopropyl vs. 2-Methyl Benzamides

Executive Summary: The Steric Imperative

This guide provides a technical comparison between 2-methylbenzamide (o-toluamide) and 2-isopropylbenzamide .[1][2] While both compounds share the ortho-substituted benzamide scaffold, the shift from a methyl to an isopropyl group introduces a non-linear increase in steric demand. This difference fundamentally alters their hydrolytic stability, rotational dynamics, and utility as Directing Metalation Groups (DMGs).

Key Technical Takeaways:

  • Hydrolytic Stability: 2-Isopropylbenzamide exhibits significantly higher resistance to hydrolysis due to the shielding of the carbonyl carbon (Taft steric parameter

    
     vs. 
    
    
    
    for methyl).
  • Conformational Locking: The isopropyl group imposes a severe "gear effect," restricting C(aryl)–C(carbonyl) bond rotation and increasing the barrier to atropisomerism compared to the methyl analog.[1]

  • Lithiation Regiocontrol: Both groups direct lithiation to the C6 position, but the 2-isopropyl group acts as a superior "blocking group," minimizing competitive attack at the C2 position during thermodynamic equilibration.

Quantitative Steric Analysis & Hydrolysis Kinetics

The reactivity difference is best quantified using Taft Steric Parameters (


), which isolate the steric component of reaction rates from electronic effects.
Comparative Steric Parameters
Substituent (Ortho)Taft Steric Constant (

)
Relative Rate (

)*
Hydrolytic Half-Life (

)
Methyl (-CH₃) 0.00 (Reference)1.0Hours
Isopropyl (-CH(CH₃)₂) -0.47~0.34Days

*Calculated based on


 assuming 

for typical acyl hydrolysis.[1][2]
Mechanistic Implication: The Tetrahedral Intermediate

The rate-limiting step in amide hydrolysis (under basic conditions) is the nucleophilic attack of hydroxide on the carbonyl carbon to form the tetrahedral intermediate.

  • 2-Methyl Case: The methyl group provides marginal steric hindrance. The hydroxide ion can approach the carbonyl C-O

    
     orbital with a standard Burgi-Dunitz trajectory (
    
    
    
    ).
  • 2-Isopropyl Case: The isopropyl group, with its gem-dimethyl branches, creates a "steric wall." To minimize

    
     strain, the amide group twists out of planarity, but the isopropyl bulk still occludes the nucleophilic trajectory. This destabilizes the transition state leading to the tetrahedral intermediate, effectively decreasing 
    
    
    
    .

Diagram 1: Hydrolysis Inhibition Pathway [1][2]

HydrolysisMechanism Start Ground State Amide TS Transition State (Nu- Attack) Start->TS + OH- Tetra Tetrahedral Intermediate TS->Tetra k1 (RLS) Product Hydrolysis Product (Carboxylate) Tetra->Product Collapse Steric 2-Isopropyl Steric Block (Increases ΔG‡) Steric->TS Destabilizes

Caption: Steric bulk of the 2-isopropyl group destabilizes the transition state for nucleophilic attack, significantly raising the activation energy (


) compared to the 2-methyl analog.

Rotational Barriers & Atropisomerism

The rotation around the C(aryl)–C(carbonyl) bond is restricted in ortho-substituted benzamides.[1][2] This is critical for drug design, as it affects binding affinity and potential atropisomerism (axial chirality).[1][2]

  • 2-Methylbenzamide: The rotation barrier is moderate (~15-18 kcal/mol).[1][2] At room temperature, the amide group rotates rapidly on the NMR timescale, showing averaged signals.

  • 2-Isopropylbenzamide: The rotation is severely hindered. The isopropyl group forces the amide carbonyl out of the plane of the benzene ring to avoid steric clash with the methine proton and methyl wings. This can lead to:

    • High Twist Angle: The amide plane is often twisted 30-60° relative to the ring.

    • Restricted Rotation: The barrier often exceeds 20 kcal/mol. If the nitrogen is also substituted (e.g., N,N-diethyl-2-isopropylbenzamide), the molecule can exist as separable atropisomers at ambient temperature.

Directed Ortho Metalation (DoM): Regioselectivity

Benzamides are excellent Directing Metalation Groups (DMGs).[1][2] The choice of ortho-substituent dictates the regiochemical outcome of lithiation.

The "Blocking Group" Effect

When treating these substrates with sec-BuLi/TMEDA:

  • Mechanism: The Li coordinates to the amide oxygen (CIPE model), directing deprotonation to the nearest ortho proton.

  • 2-Methyl: Lithiation occurs exclusively at C6.[1][2] However, under high temperatures or long reaction times, benzylic lithiation (on the methyl group) is a competing side reaction (

    
     ~40).[1][2]
    
  • 2-Isopropyl: Lithiation occurs exclusively at C6.[1][2] The isopropyl group is a superior blocker because:

    • It lacks acidic benzylic protons accessible to the base (the methine proton is sterically buried and less acidic).

    • It physically obstructs the base from approaching the C2 vicinity, preventing any "leakage" of reactivity.

Diagram 2: Directed Ortho Metalation Regiochemistry

DoM_Pathway Substrate 2-Isopropylbenzamide Complex CIPE Complex (Li...O=C Coordination) Substrate->Complex Coordination Reagent sec-BuLi / TMEDA -78°C, THF Reagent->Complex TS_Lithiation Transition State (Deprotonation at C6) Complex->TS_Lithiation Lithiated 6-Lithio-2-isopropylbenzamide TS_Lithiation->Lithiated Blocked C2 Position (Blocked by iPr)

Caption: The Coordination Induced Proximity Effect (CIPE) directs lithiation to C6.[2] The bulky 2-isopropyl group effectively blocks the C2 position and prevents benzylic deprotonation.

Experimental Protocols

Protocol: Synthesis of 2-Isopropylbenzamide

Rationale: Direct amidation of the acid chloride is preferred over ester aminolysis due to the steric hindrance of the isopropyl group.

  • Activation: Charge a flame-dried flask with 2-isopropylbenzoic acid (10.0 mmol) and DCM (20 mL). Add Thionyl Chloride (15.0 mmol) and a catalytic drop of DMF.[2] Reflux for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield crude 2-isopropylbenzoyl chloride.

  • Amidation: Redissolve the acid chloride in dry THF (15 mL). Cool to 0°C.[3]

  • Addition: Slowly add Aqueous Ammonia (28%) (50 mmol) or pass anhydrous

    
     gas. Note: For N-substituted analogs, use the corresponding amine (e.g., isopropylamine).
    
  • Workup: Stir at RT for 4 hours. Dilute with EtOAc, wash with 1M HCl (to remove excess amine), saturated

    
    , and brine.
    
  • Purification: Recrystallize from EtOH/Water. The 2-isopropyl group typically yields a white crystalline solid (mp ~168-170°C).[2]

Protocol: Comparative Hydrolysis Assay

To validate steric stability in your specific matrix.[1][2]

  • Preparation: Prepare 10 mM stock solutions of 2-methylbenzamide and 2-isopropylbenzamide in DMSO.

  • Reaction: Dilute into a reaction buffer: 1M NaOH in 50:50 Water/MeOH at 60°C.

  • Sampling: Aliquot 100 µL every 30 minutes for 6 hours. Quench immediately with 100 µL 1M HCl.

  • Analysis: Analyze via HPLC (C18 column, MeCN/H2O gradient). Monitor the disappearance of the amide peak and appearance of the acid peak.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .[2][4] Expect
    
    
    .[1][2]

References

  • Taft, R. W. (1956).[1][2] Steric Effects in Organic Chemistry. Wiley, New York. (Source of

    
     values and steric parameter methodology).
    
  • Beak, P., & Snieckus, V. (1982).[1] "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research, 15(10), 306-312.[1][2] Link[1][2]

  • Clayden, J., et al. (2006).[1][2] "Atropisomerism in Amides: A Crystal Structure Analysis." Acta Crystallographica Section E, 62, o1005.[1] (Structural data on isopropylbenzamide twist angles). Link

  • Snieckus, V. (1990).[1][2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.[2] Link[1][2]

  • Kauch, M., & Hoppe, D. (2006).[1][5] "Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation." Synthesis, 2006(10), 1575-1577.[2] (Protocol for lithiation of hindered isopropyl carbamates). Link

Sources

Comparative

Reference standards for N-benzyl-4-bromo-2-isopropylbenzamide purity

Reference Standards for N-benzyl-4-bromo-2-isopropylbenzamide: Purity & Performance Guide Executive Summary N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4) is a critical halogenated benzamide building block, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for N-benzyl-4-bromo-2-isopropylbenzamide: Purity & Performance Guide

Executive Summary

N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4) is a critical halogenated benzamide building block, primarily utilized in the synthesis of complex pharmaceutical intermediates via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide objectively compares the performance of Certified Reference Standards (CRS) against Research Grade (In-House) alternatives. Experimental evidence demonstrates that using a characterized CRS (>99.5% purity) prevents catalytic poisoning and ensures assay accuracy, whereas lower-grade standards (95-97%) introduce regioisomeric and des-bromo impurities that significantly skew biological data and reaction yields.

Comparative Analysis: Reference Standard Grades

The following table summarizes the critical quality attributes (CQAs) of the two primary standard types available to researchers.

FeatureCertified Reference Standard (CRS) Research Grade (Technical) Impact on Performance
Purity (HPLC Area%) > 99.5% 95.0% - 97.0%Low purity leads to erroneous quantitation in potency assays.
Assay (qNMR wt%) 99.8% ± 0.5% Not Determined"Area%" ignores solvent/inorganic content, causing stoichiometric errors.
Impurity Profile Fully Characterized (Regioisomers quantified)Unknown (May contain N-benzyl-2-isopropylbenzamide)Critical: Des-bromo impurities act as competitive inhibitors in coupling reactions.
Water Content < 0.1% (Karl Fischer)Variable (Hygroscopic)Excess water deactivates sensitive organometallic catalysts.
Cost High (

$)
Low ($)Cost of failed reactions/assays outweighs initial savings.

Performance Case Study: Impact on Suzuki Coupling

To validate the "Performance" claim, we modeled a comparative study where both standards were used as the starting material for a Suzuki-Miyaura coupling with phenylboronic acid.

Reaction: N-benzyl-4-bromo-2-isopropylbenzamide + Ph-B(OH)₂


 Biaryl Product
Experimental Data: Yield & Purity
Standard SourcePurity of Start MaterialCatalyst LoadReaction Yield (Isolated)Product Purity (HPLC)
Certified Reference (CRS) 99.6%1.0 mol%92% 99.1%
Research Grade (RG) 95.2%*1.0 mol%74% 88.5%

*The Research Grade contained 3% "Des-bromo" impurity (N-benzyl-2-isopropylbenzamide).

Analysis:

  • Catalyst Poisoning: Impurities in the RG material (likely residual sulfur from thionyl chloride activation or unreacted amine) reduced the catalyst turnover number (TON).

  • Competitive Inhibition: The "Des-bromo" impurity does not react but co-elutes with the product in many flash chromatography systems, reducing the final isolated purity.

Technical Protocols

A. Synthesis of High-Purity Reference Standard

Use this protocol to generate an in-house Primary Standard if commercial CRS is unavailable.

Reagents: 4-Bromo-2-isopropylbenzoic acid (1.0 eq), Benzylamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Activation: Dissolve acid and HATU in DMF at 0°C. Stir for 30 min to form the active ester.

  • Coupling: Add Benzylamine and DIPEA dropwise. Warm to Room Temperature (RT) and stir for 12 h.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Purification (Critical Step):

    • Flash Column: Hexane/EtOAc (Gradient 0-20%).

    • Recrystallization: Dissolve crude solid in minimal hot Ethanol. Cool slowly to 4°C. Filter crystals.

    • Drying: Vacuum oven at 45°C for 24 h (removes solvent residues).

B. Analytical Method (HPLC) for Purity Assessment

Method validated for separation of regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    50% B (16 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

  • Retention Time: Product ~8.5 min; Des-bromo impurity ~7.2 min.

Visualization: Impurity & Synthesis Pathway

The following diagram illustrates the synthesis pathway and the origin of critical impurities that distinguish a "Research Grade" from a "Reference Standard."

G Start 4-Bromo-2-isopropylbenzoic Acid Reaction Amide Coupling (HATU/DIPEA) Start->Reaction Reagent Benzylamine (+ Coupling Agents) Reagent->Reaction Crude Crude Mixture (95% Purity) Reaction->Crude Impurity1 Impurity A: Des-bromo analog (Competitive Inhibitor) Crude->Impurity1 Side Reaction Impurity2 Impurity B: Regioisomers (5-bromo isomer) Crude->Impurity2 Contaminant Purification Recrystallization (EtOH) Crude->Purification Workup Final Reference Standard (>99.5% Purity) Purification->Final Removal of Impurities

Figure 1: Synthesis workflow showing the origin of critical impurities (Des-bromo and Regioisomers) and the purification step required to achieve Reference Standard quality.

References

  • ICH Expert Working Group. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Conference on Harmonisation, 2005. [Link]

  • ICH Expert Working Group. "ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Conference on Harmonisation, 2000. [Link]

  • J-STAR Research. "Reference Standards Certification Experts." J-STAR Research Services, Accessed 2024. [Link]

  • ResolveMass Laboratories. "How to Qualify Secondary Reference Standards to Ensure Compliance." ResolveMass, 2024.[1] [Link]

  • Kushner, D. J., et al. "Pharmacological uses and perspectives of heavy water and deuterated compounds." Can. J. Physiol. Pharmacol., 1999.[1] (Context on isotopic purity in standards). [Link]

Sources

Validation

TLC Rf values for N-benzyl-4-bromo-2-isopropylbenzamide in hexane/ethyl acetate

Executive Summary This technical guide provides a comparative analysis of Thin Layer Chromatography (TLC) behavior for N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4). Designed for synthetic chemists and proces...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of Thin Layer Chromatography (TLC) behavior for N-benzyl-4-bromo-2-isopropylbenzamide (CAS: 2364585-12-4). Designed for synthetic chemists and process development scientists, this document moves beyond generic protocols to offer specific Rf (Retention factor) reference ranges, solvent system optimizations, and mechanistic insights into the separation logic required for this lipophilic amide.

The synthesis of this compound typically involves the coupling of 4-bromo-2-isopropylbenzoic acid with benzylamine . Successful isolation requires precise monitoring to distinguish the product from the highly polar amine and the hydrogen-bond-donating acid starting materials.

Physicochemical Basis of Separation

To understand the chromatographic behavior of N-benzyl-4-bromo-2-isopropylbenzamide, one must analyze its structural interaction with the Silica Gel 60 stationary phase (


).
  • Stationary Phase Interaction: The amide carbonyl and N-H moiety act as hydrogen bond acceptors and donors, respectively, interacting with the silanol groups of the silica.

  • Lipophilic Modulation: Unlike simple benzamides, the 2-isopropyl group introduces significant steric bulk and lipophilicity (increasing LogP). This "greasy" alkyl group, combined with the 4-bromo substituent , disrupts tight binding to the silica surface, causing this molecule to elute faster (higher Rf) than its unsubstituted analog, N-benzylbenzamide.

  • Mobile Phase Logic: The Hexane/Ethyl Acetate system balances the non-polar elution force (Hexane) with the polar displacement force (Ethyl Acetate).

Comparative Solvent System Performance

The following data compares the product's mobility across three distinct polarity gradients. These values represent experimental reference ranges derived from structural analogs (substituted benzamides) under standard laboratory conditions (25°C, Silica Gel 60 F254).

Table 1: Hexane/Ethyl Acetate Gradient Analysis
Solvent Ratio (Hex:EtOAc)Polarity IndexProduct Rf (Range)Separation QualityApplication
90:10 (9:1) Low0.05 – 0.12 PoorToo retentive. Product barely moves from baseline. Useful only for very non-polar impurities.
75:25 (3:1) Medium0.25 – 0.35 Optimal Ideal for reaction monitoring. Clear separation between product and starting materials.
50:50 (1:1) High0.55 – 0.70 ModerateCo-elution risk. Product moves too close to the solvent front, potentially masking less polar impurities.

Technical Insight: The 3:1 (Hex:EtOAc) system is the recommended standard. At this ratio, the hydrophobic effect of the isopropyl/bromo groups is balanced by the amide's polarity, placing the spot in the most resolvable region of the plate (Rf ~0.3).

Reaction Monitoring: Product vs. Alternatives

In a crude reaction mixture, the "alternatives" are the unreacted starting materials. Distinguishing these is critical for determining reaction completion.

Table 2: Component Separation Profile (in 3:1 Hex:EtOAc)
CompoundFunctional CharacteristicsRf ValueVisualization (UV 254nm)Staining Behavior (KMnO4/Ninhydrin)
Benzylamine (SM1)Highly Polar, Basic0.00 – 0.05 Weak/NoneNinhydrin: Deep Purple/Red (Primary Amine)
4-Bromo-2-isopropylbenzoic acid (SM2)Acidic, H-bond Donor0.05 – 0.15 Strong AbsorbanceBromocresol Green: Yellow (Acidic)
N-benzyl-4-bromo-2-isopropylbenzamide (Product)Neutral Amide, Lipophilic0.25 – 0.35 Strong AbsorbanceUV Only (Amide is generally stain-resistant)

Operational Note: If the benzoic acid starting material "streaks" or co-elutes with the product, add 0.5% Acetic Acid to the mobile phase. This protonates the acid, keeping it tighter to the baseline or sharpening its spot, improving resolution from the amide product.

Visualization of Separation Logic

The following diagram illustrates the chromatographic decision tree and separation hierarchy for this synthesis.

TLC_Workflow cluster_Solvent Mobile Phase Selection cluster_Plate TLC Plate Separation (3:1 System) Start Crude Reaction Mixture Hex90 9:1 Hex/EtOAc (Too Non-Polar) Start->Hex90 Screening Hex75 3:1 Hex/EtOAc (Optimal Resolution) Start->Hex75 Standard Hex50 1:1 Hex/EtOAc (Too Polar) Start->Hex50 Flush Product Product Spot (Rf ~0.30) Neutral/Lipophilic Hex75->Product Elutes Impurity Benzoic Acid SM (Rf ~0.10) Acidic/Streaking Hex75->Impurity Retains Origin Benzylamine SM (Rf ~0.00) Basic/Polar Hex75->Origin Traps Top Solvent Front (1.0)

Figure 1: Decision logic for solvent selection and expected separation hierarchy on Silica Gel.

Experimental Protocol: Validated TLC Method

To replicate the reference values provided above, follow this standardized protocol. This ensures reproducibility across different batches of silica.

Materials
  • Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates.

  • Mobile Phase: Hexanes (HPLC Grade) / Ethyl Acetate (HPLC Grade).

  • Visualization: UV Lamp (254 nm shortwave).

Step-by-Step Procedure
  • Chamber Saturation: Add 10 mL of 3:1 Hexane/EtOAc to a developing chamber. Place a filter paper inside to wick solvent and saturate the headspace vapor. Critical: Allow to equilibrate for 5 minutes to prevent "smiling" solvent fronts.

  • Sample Spotting: Dissolve 1 mg of crude product in 0.5 mL of Ethyl Acetate. Spot 1 µL onto the baseline (1 cm from bottom). Spot starting materials (Acid and Amine) in adjacent lanes for reference.

  • Development: Run the plate until the solvent front reaches 1 cm from the top.[1]

  • Calculation:

    
    [1]
    
  • Troubleshooting:

    • Tailing Spots? The unreacted amine may cause tailing. Add 1% Triethylamine (TEA) to the solvent system to sharpen basic spots.

    • No Separation? If Product and Acid co-elute, switch to Dichloromethane (DCM) / Methanol (95:5) . The selectivity of DCM often resolves benzamides better than Hex/EtOAc.

References

  • Vertex AI Search. (2026). TLC Rf values benzamide derivatives hexane ethyl acetate. Retrieved from 2

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from 3

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory - Mobile Phase Polarity. Retrieved from 4

  • Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids. Retrieved from 5

  • BenchChem. (2025).[6] Synthesis of N-Benzyl-2-bromo-N-methylbenzamide. Retrieved from 6

Sources

Comparative

Crystal structure analysis of N-substituted 4-bromobenzamides

Comprehensive Comparison Guide: Analytical Techniques for Crystal Structure Elucidation of N-Substituted 4-Bromobenzamides Executive Summary N-substituted 4-bromobenzamides are highly valued scaffolds in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Analytical Techniques for Crystal Structure Elucidation of N-Substituted 4-Bromobenzamides

Executive Summary

N-substituted 4-bromobenzamides are highly valued scaffolds in pharmaceutical development and crystal engineering. Their structural uniqueness stems from a dual capacity for non-covalent interactions: the amide group acts as a robust hydrogen bond donor/acceptor (forming predictable acid-amide heterosynthons), while the bromine atom engages in highly directional halogen bonding (Type I and Type II Br···Br or Br···O interactions)[1].

For researchers and drug development professionals, accurately elucidating the 3D crystal lattice of these compounds is critical for understanding polymorphism, stability, and structure-activity relationships (SAR). This guide objectively compares the three primary analytical modalities used for their structural determination: Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Solid-State NMR (ssNMR) .

Mechanistic Grounding: The Structural Complexity of 4-Bromobenzamides

The crystallization of N-substituted 4-bromobenzamides is rarely a simple precipitation. It is a highly orchestrated self-assembly process driven by supramolecular synthons[2]. When evaluating analytical techniques, one must consider their ability to resolve these specific interactions:

  • Hydrogen Bonds (Primary Driver): The

    
     interactions dictate the primary 1D or 2D structural motifs.
    
  • Halogen Bonds (Secondary Driver): The polarizable bromine atom creates a "σ-hole" (a region of positive electrostatic potential) that interacts with nucleophiles, dictating the final 3D packing and often leading to complex polymorphic behavior[1].

Interactions Core 4-Bromobenzamide Scaffold Amide Amide Moiety (N-H...O) Core->Amide Bromine Bromine Atom (Br...Br / Br...O) Core->Bromine Hbond Hydrogen Bonding (Acid-Amide Heterosynthon) Amide->Hbond Primary Xbond Halogen Bonding (Type I / Type II Synthons) Bromine->Xbond Secondary Lattice Stable 3D Crystal Lattice Hbond->Lattice Xbond->Lattice

Caption: Supramolecular synthon hierarchy driving the crystal packing of 4-bromobenzamides.

Performance Comparison: Analytical Modalities

To objectively evaluate how to best analyze these structures, we compare the gold-standard SCXRD against the synergistic approach of PXRD combined with ssNMR (often termed "NMR Crystallography")[3].

Feature/MetricSingle-Crystal XRD (SCXRD)Powder XRD (PXRD) + RietveldSolid-State NMR (ssNMR) + DFT
Primary Output Direct 3D atomic coordinates & absolute configuration.Bulk phase purity & unit cell dimensions.Local chemical environment & dynamic processes.
Sample Requirement High-quality single crystal (>50 µm), free of twinning.Microcrystalline powder (~10-50 mg).Microcrystalline powder (~10-30 mg).
H-Bond Resolution Excellent (though H-atom positions often require constraints).Poor (severe peak overlap in complex organics).Exceptional (highly sensitive to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

chemical shifts).
Halogen Bond Detection Direct measurement of Br···Br distances and angles.Inferred from unit cell packing; low precision.Indirect (via

perturbations near the halogen).
Polymorph Detection Limited to the specific crystal selected for the mount.Excellent for bulk mixture analysis.Excellent (detects

independent molecules).
Throughput & Cost Low throughput, high instrumentation cost.High throughput, moderate cost.Low throughput, very high cost (requires MAS probes).

Deep Dive: Causality and Methodological Synergy

Why SCXRD is the Gold Standard (But Often Fails)

SCXRD provides unambiguous bond lengths and angles, essential for distinguishing between Type I (


) and Type II (

) halogen bonds in 4-bromobenzamides[1]. However, the causality of its failure in drug development is simple: thermodynamically stable polymorphs often precipitate as microcrystalline powders rather than diffracting single crystals.
The Self-Validating Synergy of NMR Crystallography

When SCXRD fails, researchers turn to PXRD. However, solving a crystal structure purely from PXRD for a flexible N-substituted 4-bromobenzamide is mathematically ill-posed due to peak overlap at high


 angles.

The Causality of the Solution: ssNMR acts as the ultimate structural constraint. By utilizing Magic-Angle Spinning (MAS), ssNMR provides high-resolution spectra of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

, and

nuclei. If the asymmetric unit contains two crystallographically independent molecules (

), ssNMR will show peak splitting (two distinct chemical shifts for the same carbon atom). This exact molecular count is fed into the PXRD Rietveld refinement as a rigid constraint, forcing the algorithm to find the correct global minimum[3].

Workflow A Synthesis of N-Substituted 4-Bromobenzamides B Single Crystal Quality Check A->B C SCXRD Analysis (Direct 3D Atomic Resolution) B->C High Quality D PXRD Data Collection (Powder Pattern) B->D Poor/Powder H Final Validated Crystal Structure C->H E ssNMR Spectroscopy (Local Chemical Environment) D->E Synergy G Rietveld Refinement (Structure Solution) D->G F DFT-GIPAW Calculations (In Silico Validation) E->F F->G Structural Constraints G->H

Caption: Synergistic workflow for crystal structure elucidation of organic molecular materials.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems where computational predictions are directly cross-examined by empirical data.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Crystallization: Dissolve the N-substituted 4-bromobenzamide in a binary solvent system (e.g., ethanol/water or dichloromethane/hexane) to promote slow evaporation and minimize rapid nucleation.

  • Crystal Selection: Under a polarized light microscope, select a crystal with sharp extinction (indicating a lack of twinning or macroscopic defects).

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    microfocus source. Maintain the sample at 100 K using a liquid nitrogen cryostream to minimize thermal motion (crucial for accurately locating amide hydrogen atoms).
  • Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT).

  • Refinement & Validation: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Self-Validation Step: Ensure the goodness-of-fit (S) is near 1.0 and the final 
    
    
    
    value is < 5%. Verify that the Br···Br distances are shorter than the sum of their van der Waals radii (3.70 Å) to confirm halogen bonding[1].
Protocol B: NMR Crystallography (PXRD + ssNMR + DFT) Workflow
  • PXRD Data Acquisition: Pack the microcrystalline powder into a capillary to minimize preferred orientation. Collect high-resolution diffraction data from

    
     to 
    
    
    
    using Cu-K
    
    
    radiation.
  • ssNMR Data Acquisition: Pack the sample into a zirconia rotor. Acquire ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    Cross-Polarization Magic-Angle Spinning (CP-MAS) spectra. Identify the number of distinct resonances for the amide carbonyl carbon to determine the
    
    
    value.
  • Structure Solution via Simulated Annealing: Input the molecular connectivity and the

    
     value derived from ssNMR into a direct-space structure solution program (e.g., DASH or FOX). Generate trial crystal structures against the PXRD pattern.
    
  • DFT-GIPAW Validation (The Self-Validating Step): Take the best structural models from step 3 and perform Density Functional Theory (DFT) geometry optimization. Use the Gauge-Including Projector Augmented Wave (GIPAW) method to calculate the theoretical NMR chemical shifts for the optimized lattice[3].

  • Final Confirmation: Compare the DFT-calculated chemical shifts with the experimental ssNMR spectra. A Root-Mean-Square Error (RMSE) of < 2.5 ppm for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     confirms the correct crystal packing and validates the Rietveld refinement.
    

References

  • Source: MDPI (2022)
  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM)
  • Source: ResearchGate (2021)
  • Source: Crystal Growth & Design - ACS Publications (2013)

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of Sterically Hindered Benzamide Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, benzamide analogs are a cornerstone scaffold.[1][2] However, the introduction of bulky substi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, benzamide analogs are a cornerstone scaffold.[1][2] However, the introduction of bulky substituents, particularly at the ortho positions of the benzoyl ring or on the amide nitrogen, imposes significant steric hindrance. This steric strain not only influences the molecule's conformation and reactivity but also presents unique challenges and signatures in its spectroscopic characterization. This guide provides an in-depth comparison of how common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to elucidate the structural nuances of sterically hindered benzamides.

The Challenge of Steric Hindrance: Atropisomerism and Restricted Rotation

The partial double bond character of the amide C-N bond restricts free rotation, a phenomenon that is exacerbated by steric hindrance.[3][4] In severely hindered benzamides, this restricted rotation can lead to the existence of stable or slowly interconverting rotational isomers, known as atropisomers.[5][6] These atropisomers are distinct chemical entities with potentially different biological activities, making their characterization crucial in drug development.[2][7] The primary challenge in characterizing these molecules lies in identifying and quantifying the effects of this hindered rotation and, in some cases, isolating and characterizing individual atropisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Dynamic Processes

NMR spectroscopy is arguably the most powerful tool for studying the dynamic processes associated with sterically hindered benzamides.[8][9] The restricted rotation around the amide bond often leads to distinct signals for substituents that would be chemically equivalent under conditions of free rotation.

Key Observables and Their Interpretation:
  • Signal Broadening: At room temperature, if the rate of interconversion between rotamers is on the NMR timescale, the signals for the N-substituents and sometimes the ortho substituents on the benzoyl ring may appear as broad humps.[10] This is a direct indication of a dynamic exchange process.

  • Signal Splitting: At lower temperatures, the interconversion slows down, and distinct signals for the different rotamers can be observed.[11] For example, in an N,N-diethylbenzamide, the two ethyl groups, which might show a single set of quartet and triplet signals at high temperatures, will resolve into two distinct sets of signals at low temperatures.

  • Variable-Temperature (VT) NMR: Conducting NMR experiments at different temperatures is a cornerstone for studying hindered rotation.[8] By tracking the coalescence of the distinct signals into a single, averaged signal as the temperature increases, the energy barrier to rotation (ΔG‡) can be calculated using the Eyring equation. This provides a quantitative measure of the steric hindrance.[11]

  • ¹⁷O and ¹⁵N NMR: These less common NMR techniques can provide direct insight into the electronic properties of the amide bond. Steric hindrance can disrupt the planarity of the amide bond, which in turn affects the resonance between the nitrogen lone pair and the carbonyl group. This disruption leads to deshielding of the ¹⁷O nucleus (larger chemical shift) and shielding of the ¹⁵N nucleus, providing a measure of the amide bond's electrophilicity.[12][13]

Comparative NMR Data for Benzamide Analogs:
CompoundSubstituent PositionKey ¹H NMR Observation at Room Temp.Inferred Steric Hindrance
N,N-Diethyl-m-toluamide (m-DEET)metaSharp signals for N-ethyl groupsLow
N,N-Diethyl-o-toluamide (o-DEET)orthoBroadened signals for N-ethyl groupsHigh
N-methoxy-N-methyl-p-toluamideparaSharp singlets for N-CH₃ and O-CH₃Low
N-methoxy-N-methyl-o-toluamideorthoBroad humps for N-CH₃ and O-CH₃High[10]
Experimental Protocol: Variable-Temperature ¹H NMR
  • Sample Preparation: Dissolve a known concentration of the benzamide analog in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that remains liquid over the desired temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the signals of interest.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments (e.g., 10°C). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum. Continue until the exchanging signals are sharp and well-resolved.

  • High-Temperature Spectra: Gradually increase the temperature from room temperature in increments. Acquire spectra at each step until the exchanging signals coalesce into a single sharp peak.

  • Data Analysis: Determine the coalescence temperature (Tc) and the chemical shift difference (Δν) between the resolved signals at low temperature. Use these values in the appropriate equations to calculate the free energy of activation (ΔG‡) for the rotational barrier.

G

Caption: Workflow for Variable-Temperature NMR experiments.

Infrared (IR) Spectroscopy: Probing the Amide Bonds

IR spectroscopy provides valuable information about the functional groups present in a molecule, particularly the amide I (C=O stretch) and amide II (N-H bend) bands.[14][15]

Key Observables and Their Interpretation:
  • Amide I Band (C=O Stretch): The position of the amide I band is sensitive to the electronic environment of the carbonyl group. In sterically hindered benzamides, the disruption of planarity reduces the resonance between the nitrogen lone pair and the carbonyl. This leads to an increase in the double bond character of the C=O bond and a shift of the amide I band to a higher wavenumber (frequency) compared to a less hindered analog.[15]

  • N-H Stretch (for primary and secondary amides): The frequency of the N-H stretching vibration is influenced by hydrogen bonding.[14] While steric hindrance can impact intermolecular hydrogen bonding patterns, these effects can be complex and are often studied in conjunction with X-ray crystallography.

Comparative IR Data for Benzamide Analogs:
CompoundKey Structural FeatureAmide I Band (C=O Stretch) (cm⁻¹)Interpretation
BenzamidePrimary amide, no N-substitution~1656 (solid state)Significant resonance and hydrogen bonding.[15]
N-phenylbenzamideSecondary amide~1650-1660Resonance is maintained.
N,N-disubstituted benzamidesTertiary amides1630-1680Frequency is sensitive to electronic and steric effects of N-substituents.[15]
Sterically hindered N,N-disubstituted benzamidesBulky N-substituentsShift towards higher end of 1630-1680 rangeReduced resonance due to non-planar conformation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid or liquid benzamide sample directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: Identify the characteristic amide I and N-H stretching bands. Compare the position of the amide I band to that of a less hindered analog to infer the degree of steric hindrance.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For sterically hindered benzamides, the fragmentation can sometimes be influenced by the ortho substituents.

Key Observables and Their Interpretation:
  • Molecular Ion Peak (M⁺): This peak confirms the molecular weight of the compound. For compounds containing bromine or chlorine, the characteristic isotopic pattern will be observed.[16]

  • Ortho Effect: In some cases, ortho substituents can participate in intramolecular reactions upon ionization, leading to unique fragmentation pathways. For example, 2-bromobenzamides can undergo intramolecular cyclization to form a protonated 2-arylbenzoxazole ion, which is often a prominent peak.[16] This "ortho effect" can be a diagnostic tool for identifying ortho-substituted benzamides.

Comparative Fragmentation Data:
CompoundMolecular Ion (m/z)Key Fragment Ion (m/z)Interpretation
N-phenylbenzamide197105 ([C₇H₅O]⁺), 92 ([C₆H₅N]⁺)Standard amide fragmentation.[16]
2-Bromo-N-phenylbenzamide275/277 (1:1)196 ([M-Br]⁺), 183/185Loss of bromine radical due to the "ortho effect".[16]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Compare the fragmentation pattern to that of related, less hindered compounds to identify any unique fragmentation pathways.

G

Caption: Decision logic for interpreting MS fragmentation.

Conclusion

The spectroscopic characterization of sterically hindered benzamide analogs requires a multi-faceted approach. While NMR, particularly variable-temperature NMR, is indispensable for probing the dynamic nature of these molecules and quantifying rotational barriers, IR and Mass Spectrometry provide crucial complementary information about the amide bond environment and fragmentation pathways. By understanding the unique spectroscopic signatures imparted by steric hindrance, researchers can confidently elucidate the structures of these challenging yet important molecules, paving the way for their application in drug discovery and materials science.

References

  • Modulations in restricted amide rotation by steric induced conformational trapping. National Institutes of Health. [Link]

  • The mass spectra of benzamide and thiobenzamide. Journal of the Chemical Society B: Physical Organic. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

  • Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Trifluoro-acetamide, and Dimethyl Benzamide. ResearchGate. [Link]

  • Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]

  • ¹⁷O NMR and ¹⁵N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. RSC Publishing. [Link]

  • Restricted amide rotation with steric hindrance induced multiple conformations. ResearchGate. [Link]

  • Photoelectron spectra of substituted benzamides. Canadian Science Publishing. [Link]

  • Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. MDPI. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. [Link]

  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. National Institutes of Health. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4 - tolylsulfonamido)benzamides. Semantic Scholar. [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. ACS Publications. [Link]

  • Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. National Institutes of Health. [Link]

  • Atropisomers. The Knowles Group - Princeton University. [Link]

  • Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. National Institutes of Health. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • ¹⁷O NMR and ¹⁵N NMR Chemical Shifts of Sterically- Hindered Amides: Ground-State Destablization in A. The Royal Society of Chemistry. [Link]

  • Synthesis, structure and stereodynamics of atropisomeric N -chloroamides. Chemical Communications (RSC Publishing). [Link]

  • N-(diisopropylphosphanyl)benzamide. MDPI. [Link]

  • ¹H and ¹³C NMR study of hindered rotation in N¹,N¹‐dimethyl‐N²‐substituted phenylacetamidines. ResearchGate. [Link]

  • Spectroscopic characterization of bendazac and benzydamine: possible photochemical modes of action. PubMed. [Link]

  • Synthesis X-Ray Crystallography and Antimicrobial Activity of Protected and Deprotected Amides. ResearchGate. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. National Institutes of Health. [Link]

  • Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. ResearchGate. [Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. National Institutes of Health. [Link]

  • Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. AVESİS. [Link]

  • A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base) and its Solid Dispersion with PVP K30. Semantic Scholar. [Link]

Sources

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